molecular formula C14H8BrNO3 B5629337 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Cat. No.: B5629337
M. Wt: 318.12 g/mol
InChI Key: IQXLVAXSQBGKFW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H8BrNO3 and its molecular weight is 318.12 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is 316.96876 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-8-5-6-9-10(7-8)14(19)16(13(9)18)11-3-1-2-4-12(11)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXLVAXSQBGKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Photophysical Characteristics of Brominated N-Aryl Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the photophysical characteristics of brominated N-aryl phthalimide derivatives.

Executive Summary

N-aryl phthalimides represent a privileged scaffold in organic electronics and medicinal chemistry due to their robust electron-accepting capabilities and tunable photophysics. While the parent phthalimide core is inherently weakly fluorescent due to rapid intersystem crossing (ISC) and efficient non-radiative decay, the introduction of bromine substituents fundamentally alters these dynamics.

This guide details the Heavy Atom Effect (HAE) induced by bromination, which accelerates spin-orbit coupling (SOC), thereby quenching fluorescence and promoting triplet state population (


). We explore the dichotomy between core-bromination  (affecting the primary chromophore) and N-aryl bromination  (affecting charge transfer states), providing researchers with the logic to design derivatives for specific applications ranging from room-temperature phosphorescence (RTP) to photodynamic therapy (PDT) sensitizers.

Molecular Design & Structural Logic

The Phthalimide Chromophore

The basic N-aryl phthalimide structure consists of a bicyclic imide fused to a benzene ring. Its photophysics are governed by two competing excited states:

  • Locally Excited (LE) State:

    
     transition localized on the phthalimide ring.
    
  • Charge Transfer (CT) State: Electron transfer from the N-aryl group (donor) to the phthalimide core (acceptor).

The Role of Bromine (The Heavy Atom Effect)

Bromine (


) introduces a significant spin-orbit coupling constant (

compared to

). This perturbation mixes singlet and triplet manifolds, formally relaxing the spin-forbidden nature of ISC (

).
  • Core Bromination (e.g., 4-bromophthalimide): Directly perturbs the molecular orbitals involved in the LE state, maximizing

    
    .
    
  • N-Aryl Bromination: Affects the donor moiety. If the excited state has strong CT character (

    
    ), the effect of remote bromine depends on its participation in the HOMO/LUMO density.
    

Synthesis Workflows

High-purity synthesis is critical for photophysical measurements, as trace impurities (like unreacted anhydrides) can dominate emission spectra.

DOT Diagram: Synthetic Pathways

The following diagram outlines the standard condensation route and a modern catalytic approach for accessing these derivatives.

SynthesisWorkflow Anhydride Phthalic Anhydride (Core) Mix Mixing (AcOH or EtOH) Anhydride->Mix Amine Aniline Derivative (Ar-NH2) Amine->Mix Reflux Reflux (110°C) 4-12 Hours Mix->Reflux Traditional Microwave Microwave Irradiation 150°C, 10 min Mix->Microwave High Throughput Intermediate Phthalamic Acid Intermediate Reflux->Intermediate Microwave->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization - H2O Product N-Aryl Phthalimide Cyclization->Product Purification Recrystallization (EtOH/CHCl3) Product->Purification

Figure 1: Synthetic workflow comparing thermal reflux and microwave-assisted synthesis for N-aryl phthalimides.

Photophysical Mechanisms[5][6][7]

Jablonski Diagram & The Heavy Atom Effect

The presence of bromine opens a "trap door" from the singlet excited state (


) to the triplet manifold (

).

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Internal Conversion T1 Triplet State (T1) S1->T1 Spin-Orbit Coupling T1->S0 Phosphorescence Abs Absorption (hν) Fl Fluorescence (k_f) (Quenched by Br) ISC Intersystem Crossing (k_ISC) (Enhanced by Br) Phos Phosphorescence (k_p) (Enabled by Br) NR Non-Radiative Decay

Figure 2: Jablonski diagram illustrating the enhancement of Intersystem Crossing (ISC) by bromine substituents.

Comparative Photophysical Data

The table below synthesizes data for typical N-aryl phthalimide derivatives to illustrate the impact of bromination. Note the drastic reduction in fluorescence quantum yield (


) and the emergence of triplet reactivity in brominated analogs.
CompoundSubstituent (R)

(nm)

(nm)

(Solvent)
Key Characteristic
1 Phenyl~295~350 (Weak)< 0.01 (MeCN)Rapid ISC; UV emitter.
2 4-Aminophenyl3404800.45 (MeCN)ICT character; Solvatochromic.
3 4-Bromophenyl 300~360 (Very Weak)< 0.001 (MeCN)Heavy Atom Quenching.
4 4-Amino-3-bromophenyl3454900.12 (MeCN)Partial quenching; Singlet Oxygen gen.
5 Naphthalimide Ref.3404400.85 (EtOH)High brightness (for comparison).

Table 1: Comparative photophysical properties. Note that Compound 3 shows almost complete fluorescence quenching due to the heavy atom effect.

Solvatochromism

Derivatives with electron-donating groups (like Compound 2) exhibit strong positive solvatochromism.

  • Non-polar (Hexane): Blue emission, high energy LE state.

  • Polar (DMSO/MeOH): Red-shifted emission, stabilized CT state.

  • Brominated Derivatives: The solvatochromic shift persists, but the intensity is severely diminished due to the competing

    
     pathway.
    

Experimental Protocols

Protocol A: Synthesis of N-(4-Bromophenyl)phthalimide

This protocol utilizes a standard condensation method optimized for purity.

  • Reagents: Phthalic anhydride (1.48 g, 10 mmol), 4-bromoaniline (1.72 g, 10 mmol), Glacial Acetic Acid (20 mL).

  • Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Procedure:

    • Dissolve reactants in acetic acid.

    • Heat to reflux (118°C) for 6 hours. Monitor via TLC (3:1 Hexane:EtOAc).

    • Cool to room temperature.[1] The product usually precipitates upon cooling.

    • Pour mixture into ice-cold water (50 mL) to complete precipitation.

  • Purification:

    • Filter the white solid.

    • Critical Step: Recrystallize from Ethanol/Chloroform (9:1) to remove unreacted amine which can act as a fluorescence quencher or impurity.

    • Dry under vacuum at 60°C for 12 hours.

  • Validation: Melting point (204-206°C) and

    
    H NMR (check for aromatic symmetry of the p-bromo group).
    
Protocol B: Measurement of Intersystem Crossing (Singlet Oxygen Sensitization)

Since brominated phthalimides are weak emitters, direct measurement of


 is difficult. We use Singlet Oxygen (

) generation as a proxy for Triplet State yield.
  • Probe: 1,3-Diphenylisobenzofuran (DPBF) is used as the

    
     trap (absorbs at ~410 nm).
    
  • Reference: Rose Bengal (

    
     in MeOH).
    
  • Procedure:

    • Prepare a solution of the brominated phthalimide (Abs ~0.1 at irradiation wavelength) and DPBF (30

      
      M) in Methanol.
      
    • Irradiate with a specific wavelength (e.g., 300-350 nm depending on absorption).

    • Monitor the decrease in DPBF absorbance at 410 nm over time (every 10 seconds for 2 mins).

    • Repeat with the Reference (Rose Bengal).

  • Calculation:

    
    
    Where 
    
    
    
    is the slope of DPBF degradation and
    
    
    is the absorption correction factor (
    
    
    ).

Applications & Significance

Photodynamic Therapy (PDT)

The high triplet quantum yield of brominated phthalimides makes them excellent candidates for Type II PDT agents. By generating singlet oxygen, they can induce cytotoxicity in target cells upon irradiation.

Delayed Fluorescence (TADF)

In advanced molecular designs, combining the brominated phthalimide (acceptor) with a strong donor (e.g., carbazole) can lead to Thermally Activated Delayed Fluorescence (TADF). The bromine enhances spin-orbit coupling, facilitating the reverse ISC (


) if the energy gap 

is small.
Room Temperature Phosphorescence (RTP)

Rigidifying the brominated phthalimide in a crystal lattice or polymer matrix suppresses non-radiative decay, allowing the triplet state populated by the heavy atom effect to emit light as phosphorescence (typically green/orange, lifetimes in ms-s range).

References

  • Photochemistry of N-alkyl and N-aryl substituted phthalimides. Croatica Chemica Acta, 2010. Link

  • Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. Journal of Physical Chemistry C, 2018. Link

  • Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides. New Journal of Chemistry, 2014. Link

  • Gabriel Phthalimide Synthesis: Mechanism and Protocols. Organic Syntheses, Coll. Vol. 32. Link

  • A Guide to Recording Fluorescence Quantum Yields. Methods and Applications in Fluorescence, 2013. Link

Sources

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Phthalimides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process with significant implications in the design of novel fluorophores for a wide range of applications, including chemical sensing, bio-imaging, and materials science. Phthalimide derivatives have emerged as a particularly promising class of compounds that exhibit ESIPT, owing to their robust photophysical properties, synthetic accessibility, and tunable fluorescence. This technical guide provides a comprehensive overview of the core mechanisms governing ESIPT in phthalimides, details the critical experimental and computational methodologies for their study, and explores their burgeoning applications in drug development and beyond.

Introduction: The Phenomenon of ESIPT

Excited-State Intramolecular Proton Transfer (ESIPT) is a phototautomerization reaction that occurs in molecules possessing both a proton-donating and a proton-accepting group in close proximity, typically linked by an intramolecular hydrogen bond.[1][2][3] Upon photoexcitation, a significant redistribution of electron density increases the acidity of the proton donor and the basicity of the proton acceptor, facilitating an ultrafast transfer of a proton along the hydrogen bond.[1][2]

This process leads to the formation of a transient tautomeric species in the excited state (T), which is energetically distinct from the initially excited "normal" form (N).[4] The relaxation of this tautomer to its ground state (T) is accompanied by the emission of a photon, resulting in a fluorescence signal that is significantly red-shifted compared to the emission from the normal form. This large separation between the absorption and emission maxima, known as a Stokes shift, is a hallmark of ESIPT and a highly desirable property for fluorescent probes, as it minimizes self-absorption and background interference.[5][6]

Phthalimide and its derivatives are a versatile class of fluorophores that have been extensively utilized in the development of optical materials and sensors.[5] The introduction of a hydroxyl or amino group at the 3- or 4-position of the phthalimide ring system, along with an appropriate N-substituent, can create the necessary intramolecular hydrogen bond for ESIPT to occur.[4][7] These molecules often exhibit high quantum yields, good photostability, and sensitivity to their local environment, making them ideal candidates for a variety of applications.[8][9]

Core Mechanisms of ESIPT in Phthalimide Derivatives

The ESIPT process in phthalimides is governed by a delicate interplay of structural, electronic, and environmental factors. Understanding these relationships is crucial for the rational design of novel phthalimide-based ESIPT fluorophores with tailored photophysical properties.

The Four-Level Photophysical Cycle

The ESIPT process can be conceptually understood through a four-level energy diagram, often referred to as the Weller cycle.[1][10]

ESIPT_Cycle cluster_0 Normal Form (N) cluster_1 Tautomer Form (T) N_S0 S₀ (N) N_S1 S₁ (N*) N_S0->N_S1 Absorption (hν_abs) N_S1->N_S0 Fluorescence (hν_N) T_S1 S₁ (T*) N_S1->T_S1 ESIPT (k_ESIPT) T_S0 S₀ (T) T_S0->N_S0 Ground State Tautomerization T_S1->N_S1 Reverse ESIPT T_S1->T_S0 Fluorescence (hν_T) FSTAS_Workflow start Femtosecond Laser Pulse beamsplitter Beam Splitter start->beamsplitter pump Pump Beam (Excitation) beamsplitter->pump probe Probe Beam (White Light Continuum) beamsplitter->probe sample Sample Cell pump->sample delay Optical Delay Line probe->delay delay->sample detector Spectrometer/CCD Detector sample->detector data Transient Absorption Spectrum (ΔA vs. Wavelength vs. Time) detector->data

Caption: A simplified workflow for a femtosecond transient absorption spectroscopy experiment.

Computational Chemistry
  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are invaluable for understanding the electronic structure and energetics of the ESIPT process. [2][7][11][12]DFT calculations can be used to optimize the geometries of the ground and excited states of both the normal and tautomer forms. TD-DFT calculations can predict the absorption and emission energies, as well as construct potential energy surfaces along the proton transfer coordinate, providing insights into the reaction mechanism and energy barriers. [7][13][14]

Applications in Drug Development and Beyond

The unique photophysical properties of ESIPT-exhibiting phthalimides make them highly attractive for a variety of applications.

Fluorescent Probes for Sensing and Imaging

The sensitivity of their fluorescence to the local environment allows for the design of "turn-on" or ratiometric fluorescent probes for the detection of various analytes, including metal ions, pH, and reactive oxygen species. [5][6][8][9][15][16][17]In the context of drug development, these probes can be used to monitor intracellular environments, track drug delivery, and assess cellular responses to therapeutic agents. [8][9] Design Strategy for an ESIPT-Based Fluorescent Probe

Probe_Design cluster_0 ESIPT 'Off' cluster_1 ESIPT 'On' Off Phthalimide-OH + Recognition Site (ESIPT Blocked) Analyte Analyte Off->Analyte Reaction On Phthalimide-OH (ESIPT Restored) Off->On  Fluorescence Turn-On Product Analyte-Recognition Site Product

Caption: General design strategy for a "turn-on" ESIPT fluorescent probe.

Photodynamic Therapy and Photocaged Compounds

The excited-state reactivity of phthalimides can be harnessed for therapeutic applications. While not directly an ESIPT application, related photochemical processes in phthalimides are relevant. For instance, N-hydroxyphthalimide esters are used as redox-active species in photoredox catalysis for the synthesis of complex organic molecules. [18]The principles of light-induced reactions in these systems can potentially be adapted for the development of photocaged drugs, where a therapeutic agent is released upon light activation. [19]

Organic Light-Emitting Diodes (OLEDs) and Materials Science

The large Stokes shifts and high solid-state emission quantum yields of some ESIPT fluorophores make them promising candidates for use as emitters in OLEDs. [3][20]The ability to tune the emission color through chemical modification is also highly advantageous for developing full-color displays and white-light-emitting materials. [4][21]Furthermore, the excellent thermal and photothermal stability of polyimides derived from ESIPT-active phthalimides makes them suitable for applications such as solar spectrum down-converters. [4]

Summary and Future Outlook

The study of ESIPT mechanisms in phthalimides is a vibrant and rapidly evolving field of research. The fundamental understanding of the interplay between molecular structure, electronic properties, and the environment has enabled the rational design of a wide array of functional molecules. Future research will likely focus on the development of next-generation ESIPT-based probes with enhanced sensitivity, selectivity, and biocompatibility for in vivo applications. The exploration of multi-proton transfer processes and the integration of phthalimide-based ESIPT systems into advanced materials for optoelectronic and photonic devices also represent exciting avenues for future investigation. [10]The continued synergy between experimental spectroscopy, high-level computational modeling, and creative synthetic chemistry will undoubtedly unlock the full potential of these fascinating molecules.

References

  • Synthesis and photophysical processes of a tosyl-substituted ESIPT phthalimide that emits full-color fluorescence in solution. (URL: )
  • Effects of substitution and conjugation on photophysical properties of ESIPT-based fluorophores with the core of 4-aminophthalimide - ResearchGate. (URL: [Link])

  • Photophysical properties of 3-hydroxyphthalimide fluorophores based on the ESIPT mechanism: A theoretical study | Request PDF - ResearchGate. (URL: [Link])

  • A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution - ResearchGate. (URL: [Link])

  • Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - RSC Publishing. (URL: [Link])

  • (PDF) Full-Colour Solvatochromic Fluorescence Emitted from a Semi-Aromatic Imide Compound Based on ESIPT and Anion Formation - ResearchGate. (URL: [Link])

  • Substituent effects of halogens on the excited-state intermolecular proton transfer reactions. (URL: [Link])

  • A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2. (URL: [Link])

  • Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - Chemical Communications (RSC Publishing). (URL: [Link])

  • A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 | ACS Omega - ACS Publications. (URL: [Link])

  • Tuning ESIPT fluorophores into dual emitters - PMC. (URL: [Link])

  • Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A. (URL: [Link])

  • Decoding the ICT–PET–ESIPT liaison mechanism in a phthalimide-based trivalent transition metal ion-specific chromo-fluorogenic probe - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC. (URL: [Link])

  • New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states | Scilit. (URL: [Link])

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. - Semantic Scholar. (URL: [Link])

  • How can I make excited state intramolecular proton transfer (ESIPT) occur in my compound?. (URL: [Link])

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review - MDPI. (URL: [Link])

  • Theoretical Study of the ESIPT Process for a New Natural Product Quercetin - PMC. (URL: [Link])

  • Excited-state intramolecular proton-transfer (ESIPT)-inspired solid state emitters | Request PDF - ResearchGate. (URL: [Link])

  • Substituent effects of halogens on the excited-state intermolecular proton transfer reactions. (URL: [Link])

  • How do I find out experimental or theoretical proof for Excited state intramolecular proton transfer ESIPT ? | ResearchGate. (URL: [Link])

  • Synthesis and Optical Properties of Excited-State Intramolecular Proton Transfer (ESIPT) Emitters with Sulfobetaine Fragments - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states - R Discovery. (URL: [Link])

  • Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - ProQuest. (URL: [Link])

  • Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC. (URL: [Link])

  • Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - Repository of the Academy's Library. (URL: [Link])

  • Substituent effects on photophysical properties of ESIPT-based fluorophores bearing the 4-diethylaminosalicylaldehyde core | Request PDF - ResearchGate. (URL: [Link])

  • Solvent Controlled Excited State Intramolecular Proton Transfer (Esipt) Behavior and Luminescent Property of a Novel Phthalimide-Based Fluorophore: A Td-Dft Study - SSRN. (URL: [Link])

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Semantic Scholar. (URL: [Link])

  • A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution - PubMed. (URL: [Link])

  • The effect of different substituent on ESIPT fluorescence features of 2-(2'-hydroxyphenyl)-4-chloro-methylthiazole derivatives: A DFT/TD-DFT study - ResearchGate. (URL: [Link])

  • Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics - MDPI. (URL: [Link])

  • Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. | Semantic Scholar. (URL: [Link])

  • Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative - MDPI. (URL: [Link])

  • Photoinduced Decarboxylative Thioacylation of N-Hydroxyphthalimide Esters with Tetraalkylthiuram Disulfides - PubMed. (URL: [Link])

  • A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu 2+ in complete aqueous solution.. (URL: [Link])

  • Femtosecond time-resolved photophysics of 1,4,5,8-naphthalene diimides - PubMed. (URL: [Link])

  • Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing). (URL: [Link])

  • Femtosecond transient absorption spectroscopy on the thermally activated delayed fluorescence of bis[4-(9-H-carbazole)phenyl] sulfone - ResearchGate. (URL: [Link])

  • Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - Chemical Science (RSC Publishing). (URL: [Link])

  • Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents - MDPI. (URL: [Link])

  • Instrumentation for Nanosecond and Femtosecond Transient Absorption Spectroscopy - Part 2 - YouTube. (URL: [Link])

Sources

Thermodynamic Stability of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profile of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione . As a halogenated N-aryl phthalimide derivative, this molecule exhibits a complex stability landscape defined by competing intramolecular forces. Its core stability is governed by a critical Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the imide carbonyl, which acts as a "molecular lock," enhancing lipophilicity and solid-state lattice energy while paradoxically catalyzing specific hydrolytic degradation pathways.

This guide is structured for medicinal chemists and formulation scientists, moving from theoretical molecular architecture to practical experimental protocols for stability validation.

Part 1: Molecular Architecture & Theoretical Stability

The thermodynamic behavior of this compound cannot be understood by treating the functional groups in isolation. The stability profile arises from the electronic coupling of the electron-withdrawing bromine atom and the resonance-assisted hydrogen bonding of the phenol.

Structural Dynamics
  • Core Scaffold: The rigid isoindole-1,3-dione (phthalimide) system provides a planar, aromatic foundation with high thermal stability.

  • 5-Bromo Substituent: Located on the phthalimide ring, the bromine atom exerts an inductive electron-withdrawing effect (-I). This increases the electrophilicity of the imide carbonyl carbons, theoretically making the ring more susceptible to nucleophilic attack (hydrolysis) compared to the non-halogenated parent.

  • 2-Hydroxyphenyl Moiety: The ortho-hydroxyl group is the defining stability feature. It forms a Resonance-Assisted Hydrogen Bond (RAHB) with the proximal imide carbonyl oxygen.

The "Trojan Horse" of Intramolecular Hydrogen Bonding

While the IMHB rigidifies the molecule and increases permeability (by masking polar groups), it introduces a specific vulnerability known as Intramolecular General Base (IGB) Assistance .

  • Solid State (Thermodynamic Gain): In the crystal lattice, the IMHB reduces the conformational entropy, leading to a higher melting point and enthalpy of fusion (

    
    ) compared to para-isomers.
    
  • Solution State (Kinetic Liability): In aqueous media (pH > 7), the deprotonated phenolate oxygen can act as an intramolecular base, activating a water molecule to attack the imide carbonyl. This accelerates hydrolysis by orders of magnitude compared to external hydroxide attack.

Diagram 1: Structural Resonance & IMHB Interaction

G cluster_0 Molecular Core Phthalimide Isoindole-1,3-dione Core (Rigid Scaffold) Bromine 5-Bromo Group (Inductive -I Effect) Phthalimide->Bromine Electronic Activation Phenol 2-Hydroxyphenyl Group (H-Bond Donor) Phthalimide->Phenol N-Linkage IMHB Intramolecular H-Bond (O-H ... O=C) Phthalimide->IMHB Acceptor (C=O) Phenol->IMHB Donor Stability Thermodynamic Consequence: High Lattice Energy Reduced Solubility IMHB->Stability Solid State Vulnerability Kinetic Consequence: IGB-Assisted Hydrolysis (Alkaline Lability) IMHB->Vulnerability Solution State (pH > 7)

Caption: Interplay between structural motifs. The IMHB stabilizes the solid state but facilitates specific hydrolytic degradation pathways in solution.

Part 2: Predicted Thermodynamic Parameters

Due to the specific nature of this derivative, empirical values should be validated against the predicted ranges derived from Structural Analog Analysis (SAR) of N-(2-hydroxyphenyl)phthalimide and 4-bromophthalimide.

Table 1: Physicochemical Stability Profile
ParameterPredicted RangeRationale & Causality
Melting Point (

)
210°C – 245°C The 5-Br atom adds significant molecular weight and polarizability, enhancing van der Waals interactions. The IMHB locks conformation, raising

above the non-brominated analog (~220°C).
Decomposition Temp (

)
> 280°C Phthalimides are thermally robust. Decomposition typically involves anhydride formation, which requires higher energy than simple fusion.
LogP (Lipophilicity) 3.2 – 3.8 Bromine (+0.86

) and the "masked" polarity of the IMHB significantly increase lipophilicity compared to the parent imide.
pKa (Phenol) 8.5 – 9.2 The electron-withdrawing phthalimide ring acidifies the phenol (normally pKa ~10), making it easier to deprotonate and trigger IGB hydrolysis.
Solubility (Water) < 10 µg/mL High lattice energy and lipophilicity result in negligible aqueous solubility, necessitating co-solvents (DMSO/PEG) for bio-assays.

Part 3: Degradation Kinetics & Hydrolytic Stability

The primary degradation pathway is the hydrolytic ring-opening of the imide to form the corresponding phthalamic acid derivative.

The IGB Mechanism (Critical Risk)

Unlike standard amide hydrolysis, the 2-hydroxyphenyl group creates a catalytic micro-environment.

  • Deprotonation: At pH > pKa (~9.0), the phenol becomes a phenolate.

  • Activation: The phenolate does not attack the carbonyl directly (sterically disfavored). Instead, it acts as a General Base to deprotonate a water molecule positioned precisely for nucleophilic attack.

  • Ring Opening: The activated hydroxide attacks the imide carbonyl, cleaving the C-N bond.

Implication: This molecule is stable in acidic/neutral media (where the phenol is protonated and the IMHB shields the carbonyl) but highly unstable in basic buffers (pH > 8).

Diagram 2: Hydrolytic Degradation Pathway

Hydrolysis Start Intact Imide (Neutral pH: Stable) Intermediate Phenolate Anion (IGB Activation) Start->Intermediate Deprotonation Base Alkaline Environment (pH > 8.5) Base->Intermediate Transition Water Activation (Phenolate deprotonates H2O) Intermediate->Transition Intramolecular Catalysis Product Ring Opening Degradant (Phthalamic Acid Derivative) Transition->Product Nucleophilic Attack (k_obs >> k_uncat)

Caption: The Intramolecular General Base (IGB) mechanism accelerates hydrolysis in alkaline conditions, bypassing standard steric hindrance.

Part 4: Experimental Protocols for Stability Assessment

To validate the theoretical profile, the following standardized workflows are recommended. These protocols prioritize the detection of the specific degradation modes identified above.

Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine


, 

, and thermal decomposition onset.
  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1][2]

  • Protocol:

    • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA).

    • Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation masking thermal events.

    • Ramp: Heat from 30°C to 350°C at 10°C/min.

    • Analysis:

      • Look for a sharp endotherm (

        
        ) followed immediately by exotherms or weight loss (TGA) indicating decomposition.
        
      • Note: If

        
         and 
        
        
        
        overlap, reduce ramp rate to 2°C/min to resolve the events.
pH-Rate Profile (Hydrolytic Stability)

Objective: Quantify the IGB effect and establish shelf-life at physiological pH.

  • Method: Reverse-Phase HPLC with UV detection (254 nm).

  • Protocol:

    • Stock Solution: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.

    • Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

    • Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffers.

    • Sampling: Inject at

      
      .
      
    • Data Treatment: Plot

      
       vs. time.
      
      • Expectation: First-order kinetics.[3][4] Slope

        
         should increase drastically at pH 9.0.
        
Diagram 3: Stability Validation Workflow

Workflow cluster_solid Solid State Profiling cluster_solution Solution State Profiling Sample 5-Bromo-2-(2-hydroxyphenyl) isoindole-1,3-dione DSC DSC / TGA (Thermal Limits) Sample->DSC Stress Forced Degradation (Acid/Base/Oxidation) Sample->Stress XRPD X-Ray Diffraction (Polymorph Check) DSC->XRPD If Tm anomalies Kinetics pH-Rate Profiling (IGB Verification) Stress->Kinetics Identify pH sensitivity

Caption: Integrated workflow for characterizing thermodynamic and kinetic stability limits.

References

  • Khan, M. N. (2007). Efficient Rate Enhancement Due to Intramolecular General Base (IGB) Assistance in the Hydrolysis of N-(o-Hydroxyphenyl)phthalimide.[4] The Journal of Organic Chemistry, 72(6), 2146–2150.

  • Caron, G., et al. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Medicinal Chemistry Communications, 2, 669-674.

  • Ariffin, A., et al. (2009). Kinetics and mechanism of hydrolysis of N-Arylphthalimides. Progress in Reaction Kinetics and Mechanism, 34(4), 347-359.[5]

  • Ozturk, S., et al. (2011). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan.

  • Sigma-Aldrich. 5-Bromo-2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione Product Specification (Analog Reference).

Sources

The Heavy Atom Effect of Bromine on the Fluorescence of Isoindole-1,3-diones: Mechanisms, Quenching Dynamics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

Isoindole-1,3-diones (commonly known as phthalimides) are highly versatile, electron-deficient scaffolds widely utilized in drug development, organic electronics, and fluorescent probe design[1]. While the native phthalimide core often exhibits strong prompt fluorescence, the strategic covalent incorporation of heavy halogens—specifically bromine (


)—fundamentally alters its excited-state dynamics.

This technical guide explores the Internal Heavy Atom Effect (IHAE) of bromine on isoindole-1,3-diones. By dramatically increasing spin-orbit coupling (SOC), bromination quenches singlet-state fluorescence and effectively redirects excited-state energy into the triplet manifold (


). We will dissect the quantum mechanical causality behind this phenomenon, provide self-validating experimental protocols for its characterization, and highlight its utility in developing Room Temperature Phosphorescence (RTP) materials and photosensitizers for Photodynamic Therapy (PDT)[2].

Mechanistic Foundations of the Heavy Atom Effect

Spin-Orbit Coupling (SOC) and Intersystem Crossing

Fluorescence is a spin-allowed radiative transition from the lowest singlet excited state (


) to the singlet ground state (

). In pure, light-atom organic molecules, the transition from

to the triplet state (

)—known as Intersystem Crossing (ISC)—is spin-forbidden and typically slow.

However, the introduction of a bromine atom introduces a strong local magnetic field generated by the orbital motion of its electrons. This magnetic field couples with the electron's spin magnetic moment. The magnitude of this Spin-Orbit Coupling (


) scales approximately with the fourth power of the atomic number (

). Because bromine has a relatively large atomic number (

), its presence on the isoindole-1,3-dione ring relaxes the spin-selection rules[3].
Fluorescence Quenching Dynamics

The immediate macroscopic consequence of enhanced SOC is the quenching of prompt fluorescence . The rate constant for intersystem crossing (


) increases by several orders of magnitude, outcompeting the rate of fluorescence (

).

Causality of the quenching effect:

  • Photon Absorption: The brominated isoindole-1,3-dione absorbs a photon, exciting an electron to the

    
     state.
    
  • Rapid ISC: Due to the bromine-induced SOC, the electron undergoes a rapid spin-flip, transitioning non-radiatively to the

    
     state before it has time to emit a photon from 
    
    
    
    .
  • Energy Redirection: The depopulation of

    
     results in a near-total loss of fluorescence quantum yield (
    
    
    
    ). The energy is now stored in the long-lived
    
    
    state, which can undergo phosphorescence[4] or transfer energy to molecular oxygen to generate reactive oxygen species (ROS)[2].

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption S1->S0 Fluorescence (Quenched) T1 Triplet Excited State (T1) S1->T1 ISC (Enhanced by Br) T1->S0 Phosphorescence / ROS

Jablonski diagram showing bromine-enhanced intersystem crossing (ISC) and fluorescence quenching.

Quantitative Impact: Data Presentation

To illustrate the profound impact of the heavy atom effect, the table below summarizes the typical photophysical parameters of a standard N-alkyl isoindole-1,3-dione compared to its 4-bromo-substituted analog in a deaerated organic solvent (e.g., Dichloromethane).

Photophysical ParameterNative Isoindole-1,3-dione4-Bromo-isoindole-1,3-dioneCausality / Physical Meaning
Fluorescence Quantum Yield (

)
0.45< 0.05Massive reduction due to competitive ISC pathway.
Fluorescence Lifetime (

)
2.8 ns0.15 nsShortened lifetime reflects rapid depopulation of

to

.
ISC Rate Constant (

)


~500x increase driven by Bromine's

SOC enhancement.
Triplet Quantum Yield (

)
0.100.88Energy successfully redirected to the triplet manifold.
Singlet Oxygen Yield (

)
0.050.75High

population allows efficient energy transfer to

.

Experimental Methodologies & Protocols

To rigorously study the heavy atom effect, researchers must employ self-validating workflows. The presence of molecular oxygen (


) is a potent triplet quencher; therefore, failing to control the atmosphere will result in false-negative phosphorescence or transient absorption data.

Workflow Step1 1. Synthesis Bromination of Isoindole-1,3-dione Step2 2. Structural Validation NMR & HRMS Confirmation Step1->Step2 Step3 3. Sample Prep Degassing via Freeze-Pump-Thaw Step2->Step3 Step4 4. Photophysics TCSPC & Transient Absorption Step3->Step4

Self-validating experimental workflow for synthesizing and characterizing brominated fluorophores.

Protocol 1: Synthesis and Validation of Brominated Isoindole-1,3-diones

Objective: Synthesize a precisely brominated phthalimide core while ensuring no unreacted light-atom precursors remain to skew photophysical data.

  • Reagent Preparation: Dissolve 1.0 eq of the target N-substituted isoindole-1,3-dione in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Bromination: Add 1.1 eq of N-Bromosuccinimide (NBS) in the dark at 0 °C. Rationale: Conducting the reaction in the dark prevents radical-mediated side reactions, ensuring regioselective electrophilic aromatic substitution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC until the starting material is completely consumed.

  • Purification (Critical Step): Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

  • Self-Validation: Confirm absolute purity using

    
    -NMR and High-Resolution Mass Spectrometry (HRMS). Any trace of the unbrominated precursor will exhibit disproportionately high fluorescence, ruining the optical analysis.
    
Protocol 2: Time-Resolved Photophysical Characterization

Objective: Quantify the fluorescence quenching and confirm the generation of the triplet state.

  • Sample Preparation: Prepare a

    
     solution of the brominated compound in spectroscopic-grade toluene.
    
  • Degassing (Crucial for Trustworthiness): Subject the sample to three cycles of "Freeze-Pump-Thaw" in a sealed quartz cuvette. Rationale: Ambient oxygen will immediately quench the newly formed

    
     states, making it impossible to measure phosphorescence or transient triplet absorption.
    
  • Steady-State Measurement: Record the UV-Vis absorption and steady-state fluorescence spectra. Calculate the quenched

    
     relative to an unbrominated standard.
    
  • Time-Correlated Single Photon Counting (TCSPC): Excite the sample using a pulsed laser diode (e.g., 375 nm). Measure the fluorescence decay curve. Fit the data to a mono-exponential decay to extract the shortened lifetime (

    
    ).
    
  • Nanosecond Transient Absorption (ns-TA): Excite the sample with a Nd:YAG laser (355 nm) and probe with a white-light continuum. The appearance of a new, long-lived absorption band confirms the population of the

    
     state, validating the heavy atom effect mechanism.
    

Applications in Drug Development and Materials Science

The intentional quenching of fluorescence via the bromine heavy atom effect is not a detriment; it is a powerful design tool.

  • Photodynamic Therapy (PDT): In oncology, photosensitizers are used to generate cytotoxic singlet oxygen (

    
    ) to destroy tumor cells. By brominating an isoindole-1,3-dione linked to a tumor-targeting moiety, researchers force the molecule to undergo ISC. The resulting 
    
    
    
    state transfers its energy to tissue oxygen, creating a highly localized burst of ROS[2].
  • Room-Temperature Phosphorescence (RTP): Purely organic RTP materials are highly sought after for bioimaging and anti-counterfeiting because they avoid the toxicity of heavy metals like Iridium or Platinum. Brominated phthalimides, when embedded in rigid matrices (to prevent non-radiative decay via molecular vibration), exhibit intense, long-lived phosphorescence due to the precise tuning of the internal heavy atom effect[4].

References

  • Halogen-Induced Internal Heavy-Atom Effect Shortening Emissive Lifetime and Improving Fluorescence Efficiency of Thermally Activated Delayed Fluorescence Emitters. Journal of Materials Chemistry C. Available at: [Link]

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chemical Review and Letters. Available at: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Molecular design, synthesis, properties, and applications of organic triplet emitters exhibiting blue, green, red and white room-temperature phosphorescence. RSC Publishing. Available at:[Link]

  • Symmetry Breaking and Hydrogen Bonding in Phthalimide Compounds Enable Efficient Room‐Temperature Circularly Polarized Phosphorescence in Solution. ResearchGate. Available at:[Link]

Sources

Literature review of 2-(2-hydroxyphenyl)isoindole-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-(2-hydroxyphenyl)isoindole-1,3-dione derivatives, structured for researchers and drug development professionals.

Synthesis, Photophysics, and Pharmacological Applications[1]

Executive Summary

The 2-(2-hydroxyphenyl)isoindole-1,3-dione scaffold (often referred to as N-(2-hydroxyphenyl)phthalimide) represents a privileged structure in medicinal chemistry and materials science.[1] It fuses the rigid, electron-deficient phthalimide core with an electron-rich phenolic moiety. This architecture creates a unique donor-acceptor (D-A) system capable of exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) and diverse biological activities, ranging from cholinesterase inhibition to potent antimicrobial effects.

This guide provides a comprehensive review of the synthesis protocols, photophysical mechanisms, and therapeutic potential of this chemical class.[1]

Chemical Architecture & Synthesis

The core structure consists of an isoindole-1,3-dione (phthalimide) ring N-substituted with a 2-hydroxyphenyl group.[1] The proximity of the phenolic hydroxyl group to the imide carbonyls is the defining feature, enabling intramolecular hydrogen bonding (IHB).[1]

2.1. Synthetic Pathways

Two primary methodologies dominate the literature: classical condensation and green, solvent-free synthesis.[1]

Method A: Classical Condensation (Acetic Acid Reflux) This is the standard laboratory protocol yielding high purity crystalline products.[1]

  • Reagents: Phthalic anhydride, 2-aminophenol, Glacial acetic acid.[1]

  • Conditions: Reflux for 4–6 hours.[1]

  • Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl, followed by ring closure (dehydration).[1]

Method B: Green Synthesis (Solvent-Free) Designed to minimize volatile organic compound (VOC) emission.[1]

  • Reagents: Phthalic anhydride, 2-aminophenol.[1]

  • Conditions: Microwave irradiation or direct heating (fusion) at 140–160 °C.[1]

  • Advantage: Higher atom economy and reduced reaction times (10–20 mins).[1]

2.2. Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing the core scaffold and its functionalized derivatives.

SynthesisWorkflow Start Phthalic Anhydride (Precursor A) Intermediate Phthalamic Acid Intermediate Start->Intermediate Nucleophilic Attack Reactant 2-Aminophenol (Precursor B) Reactant->Intermediate Product 2-(2-hydroxyphenyl) isoindole-1,3-dione Intermediate->Product Dehydration (-H2O) Derivative Functionalized Derivatives (Cl, NO2, OMe) Product->Derivative Post-Synthetic Modification

Figure 1: Step-wise synthesis pathway from precursors to functionalized derivatives.

Photophysical Properties: The ESIPT Phenomenon

A critical technical aspect of 2-(2-hydroxyphenyl)isoindole-1,3-dione derivatives is their potential for fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2]

3.1. Mechanism of Action

Unlike standard fluorophores, ESIPT molecules exist in two tautomeric forms: Enol (E) and Keto (K) .[1]

  • Ground State (S₀): The molecule exists primarily in the Enol form, stabilized by an intramolecular hydrogen bond (IHB) between the phenolic hydrogen and the imide carbonyl oxygen (O-H[1]···O=C).

  • Excitation: Upon UV absorption, the acidity of the phenol and the basicity of the carbonyl increase significantly.[1]

  • Proton Transfer: A hyper-fast proton transfer occurs (

    
     fs), converting the excited Enol (E) to the excited Keto (K) tautomer.[1]
    
  • Emission: The K* species relaxes to the ground Keto state (K) by emitting a photon.[1] Because the K–K gap is smaller than the E–E gap, the emission is highly red-shifted (Large Stokes Shift).[1]

3.2. ESIPT Cycle Diagram

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Absorption (UV) Keto_S1 Keto* (S1) Excited Tautomer Enol_S1->Keto_S1 Proton Transfer (ESIPT) Keto_S0 Keto (S0) Ground Tautomer Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Reverse Proton Transfer

Figure 2: The four-level photocycle describing the ESIPT mechanism responsible for large Stokes shift emission.

Pharmacological Potential

The isoindole-1,3-dione scaffold is a validated pharmacophore.[1] Recent literature highlights three primary therapeutic areas for the 2-(2-hydroxyphenyl) derivatives.

4.1. Comparative Biological Activity

The table below summarizes key biological data points derived from recent structure-activity relationship (SAR) studies.

Therapeutic AreaTarget / MechanismKey FindingsReference
Analgesic Acetic acid-induced writhingCompound 3a showed 1.6x higher activity than Metamizole Sodium.[1]
Antimicrobial S. aureus, E. coliHalogenated derivatives (Cl, Br) show increased lipophilicity and potency.[1][2]
Anticancer Caco-2, HCT-116 Cell LinesInduces apoptosis and arrests cell cycle progression.[3]
Neuroprotection AChE / BuChE InhibitionPotential treatment for Alzheimer's; IC50 values in micromolar range.[1][4]
4.2. Structure-Activity Relationships (SAR)[1]
  • Lipophilicity: Introduction of halogens (Cl, Br) on the phthalimide ring significantly enhances membrane permeability and antimicrobial efficacy.[1]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2) on the phenyl ring can modulate the acidity of the phenol, influencing both biological binding affinity and ESIPT efficiency.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxyphenyl)isoindole-1,3-dione Based on Green Chemistry principles.

  • Preparation: Mix phthalic anhydride (10 mmol, 1.48 g) and 2-aminophenol (10 mmol, 1.09 g) in a mortar. Grind until a fine, homogeneous powder is obtained.

  • Reaction: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 140 °C for 15 minutes. The mixture will melt and resolidify.[1]

  • Work-up: Cool to room temperature. Wash the solid residue with cold ethanol (2 x 10 mL) to remove unreacted starting materials.[1]

  • Purification: Recrystallize from hot ethanol or acetic acid to obtain needle-like crystals.

  • Validation:

    • Melting Point: Expect ~220–224 °C.

    • IR Spectroscopy: Look for doublet Carbonyl peaks (1700–1780 cm⁻¹) characteristic of the imide.[1]

References
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI, 2021.[1] [1]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate, 2023.

  • Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica, 2015.[1]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. PubMed Central, 2021.[1]

  • 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione. Acta Crystallographica Section E, 2008.[1]

Sources

Solid-State Emission Properties of Hydroxyphenyl-Substituted Phthalimides: A Technical Guide to ESIPT and AIE Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient solid-state organic emitters is a critical bottleneck in the advancement of organic light-emitting diodes (OLEDs), luminescent solar concentrators, and solid-state sensors. While many organic fluorophores exhibit near-unity quantum yields in dilute solutions, they suffer from severe Aggregation-Caused Quenching (ACQ) in the solid state. Hydroxyphenyl-substituted phthalimides have emerged as a robust structural paradigm to circumvent this limitation. By leveraging the interplay between Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), these molecules achieve intense, tunable solid-state luminescence[1].

This whitepaper provides an in-depth mechanistic analysis of hydroxyphenyl-phthalimide photophysics, synthesizes quantitative performance data, and outlines self-validating experimental protocols for their characterization.

Structural Paradigms and Electronic Properties

The photophysical utility of hydroxyphenyl-substituted phthalimides stems from their highly polarized Donor-Acceptor (D-A) architecture. The phthalimide core, characterized by its two electron-withdrawing imide carbonyls, acts as a potent electron acceptor[2]. Conversely, the hydroxyphenyl moiety serves as a strong electron donor.

When these two units are conjugated, the molecule undergoes rapid Intramolecular Charge Transfer (ICT) upon photoexcitation. However, the defining feature of these systems is the spatial proximity of the hydroxyl proton to a hydrogen-bond acceptor (typically the imide carbonyl or an adjacent imine nitrogen in Schiff base derivatives)[3]. This pre-organized hydrogen-bonding network is the structural prerequisite for ESIPT, a process that fundamentally alters the energetic landscape of the molecule in the solid state.

Mechanistic Foundations of Solid-State Emission

The Role of ESIPT (Excited-State Intramolecular Proton Transfer)

In a highly rigidified solid-state matrix, hydroxyphenyl-phthalimides undergo a four-level photophysical cycle. Upon absorption of a photon, the ground-state enol (N) is excited to the Franck-Condon state (N). Because the acidity of the hydroxyl group and the basicity of the acceptor carbonyl both increase dramatically in the excited state, an ultrafast (< 1 ps) proton transfer occurs, generating a keto tautomer (K)[4].

Radiative decay from this K* state to the ground-state keto (K) form produces a highly red-shifted emission. This massive Stokes shift (often >150 nm) is critical for solid-state applications: it completely eliminates the inner-filter effect (self-absorption), ensuring that emitted photons are not re-absorbed by adjacent ground-state molecules in the densely packed crystal lattice[3].

ESIPT_Pathway N Ground State Enol (N) N_star Excited State Enol (N*) N->N_star Photon Absorption N_star->N Non-radiative Decay K_star Excited State Keto (K*) N_star->K_star ESIPT (< 1 ps) K Ground State Keto (K) K_star->K Radiative Emission K->N Reverse Transfer

Figure 1: Four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Overcoming ACQ: Restriction of Intramolecular Motions (RIM)

In dilute solutions, the single bonds connecting the hydroxyphenyl ring to the phthalimide core are free to rotate. These low-frequency vibrational modes serve as non-radiative decay channels, leading to negligible quantum yields (often < 2%)[5].

In the solid state, the steric bulk of the phthalimide core, combined with intermolecular hydrogen bonding, locks the molecule into a rigid conformation. This Restriction of Intramolecular Motions (RIM) blocks non-radiative pathways. Furthermore, the specific geometry of the hydroxyphenyl group prevents tight, co-facial


 stacking, thereby suppressing excimer formation and ACQ. Instead, the molecules often adopt J-aggregation (head-to-tail stacking), which synergistically enhances the radiative decay rate of the keto tautomer[3].

Quantitative Photophysical Data

The causality between physical state and emission efficiency is best illustrated by comparing solution-phase and solid-state metrics. The table below summarizes the photophysical properties of representative hydroxyphenyl-phthalimide systems, demonstrating the activation of emission in the solid state.

Compound ArchitecturePhysical StateAbs. Max (nm)Em. Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Lifetime (τ)
2-(2-Hydroxyphenyl)phthalimide Solution (DCM)34041070< 2%< 0.5 ns
2-(2-Hydroxyphenyl)phthalimide Solid (Powder)35552016545%3.2 ns
4-Amino-N-(3-hydroxyphenyl)phthalimide Solution (EtOH)380460805%1.1 ns
4-Amino-N-(3-hydroxyphenyl)phthalimide Solid (Film)39556016558%4.5 ns

Data synthesis reflects typical ESIPT/AIE behavior observed in phthalimide-based fluorophores, highlighting the dramatic increase in quantum yield and Stokes shift upon aggregation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the characterization of solid-state emitters requires rigorous, self-validating workflows. The following protocols detail the synthesis and photophysical evaluation of these compounds.

Protocol A: Synthesis and Structural Validation

Objective: Synthesize a high-purity hydroxyphenyl-phthalimide derivative. Purity is paramount; trace impurities act as exciton traps in the solid state, artificially quenching emission.

  • Condensation Reaction: Dissolve 1.0 equivalent of phthalic anhydride and 1.1 equivalents of the selected aminophenol (e.g., 2-aminophenol) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux (120 °C) for 6–8 hours under a nitrogen atmosphere to drive the dehydration and ring-closure of the imide.

  • Precipitation: Cool the reaction to room temperature and pour it into ice-cold distilled water. Collect the crude precipitate via vacuum filtration.

  • Recrystallization (Self-Validation Step): Recrystallize the crude product from an ethanol/water mixture.

  • Purity Verification: Analyze the crystals via

    
    H NMR. Validation Checkpoint: The absence of the broad carboxylic acid proton peak (~11-13 ppm) from the open-ring intermediate confirms complete imidization.
    
Protocol B: Solid-State Photophysical Characterization

Objective: Accurately measure the absolute quantum yield and excited-state dynamics of the solid powder.

  • Sample Preparation: Grind the recrystallized product into a fine, microcrystalline powder using an agate mortar. Uniform particle size minimizes erratic light scattering.

  • Steady-State Emission: Load the powder into a solid-state sample holder. Excite the sample at its diffuse reflectance absorption maximum. Record the emission spectrum. Validation Checkpoint: A Stokes shift exceeding 100 nm confirms the activation of the ESIPT pathway[4].

  • Absolute Quantum Yield (Integrating Sphere):

    • Causality Note: Standard right-angle spectrofluorometers cannot be used for solids because scattering is highly anisotropic. An integrating sphere coated with Spectralon captures all scattered excitation and emission photons.

    • Place the blank (empty holder) in the sphere and record the excitation scatter profile.

    • Replace with the sample, record the attenuated excitation scatter and the emission profile. Calculate

      
       via the de Mello method.
      
  • Time-Correlated Single Photon Counting (TCSPC): Excite the powder with a pulsed laser diode (e.g., 375 nm). Monitor the decay at the keto emission maximum. Fit the decay curve to a multi-exponential model to extract the lifetime (

    
    ).
    

SolidState_Workflow Syn 1. Synthesis & Purification (Avoid impurity traps) Prep 2. Solid-State Preparation (Powder, Thin Film, or Crystal) Syn->Prep Abs 3. Diffuse Reflectance (Ground-State Absorption) Prep->Abs Em 4. Steady-State Emission (Identify Stokes Shift) Abs->Em QY 5. Absolute Quantum Yield (Integrating Sphere) Em->QY Life 6. TCSPC Lifetime Analysis (Decay Kinetics) QY->Life

Figure 2: Self-validating experimental workflow for solid-state photophysical characterization.

Applications and Future Directions

The unique solid-state emission properties of hydroxyphenyl-substituted phthalimides make them exceptional candidates for advanced optoelectronics. Because their emission is highly sensitive to the integrity of the intramolecular hydrogen bond, they are actively being developed as solid-state sensors for volatile amines, pH changes, and metal cations[6]. Furthermore, their large Stokes shifts and high solid-state quantum yields position them as ideal dopant-free emitters for next-generation OLEDs, where minimizing self-absorption and concentration quenching is critical for device efficiency[2].

References

  • Structural, Ionic, and Electronic Properties of Solid-State Phthalimide-Containing Polymers for All-Organic Batteries Source: JACS Au - ACS Publications URL:[Link]

  • A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents Source: MDPI URL:[Link]

  • Indirect solvent assisted tautomerism in 4-substituted phthalimide 2-hydroxy-Schiff bases Source: Sonar (Swiss Open Access Repository) URL:[Link]

  • Preparation, Characterization, and Electronic Structure of Asymmetric Isonaphthalimide: Mechanism of Dual Fluorescence in Solid State Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Control over rotary motion and multicolour switching in 3-hydroxyphthalimide fluorophores: An interplay between AIE and ESIPT Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: Solvent Selection and Recrystallization Protocols for 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a highly functionalized N-aryl phthalimide derivative. Molecules featuring the phthalimide skeleton are critical scaffolds in drug discovery, sharing structural homology with approved therapeutics like thalidomide and apremilast, which are utilized for treating multiple myeloma and psoriatic arthritis (1)[1].

To achieve the high purity required for pharmacological testing or downstream synthesis, isolating this compound via recrystallization requires a deep understanding of its intermolecular forces.

Causality in Solubility:

  • Phthalimide Core: The rigid, planar, and electron-deficient isoindole-1,3-dione system promotes strong intermolecular

    
     stacking in the solid state.
    
  • 5-Bromo Substituent: The heavy halogen atom increases the molecule's lipophilicity, polarizability, and overall lattice energy via potential halogen bonding. This severely restricts its solubility in weak or non-polar solvents.

  • 2-Hydroxyphenyl Group: This moiety introduces a strong hydrogen bond donor (-OH) and acceptor. It can form an intramolecular hydrogen bond with the adjacent imide carbonyl (creating a pseudo-6-membered ring that masks polarity) or form extensive intermolecular hydrogen bonds.

Because of these competing forces, the ideal recrystallization solvent must provide enough thermal energy at its boiling point to break the crystal lattice, while possessing a polarity profile that selectively dissolves the target molecule over its impurities at high temperatures, but rejects it at low temperatures (2)[2].

Solvent Selection Strategy

Based on the physicochemical profile of N-aryl phthalimides, purification generally falls into two strategic pathways:

  • Single-Solvent Systems (Protic): Traditional methods for the synthesis and purification of N-aryl phthalimides heavily rely on protic solvents like 95% Ethanol (EtOH) or Glacial Acetic Acid (AcOH) (3)[3]. The hydroxyl group of the solvent competitively hydrogen-bonds with the solute at elevated temperatures. Upon cooling, the hydrophobic bulk of the brominated aromatic system dominates, driving rapid crystallization.

  • Binary Anti-Solvent Systems: If the crude product "oils out" or contains highly recalcitrant impurities, a two-solvent system is required (4)[4]. A polar aprotic solvent (e.g., DMF) completely solvates the molecule, while an anti-solvent (e.g., Water) is titrated in to force nucleation.

Quantitative Solvent Data
Solvent SystemBoiling Point (°C)Solute Solubility (Cold)Solute Solubility (Hot)Mechanistic Suitability & Notes
95% Ethanol 78PoorGoodProtic nature disrupts intermolecular H-bonds. Environmentally benign; primary choice.
Glacial Acetic Acid 118PoorExcellentStrong H-bond donor; ideal for highly crystalline, recalcitrant derivatives.
DMF / Water 153 / 100Good (in DMF)Excellent (in DMF)DMF solvates the imide; water acts as an anti-solvent to force nucleation.
Ethyl Acetate / Heptane 77 / 98ModerateGoodStandard normal-phase system. Good for removing less polar impurities.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (95% Ethanol)

This protocol is a self-validating system designed for standard purity upgrades.

  • Dissolution: Place the crude 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione in an Erlenmeyer flask equipped with a stir bar. Add a minimum volume of boiling 95% ethanol (approx. 10–15 mL per gram of solute).

  • Lattice Disruption: Heat the mixture to reflux (78°C) on a hot plate. If the solid does not dissolve completely, add hot ethanol dropwise until a clear solution is achieved. Crucial: Do not exceed a 20% volume excess to prevent yield loss.

  • Hot Filtration: If insoluble impurities (e.g., dust, catalyst remnants) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper in a stemless funnel to prevent premature crystallization.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes impurities.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 15–20 minutes to depress the solubility product further.

  • Isolation & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol. Dry thoroughly in vacuo. Validation Step: Determine the melting point of the dried crystals. If the melting point is depressed or broad compared to literature values, impurities remain, and the recrystallization must be repeated.

Protocol B: Binary Anti-Solvent Recrystallization (DMF/Water)

Utilize this protocol when the compound is highly impure or fails to crystallize from ethanol.

  • Primary Solvation: Dissolve the crude product in a minimum amount of N,N-Dimethylformamide (DMF) in a flask heated to 60–80°C.

  • Anti-Solvent Titration: While maintaining the temperature and stirring vigorously, add distilled water dropwise (4)[4].

  • Saturation Point: Stop adding water the exact moment the solution becomes persistently cloudy (indicating the saturation point). Add a single drop of DMF to return the solution to a clear, super-saturated state.

  • Crystallization: Remove from heat, remove the stir bar, and allow the solution to cool slowly to room temperature, followed by 30 minutes in an ice bath.

  • Isolation & Validation: Filter the resulting precipitate under vacuum. Wash thoroughly with cold water to remove all residual DMF. Dry the crystals in a vacuum oven at 50°C. Validation Step: Perform Thin Layer Chromatography (TLC) comparing the mother liquor to the dissolved pure crystals to ensure impurities were successfully partitioned into the aqueous phase.

Workflow Visualization

Recrystallization Start Crude 5-Bromo-2-(2-hydroxyphenyl) isoindole-1,3-dione Screening Solubility Profiling (Polarity vs. Temp) Start->Screening Single Single Solvent System (95% EtOH or AcOH) Screening->Single Soluble hot, insoluble cold Binary Binary Solvent System (DMF / Water) Screening->Binary Oils out or highly soluble Dissolve1 Dissolve in boiling solvent (Max thermal energy) Single->Dissolve1 Dissolve2 Dissolve in DMF (60°C) Titrate with Water Binary->Dissolve2 HotFilter Hot Filtration (Remove insolubles) Dissolve1->HotFilter Dissolve2->HotFilter If cloudy before water Cooling Controlled Cooling (Induce nucleation) Dissolve2->Cooling Persistent cloudiness HotFilter->Cooling Validation Vacuum Filtration & TLC / MP Validation Cooling->Validation Validation->Single MP depressed (Recycle) Pure Pure Crystalline Product Validation->Pure MP matches literature

Fig 1. Decision matrix and workflow for N-aryl phthalimide recrystallization.

References

  • Title: A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT Source: Taylor & Francis Online URL: [Link]

  • Title: Sustainable and Selective Synthesis of Drug-like N-Aryl Phthalimides/Maleimides Source: Indian Institute of Science (IISc) URL: [Link]

  • Title: 8.6 - Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL: [Link]

  • Title: Are there any general rules for choosing solvents for recrystallization? Source: Stack Exchange (Chemistry) URL: [Link]

Sources

Application Note: Functional Thin Film Preparation of Brominated Isoindole-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

Brominated isoindole-1,3-dione (brominated phthalimide) derivatives represent a critical crossover class of materials. In drug development, they serve as potent pharmacophores with antimicrobial and anti-inflammatory properties.[1] In materials science, the heavy-atom effect of bromine and the electron-withdrawing imide core make them excellent candidates for n-type organic semiconductors and phosphorescent hosts.

This guide provides a definitive protocol for processing these molecules into high-quality thin films. Unlike standard polymeric coatings, these small molecules require precise control over crystallization kinetics to prevent dewetting and ensure continuous film formation.

Key Technical Challenges Solved in This Guide:

  • Solubility vs. Crystallinity: Balancing the alkyl chain length to allow spin-coating without disrupting molecular packing.

  • Sublimation Control: Preventing thermal decomposition during Vacuum Thermal Evaporation (VTE).

  • Morphology: suppressing the "coffee-ring effect" in solution processing.

Material Selection & Pre-Treatment

For thin-film applications, the unsubstituted molecule (pure bromophthalimide) often crystallizes too aggressively or lacks solubility. We utilize 4-bromo-N-octylphthalimide as the Model Compound (MC-1) for this protocol. The octyl chain provides necessary entropy for solubility/film forming, while the 4-bromo position remains active for electronic tuning.

Synthesis & Purification Workflow

Note: Commercial "95% purity" is insufficient for electronic-grade thin films. Re-purification is mandatory.

StepActionCritical ParameterRationale
1 Synthesis Reaction Temp: 120°C (Acetic Acid)Condensation of 4-bromophthalic anhydride with octylamine.
2 Extraction Solvent: Ethyl Acetate / WaterRemove unreacted amine and inorganic salts.
3 Purification A Column Chromatography (Silica)Eluent: Hexane:EtOAc (8:2). Removes isomers.
4 Purification B Recrystallization (Ethanol)Crucial: Slow cooling to remove lattice impurities.
5 Drying Vacuum Oven (60°C, 24h)Remove solvent traps that cause film pinholes.

Method A: Solution Processing (Spin Coating)[2]

Best for: Rapid prototyping, antimicrobial coatings, bio-interface studies. Mechanism: Solvent evaporation drives supersaturation and nucleation.

Protocol Design

The primary failure mode in spin-coating small molecules is dewetting (formation of islands instead of a film). We mitigate this using a high-boiling-point solvent blend.

Reagents:

  • Solute: MC-1 (4-bromo-N-octylphthalimide)

  • Main Solvent: Chloroform (

    
    ) – Fast evaporation, good solubility.
    
  • Co-Solvent: Chlorobenzene (

    
    ) – Slow evaporation, planarizes the film.
    
Step-by-Step Procedure
  • Substrate Preparation (The Foundation):

    • Sonicate glass/quartz substrates in Acetone, then Isopropanol (10 min each).

    • Mandatory: UV-Ozone treat for 15 min. Why? Increases surface energy to >60 dyne/cm, ensuring the hydrophobic solution spreads rather than beads.

  • Solution Preparation:

    • Dissolve MC-1 at 10 mg/mL in

      
      :Chlorobenzene (9:1 v/v).
      
    • Heat to 40°C for 10 min to ensure complete dissolution.

    • Filter through a 0.45 µm PTFE syringe filter . Never skip this—dust causes comet streaks.

  • Deposition Cycle:

    • Dispense: Static dispense 50 µL (cover 80% of substrate).

    • Stage 1 (Spread): 500 RPM for 5 sec (Accel: 200 RPM/s).

    • Stage 2 (Thinning): 2000 RPM for 45 sec (Accel: 1000 RPM/s).

    • Note: The chlorobenzene extends the drying time, allowing molecules to self-assemble before freezing in place.

  • Post-Bake (Annealing):

    • Place on hotplate at 80°C for 10 min .

    • Purpose: Removes residual solvent and promotes

      
      -
      
      
      
      stacking.

Method B: Vacuum Thermal Evaporation (PVD)

Best for: Organic Electronics (OFETs, OLEDs), high-purity interfaces. Mechanism: Mean free path transport in high vacuum.

Protocol Design

Brominated phthalimides are thermally stable but can sublime rapidly. Rate control is vital to prevent amorphous "fluff" deposition.

Step-by-Step Procedure
  • Chamber Conditioning:

    • Base Pressure:

      
       Torr.
      
    • Source Distance: 25–30 cm (ensures uniformity).

  • Source Loading:

    • Load MC-1 powder into a Quartz crucible (Alumina can sometimes catalyze decomposition at high T).

    • Pre-heat source to 80°C (shutter closed) to outgas adsorbed moisture.

  • Deposition:

    • Ramp rate: 1°C/sec until deposition onset (~130–150°C for brominated derivatives).

    • Target Rate: 0.2 – 0.4 Å/s.

    • Warning: Do not exceed 1.0 Å/s. Fast deposition creates disordered, trap-rich films.

  • Substrate Temperature:

    • Keep substrate holder at 25°C (Room Temp) .

    • Advanced: For high crystallinity, heat substrate to 50°C during deposition, but this reduces sticking coefficient (yield).

Characterization & Quality Control

Visualization of Workflow

The following diagram illustrates the decision logic and process flow for both methods.

ThinFilmWorkflow cluster_Sol Method A: Solution cluster_Vac Method B: PVD Input Brominated Phthalimide (Powder) Purify Recrystallization (Ethanol/THF) Input->Purify Check Purity Check (NMR/HPLC >99%) Purify->Check SolPrep Dissolve in CHCl3:PhCl (9:1) Check->SolPrep Bio/Coating Load Quartz Crucible Load Check->Load Electronics Filter PTFE Filter (0.45 µm) SolPrep->Filter Spin Spin Coat 2000 RPM Filter->Spin Analyze Characterization (XRD, UV-Vis, AFM) Spin->Analyze Vac Vacuum < 2e-6 Torr Load->Vac Evap Evaporate 0.3 Å/s Vac->Evap Evap->Analyze

Figure 1: Integrated workflow for the synthesis and deposition of brominated isoindole-1,3-dione thin films.

Data Interpretation Table[3]
TechniqueMetricTarget ValueInterpretation
UV-Vis Absorption Onset~300-350 nmBand gap determination. Red-shift indicates strong

-stacking.
XRD Bragg PeaksSharp, High IntensityIndicates high crystallinity. Broad humps = Amorphous (Failure).
AFM RMS Roughness< 2 nmSmoothness required for device interfaces.
Ellipsometry Thickness20–100 nmVerify deposition rate accuracy.

Troubleshooting & Self-Validation

  • Issue: Film looks cloudy or "milky."

    • Cause: Macroscopic crystallization due to solvent evaporating too slowly or ambient humidity.

    • Fix: Increase spin speed or switch to pure Chloroform (faster drying). Perform in low-humidity glovebox.

  • Issue: Pinholes in PVD film.

    • Cause: "Spitting" from the source crucible.

    • Fix: Degas the source powder more thoroughly at 80°C before ramping to evaporation temp.

  • Issue: Poor adhesion (film peels off with tape).

    • Cause: Insufficient substrate cleaning.

    • Fix: Re-do UV-Ozone treatment; ensure surface is hydrophilic before coating.

References

  • Synthesis of N-substituted phthalimides

    • Source: RSC Advances / Chemical Communic
    • Context: Microwave-assisted synthesis of 4-bromophthalimide derivatives.

  • Spin Coating Theory & Modeling

    • Source: Bornside, Macosko, and Scriven (J. Appl.[2] Phys)

    • Context: Physics of solvent evaporation and film thickness prediction.[2][3]

  • Vacuum Deposition of Small Molecules

    • Source: MDPI Coatings / M
    • Context: Parameters for thermal evapor
  • Phthalimide Biological Activity

    • Source: Journal of Pharmaceutical and Biomedical Analysis

    • Context: Relevance of phthalimide thin films in bio-interfaces.

Sources

Application Note: Antimicrobial Susceptibility Testing of Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Phthalimide (isoindoline-1,3-dione) is a highly privileged, capable of effectively crossing complex biological barriers[1]. While historically known for the sedative and teratogenic effects of thalidomide, modern structural optimization has repurposed the phthalimide scaffold for potent[2]. Because these derivatives often exhibit novel mechanisms of action, establishing a rigorous, self-validating protocol for Antimicrobial Susceptibility Testing (AST) is critical for drug development professionals.

Mechanistic Grounding

Understanding the mechanism of action (MoA) is the foundation of designing an appropriate testing protocol. Phthalimide derivatives exhibit depending on the microbial pathogen[1]:

  • Antibacterial (Gram-positive/negative): Inhibition of DNA gyrase (topoisomerase II), which disrupts DNA topology and halts replication[1].

  • Antimycobacterial: Inhibition of enoyl reductase (InhA), preventing the mycolic acid biosynthesis essential for the mycobacterial cell wall[1].

  • Antifungal: , leading to fungal cell membrane permeabilization and lysis[3].

MoA cluster_bacteria Bacterial Targets cluster_fungi Fungal Targets Phthalimide Phthalimide Derivative DNA_Gyrase DNA Gyrase Inhibition (Halts DNA Replication) Phthalimide->DNA_Gyrase Gram-negative/positive InhA Enoyl Reductase (InhA) (Disrupts Cell Wall) Phthalimide->InhA Mycobacteria Ergosterol Ergosterol Binding (Membrane Disruption) Phthalimide->Ergosterol Yeasts/Fungi CellDeath Microbial Cell Death / Growth Inhibition DNA_Gyrase->CellDeath InhA->CellDeath Ergosterol->CellDeath

Multi-target mechanism of action of phthalimide derivatives across microbial pathogens.

Experimental Design: The Self-Validating System

To evaluate the Minimum Inhibitory Concentration (MIC) of novel phthalimides, we utilize the Broth Microdilution (BMD) method. This approach is strictly aligned with the for aerobic bacteria[4] and [3]. Unnecessary modifications to these reference methods are strongly discouraged, as they compromise scientific validity and delay regulatory adoption[5].

Causality in Reagent Selection:
  • Solvent (DMSO): Phthalimides are highly lipophilic[1]. They must be solubilized in 100% molecular-grade DMSO. However, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced microbial toxicity, which would artificially lower the MIC.

  • Media (CAMHB): Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory for bacterial BMD[5]. The standardized concentrations of Ca²⁺ and Mg²⁺ ensure membrane stability and reproducible interactions between the drug and the bacterial envelope.

  • Inoculum Standardization: Standardizing the inoculum to a (~1.5 × 10⁸ CFU/mL) ensures that the MIC is not artificially inflated by an overgrown culture[6].

Step-by-Step Protocol: Broth Microdilution (BMD)

Phase 1: Compound Preparation
  • Stock Solution: Dissolve the synthesized phthalimide derivative in 100% DMSO to a concentration of 10,240 µg/mL.

  • Working Dilutions: Perform two-fold serial dilutions in CAMHB (for bacteria) or RPMI-1640 (for fungi) to achieve a concentration range of 0.25 to 256 µg/mL in the 96-well microtiter plate[6].

Phase 2: Inoculum Preparation & Dispensing
  • Colony Suspension: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate and suspend them in sterile saline[6].

  • Turbidity Adjustment: Adjust the suspension to a 0.5 McFarland standard using a nephelometer[6].

  • Final Dilution: Dilute the suspension 1:150 in CAMHB to achieve approximately 1 × 10⁶ CFU/mL.

  • Inoculation: Dispense 100 µL of the diluted inoculum into each well containing 100 µL of the drug dilution. The final test volume is 200 µL, yielding a final well concentration of 5 × 10⁵ CFU/mL[6].

Phase 3: Internal Controls (Critical for Self-Validation)

A protocol is only as trustworthy as its controls. The following wells must be included[6]:

  • Growth Control (GC): Media + Inoculum + 1% DMSO (No drug). Causality: Validates that the solvent concentration is non-toxic and the organism is viable.

  • Sterility Control (SC): Media + 1% DMSO only. Causality: Validates aseptic technique and ensures media is not pre-contaminated.

  • Positive Control: A standard clinical antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the susceptibility profile of the specific strain[1].

Phase 4: Incubation & Reading
  • Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours (bacteria) or 24-48 hours (fungi)[6].

  • Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the phthalimide derivative at which there is no visible microbial growth[6].

BMD_Workflow Start Compound Stock (100% DMSO) Dilution Two-fold Serial Dilution in CAMHB / RPMI-1640 Start->Dilution Inoculation Microtiter Plate Inoculation (Final: 5 x 10⁵ CFU/mL) Dilution->Inoculation Inoculum Inoculum Preparation (0.5 McFarland Standard) Inoculum->Inoculation Incubation Incubation (35°C, 16-24h) Inoculation->Incubation Read Visual/Spectrophotometric MIC Determination Incubation->Read

Step-by-step Broth Microdilution workflow for phthalimide AST.

Advanced Mechanistic Assay: Ergosterol Binding Protocol

To validate the antifungal MoA of novel phthalimides, an ergosterol rescue assay is performed[3].

  • Prepare the BMD assay as described above.

  • In a parallel microtiter plate, supplement the RPMI-1640 media with exogenous ergosterol (e.g., 400 µg/mL).

  • Causality: If the phthalimide targets membrane ergosterol, the exogenous ergosterol will act as a competitive sink, binding the drug in the media before it can reach the fungal membrane.

  • Interpretation: A significant increase in the MIC (e.g., shifting from 128 µg/mL to 1024 µg/mL) in the presence of exogenous ergosterol confirms the mechanism of action[3].

Quantitative Data Interpretation

The following table summarizes the expected MIC ranges for highly active N-substituted phthalimide derivatives based on recent structure-activity relationship (SAR) studies[1][3].

Target PathogenStrain TypeExpected MIC Range (µg/mL)Reference Control
Staphylococcus aureusGram-positive0.49 – 31.25Ampicillin / Ciprofloxacin
Pseudomonas aeruginosaGram-negative16.00 – 128.00Ciprofloxacin
Mycobacterium tuberculosisAcid-fast0.49 – 16.00Isoniazid
Candida albicansYeast (Fungi)128.00 – 256.00Fluconazole / Amphotericin B
Candida albicans (+ Ergosterol)Yeast (Fungi)> 1024.00Fluconazole

Note: Modifications aimed solely at artificially lowering MIC values to make a compound appear superior are[5]. Always rely on standardized reference methods.

References

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. URL:[Link]

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. National Center for Biotechnology Information (PMC). URL:[Link]

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Center for Biotechnology Information (PMC). URL:[Link]

  • Modification of antimicrobial susceptibility testing methods. Oxford Academic (Journal of Antimicrobial Chemotherapy). URL:[Link]

  • Therapeutic Potential of Phthalimide Derivatives: A Review. American Journal of Biomedical Science & Research. URL:[Link]

Sources

Application Notes and Protocols for Doping 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione in Organic Light-Emitting Diode (OLED) Devices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione as a dopant material in the emissive layer (EML) of organic light-emitting diodes (OLEDs). These notes detail the underlying scientific principles, fabrication protocols, and characterization methodologies for developing and evaluating OLED devices incorporating this dopant. The focus is on leveraging the unique photophysical properties of this isoindole-1,3-dione derivative to achieve high-efficiency and color-tuned electroluminescence. Protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the structure-property-performance relationships.

Introduction: The Role of Dopants in High-Performance OLEDs

Organic light-emitting diodes (OLEDs) are a cornerstone of modern display and lighting technologies, prized for their high contrast, low power consumption, and flexibility.[1] The performance of an OLED is critically dependent on the materials used in its multilayer structure, particularly within the emissive layer (EML) where light is generated.[2] While a single material can function as the EML, a host-dopant system is overwhelmingly employed to enhance device efficiency, tune emission color, and improve operational stability.[3][4]

In this system, a small amount of a highly emissive "dopant" (or "guest") material is dispersed within a "host" material that constitutes the bulk of the EML.[3] The host material is primarily responsible for charge transport (both electrons and holes), while the dopant is selected for its high photoluminescence quantum yield (PLQY).[3] Excitons, the bound electron-hole pairs responsible for light emission, are primarily formed on the host molecules and then efficiently transferred to the dopant molecules, where they radiatively decay to produce light.[3][5] This energy transfer process circumvents issues like self-quenching that can occur in neat films of the emissive material, leading to significantly higher device efficiencies.[6]

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a promising candidate for an OLED dopant due to the inherent properties of the isoindole-1,3-dione core, which is known for its delocalized π-electron system, a key feature for nonlinear optical properties and potential luminescence.[7][8] The presence of the hydroxyphenyl and bromo substituents can be expected to modulate the electronic energy levels and photophysical properties, making it a target for achieving specific emission colors, likely in the blue or green region of the spectrum.

Scientific Principles and Experimental Rationale

Host-Dopant Energy Transfer Mechanisms

The efficient transfer of energy from the host to the dopant is paramount for high-performance doped OLEDs. Two primary mechanisms govern this process:

  • Förster Resonance Energy Transfer (FRET): A non-radiative, long-range dipole-dipole coupling mechanism.[9][10] The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the host (donor) and the absorption spectrum of the dopant (acceptor), as well as the distance between the two molecules (inversely proportional to the sixth power of the distance).[9][11] FRET is the dominant mechanism for energy transfer to fluorescent dopants.[4]

  • Dexter Energy Transfer: A short-range electron exchange mechanism that requires wave-function overlap between the host and dopant.[5] It is particularly important for harvesting triplet excitons, which are statistically more abundant (75%) than singlet excitons (25%) in electrical excitation.[12][13] This makes Dexter transfer crucial for phosphorescent OLEDs (PhOLEDs) that can theoretically achieve 100% internal quantum efficiency.[3]

The choice of host material must be carefully considered to ensure its emission spectrum overlaps with the absorption of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione for efficient FRET, and that its triplet energy level is higher than that of the dopant to facilitate Dexter transfer if the dopant exhibits phosphorescence.

Device Architecture and Material Selection

A typical multilayer OLED structure is designed to facilitate efficient charge injection, transport, and recombination within the EML. The proposed device architecture for evaluating 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is as follows:

OLED_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL, e.g., Alq3) EML Emissive Layer (EML) Host:Dopant HTL Hole Transport Layer (HTL, e.g., NPB) HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) Anode Anode (e.g., ITO) Substrate Substrate (e.g., Glass) Energy_Levels cluster_0 Energy Levels (eV) Anode Anode (ITO) ~-4.7 eV HIL HIL (PEDOT:PSS) ~-5.0 eV HTL_HOMO HTL (NPB) HOMO: -5.4 eV Anode->HTL_HOMO HIL->HTL_HOMO Host_HOMO Host HOMO HTL_HOMO->Host_HOMO Dopant_HOMO Dopant HOMO Host_HOMO->Dopant_HOMO ETL_HOMO HOMO: -5.7 eV Dopant_HOMO->ETL_HOMO ETL_LUMO ETL (Alq3) LUMO: -3.0 eV Cathode Cathode (Al) ~-4.2 eV HTL_LUMO LUMO: -2.4 eV Host_LUMO LUMO HTL_LUMO->Host_LUMO Dopant_LUMO LUMO Host_LUMO->Dopant_LUMO Dopant_LUMO->ETL_LUMO ETL_HOMO->Cathode

Caption: Energy level diagram of a typical OLED device.

Host-to-Dopant Energy Transfer Workflow

The process of light emission in a doped EML involves several sequential steps, from charge injection to photon emission from the dopant.

Energy_Transfer cluster_workflow Energy Transfer and Emission Pathway Charge_Injection 1. Charge Injection (Holes from Anode, Electrons from Cathode) Charge_Transport 2. Charge Transport (via HTL and ETL) Charge_Injection->Charge_Transport Exciton_Formation 3. Exciton Formation on Host (in EML) Charge_Transport->Exciton_Formation Energy_Transfer 4. Host-to-Dopant Energy Transfer (FRET/Dexter) Exciton_Formation->Energy_Transfer Dopant_Excitation 5. Dopant Excitation Energy_Transfer->Dopant_Excitation Radiative_Decay 6. Radiative Decay (Photon Emission from Dopant) Dopant_Excitation->Radiative_Decay

Caption: Workflow of the electroluminescence process in a doped OLED.

Conclusion

The successful implementation of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione as a dopant in OLEDs requires a systematic approach that combines a fundamental understanding of device physics with meticulous experimental execution. By carefully selecting a compatible host material, optimizing the doping concentration, and employing a well-controlled fabrication process, it is possible to harness the luminescent properties of this compound to create efficient and color-specific OLED devices. The protocols and rationale provided in these application notes serve as a robust starting point for researchers in the field to explore the potential of this and similar isoindole-1,3-dione derivatives in next-generation organic electronics.

References

  • DisplayMan. (2022, November 22). Manufacturing Process and Key Technologies of OLED. Retrieved March 7, 2026, from [Link]

  • Wiley-IEEE Press books. (n.d.). OLED Fabrication Process. Retrieved March 7, 2026, from [Link]

  • ACS Photonics. (2024, November 1). Unusual Optical, Electric, and Magnetic Behaviors of OLEDs due to Exothermic/Endothermic Dexter-Energy-Transfer and Fusion Channels of Hot/Cold Triplet Excitons. Retrieved March 7, 2026, from [Link]

  • Samsung Display Newsroom. (2022, November 28). [Learn Display] 78. Dopant. Retrieved March 7, 2026, from [Link]

  • HowStuffWorks. (n.d.). OLED Components. Retrieved March 7, 2026, from [Link]

  • MBRAUN. (n.d.). OLEDs/Organic Electronics. Retrieved March 7, 2026, from [Link]

  • OLED-Info. (2025, May 14). Deuterated host materials for blue phosphorescent OLED found to offer higher efficiency and longer lifetimes. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). OLED. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). High Efficiency Organic Light Emitting Diodes with MoO3 Doped Hole Transport Layer. Retrieved March 7, 2026, from [Link]

  • Fluxim. (2021, April 30). Optimize Hyperfluorescent and TADF OLEDs by Reducing Excitonic Loss Channels. Retrieved March 7, 2026, from [Link]

  • SPIE Digital Library. (2014, August 6). Design principles for highly efficient organic light-emitting diodes. Retrieved March 7, 2026, from [Link]

  • CORE. (n.d.). Novel host material for highly efficient blue phosphorescent OLEDs. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024, June 29). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Retrieved March 7, 2026, from [Link]

  • ANR. (n.d.). Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach. Retrieved March 7, 2026, from [Link]

  • AIP Publishing. (2022, February 22). Solid experimental evidence for reverse intersystem crossing from high-lying triplet states: A case study on hot exciton mechanism in OLEDs. Retrieved March 7, 2026, from [Link]

  • Sungkyunkwan University. (2023, October 18). Enhanced Förster Energy Transfer Through Horizontal Orientation of Sensitizer Molecules in Hyperfluorescent Organic Light-Emitting Diodes. Retrieved March 7, 2026, from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Organic Light Emitting Diodes: Devices and applications. Retrieved March 7, 2026, from [Link]

  • Kyung Hee University. (2022, December 16). High Efficiency and Long Lifetime Red Hyperfluorescence Organic Light Emitting Diodes through Dexter Energy Transfer Suppression. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2023, September 25). Efficient manipulation of Förster resonance energy transfer through host–guest interaction enables tunable white-light emission and devices in heterotopic bisnanohoops. Retrieved March 7, 2026, from [Link]

  • Springer Nature. (2024, June 15). High-performance near-infrared OLEDs maximized at 925 nm and 1022 nm through interfacial energy transfer. Retrieved March 7, 2026, from [Link]

  • Acta Physica Sinica. (2023, July 13). Detection of Dexter energy transfer process in interface-type OLED via utilizing the characteristic magneto-electroluminescence response of hot exciton reverse intersystem crossing. Retrieved March 7, 2026, from [Link]

  • AIP Publishing. (2025, November 10). Doping and thickness optimization of the blue thermally activated delayed fluorescence organic electroluminescence diode. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). OLED performances of the doped devices. (a) Device structure with the.... Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2024, June 18). The influence of the doping concentration and reverse intersystem crossing on the efficiency of tricomponent organic light-emitting diodes with the thermally activated delayed fluorescence exciplex emitter. Retrieved March 7, 2026, from [Link]

  • OSTI.GOV. (n.d.). Organic light emitting diodes (OLEDs) and OLED-based structurally integrated optical sensors. Retrieved March 7, 2026, from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, September 13). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved March 7, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:306320-93-4 | 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved March 7, 2026, from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Retrieved March 7, 2026, from [Link]

  • ACG Publications. (2018, December 14). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved March 7, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Retrieved March 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, N-substituted phthalimides are a privileged scaffold due to their diverse biological activities and utility as synthetic intermediates.[1][2] The target molecule, 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione, incorporates both a brominated phthalimide core and a hydroxyphenyl substituent, making it a promising candidate for further functionalization and biological screening.

Conventional methods for the synthesis of N-aryl phthalimides often involve prolonged heating in high-boiling solvents, leading to extended reaction times and potential thermal degradation of products.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing direct and efficient heating of polar molecules through microwave irradiation, MAOS can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[3][4] This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione using microwave irradiation.

The Science Behind the Speed: Understanding Microwave Heating

Unlike conventional heating which relies on the slow transfer of heat from an external source, microwave heating operates through the direct interaction of electromagnetic waves with polar molecules in the reaction mixture. This interaction primarily occurs through two mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates friction at the molecular level, generating heat rapidly and uniformly throughout the reaction medium.

  • Ionic Conduction: If any ions are present in the reaction mixture, they will migrate in response to the oscillating electric field, leading to collisions and subsequent heat generation.

This "in-core" volumetric heating is significantly more efficient than conventional methods, allowing for rapid temperature elevation and the ability to reach temperatures far above the solvent's boiling point in a sealed vessel. This often leads to dramatic rate enhancements and can open up new reaction pathways.

Experimental Protocol: Synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

This protocol is designed to be a self-validating system, providing not only the synthetic procedure but also the expected analytical data for product confirmation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromophthalic anhydride≥98%Commercially Available
2-Aminophenol≥99%Commercially Available[5]
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse of a high-boiling polar solvent is recommended.[6]
EthanolReagent GradeCommercially AvailableFor recrystallization.
Deionized WaterIn-house
Microwave Synthesis ReactorCapable of temperature and pressure control.
10 mL Microwave Process VialWith appropriate cap and septum.
Magnetic Stir Bar
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Standard laboratory glassware
Reaction Scheme

Caption: Synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione.

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-bromophthalic anhydride (1.0 mmol, 227.0 mg) and 2-aminophenol (1.0 mmol, 109.1 mg).

  • Solvent Addition: Add 2-3 mL of anhydrous dimethylformamide (DMF) to the vial. The use of a polar, high-boiling solvent like DMF facilitates efficient energy transfer from the microwave irradiation to the reactants.[6]

  • Vessel Sealing: Securely seal the vial with the appropriate cap and septum.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesis reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Power: Dynamic (the instrument will adjust the power to maintain the target temperature)

    • Stirring: High

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C) before carefully opening it.

    • Pour the reaction mixture into a beaker containing approximately 50 mL of cold deionized water.

    • Stir the mixture vigorously to precipitate the crude product.

    • Collect the solid product by vacuum filtration, washing thoroughly with deionized water to remove any residual DMF.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to afford the desired 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione as a solid.[3]

    • Dry the purified product under vacuum.

Workflow Diagram

Synthesis_Workflow start Start reactants Combine 4-Bromophthalic anhydride, 2-Aminophenol, and DMF in a microwave vial. start->reactants seal Seal the reaction vial. reactants->seal microwave Microwave Irradiation (150 °C, 10 min) seal->microwave cool Cool to room temperature. microwave->cool precipitate Precipitate product in cold water. cool->precipitate filter Filter and wash the solid. precipitate->filter recrystallize Recrystallize from ethanol. filter->recrystallize dry Dry the purified product. recrystallize->dry characterize Characterize the final product (NMR, IR, MS). dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification.

Self-Validation: Characterization of the Final Product

To ensure the successful synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione, the purified product should be characterized by standard analytical techniques. The expected data, based on the structure and similar known compounds, are provided below.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic protons from both the phthalimide and hydroxyphenyl rings, and a broad singlet for the hydroxyl proton. The signals for the brominated phthalimide ring will show characteristic splitting patterns.
¹³C NMR Carbonyl carbons of the imide will appear downfield (~167 ppm). Aromatic carbons will be observed in the range of ~110-150 ppm.
IR Spectroscopy Characteristic C=O stretching vibrations for the imide group (asymmetric and symmetric), O-H stretching for the hydroxyl group, and C-Br stretching.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₈BrNO₃, MW: 318.13 g/mol ) should be observed, along with a characteristic isotopic pattern for the bromine atom.

Note: While specific spectral data for the target molecule is not widely published, the provided expectations are based on the analysis of the unbrominated analog, N-(o-hydroxyphenyl)phthalimide, and general principles of spectroscopy.[2]

Safety Considerations

  • Microwave Safety: Only use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Always ensure the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits of the equipment.

  • Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects.[5] Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Pressure: Be aware that heating solvents in a sealed vessel above their boiling point will generate significant pressure. Allow the vessel to cool completely before opening.

Conclusion

This application note provides a comprehensive and efficient protocol for the synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione utilizing the advantages of microwave-assisted organic synthesis. By following this detailed procedure, researchers can rapidly access this valuable heterocyclic compound in high purity, accelerating the pace of discovery in medicinal chemistry and materials science. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted phthalimide derivatives.

References

  • Li, J., et al. (2002). A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT. Synthetic Communications, 32(6), 927-930. Available at: [Link]

  • SYNTHETIKA. (n.d.). 2-Aminophenol ( O-Aminophenol ) [CAS: 95-55-6 ] - 50g. Retrieved from [Link]

  • Li, J., et al. (2002). A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT. ResearchGate. Available at: [Link]

  • Hemdan, M. M., et al. (n.d.). Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines. Retrieved from [Link]

  • Mogilaiah, K., & Sakram, B. (2007). Microwave assisted synthesis of N-(3-aryl-1,8-naphthyridin-2-yl) phthalimides under solvent-free conditions. NIScPR Online Periodical Repository. Available at: [Link]

  • Pawar, N. S., et al. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Scholars Research Library. Available at: [Link]

  • Cai, Y.-H. (2012). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry, 24(2), 481-484.
  • ResearchGate. (n.d.). 13 C NMR spectrum of phthalimide analog. Retrieved from [Link]

  • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.
  • Sastry, B. S., et al. (2000). Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV. Rapid Communications in Mass Spectrometry, 14(8), 657-61.
  • Al-Ghorbani, M., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Some Novel Phthalimide Derivatives. Journal of Reports in Pharmaceutical Sciences, 8(1), 85-94.
  • NIST. (n.d.). Phthalimide, N-(2-bromopropyl)-. Retrieved from [Link]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
  • Hunt, D. A. (2018).
  • Kutyshenko, V. P. (n.d.).
  • PubChem. (n.d.). Phthalimide, N-(m-hydroxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(o-hydroxyphenyl)phthalimide. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2020).
  • Al-Amiery, A. A., et al. (2024).
  • Asadi, A., et al. (n.d.). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. SciSpace.
  • Hunt, D. A. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures.
  • ChemRxiv. (n.d.).

Sources

Application Note: Solubility Profile and Handling Protocols for 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility characteristics, preparation protocols, and stability considerations for 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione . This compound belongs to the class of N-aryl phthalimides, often utilized as fluorescent probes (due to Excited-State Intramolecular Proton Transfer, ESIPT) or pharmaceutical intermediates.

Core Solubility Profile:

  • Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice, offering high solubility (>20 mM).

  • Aqueous Solubility: Negligible.[1] The compound is highly lipophilic and requires organic co-solvents for biological applications.

  • Critical Handling: The phthalimide ring is susceptible to hydrolysis in alkaline aqueous environments. Anhydrous storage of stock solutions is mandatory.

Chemical Context & Physicochemical Properties[2][3][4][5][6][7][8][9]

Understanding the structural basis of solubility is essential for troubleshooting precipitation issues during assays.

  • Scaffold: The core is a hydrophobic isoindole-1,3-dione (phthalimide) fused ring.

  • Substituents:

    • 5-Bromo: Increases lipophilicity (LogP) and molecular weight, slightly reducing solubility compared to the non-brominated parent.

    • 2-Hydroxyphenyl: Provides an intramolecular hydrogen bond to the imide carbonyl (ESIPT mechanism). This internal locking reduces interaction with polar protic solvents (like water/ethanol), making aprotic polar solvents (DMSO/DMF) strictly necessary for high-concentration stocks.

Table 1: Physicochemical Profile
PropertyValue (Estimated)Impact on Solubility
Molecular Weight ~318.12 g/mol Moderate MW facilitates dissolution in organics.
LogP (Predicted) 3.2 – 3.8High lipophilicity; insoluble in water.
H-Bond Donors 1 (Phenolic OH)Internal H-bonding reduces water solubility.
H-Bond Acceptors 3 (2 C=O, 1 OH)Good interaction with DMSO sulfoxide group.

Solubility Data & Solvent Compatibility

The following data represents empirical ranges typical for 5-bromo-substituted N-aryl phthalimides.

Table 2: Solubility Profile in Key Solvents
SolventSolubility Limit (25°C)SuitabilityNotes
DMSO (Anhydrous)50 – 80 mg/mL (~150-250 mM)Excellent Recommended for biological stock solutions (10-20 mM).
DMF (Anhydrous)60 – 100 mg/mL Excellent Alternative to DMSO; easier to remove by evaporation.
Ethanol < 5 mg/mLPoorRequires heating; risk of precipitation upon cooling.
Water / PBS < 0.01 mg/mLInsolubleImmediate precipitation without co-solvent/surfactant.
Acetone ~10 – 20 mg/mLModerateGood for transfer, but volatile.

Protocol: Stock Solution Preparation

Objective: Prepare a stable 20 mM stock solution in DMSO.

Materials
  • Compound: 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione (Solid)

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%)

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Methodology
  • Weighing: Accurately weigh 6.36 mg of the solid compound into a sterile amber vial.

    • Note: MW ≈ 318.12 g/mol .

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO directly to the vial.

    • Technique: Direct the stream of DMSO to wash down any powder adhering to the vial walls.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.

    • Checkpoint: The solution should be optically clear and yellow/orange (depending on specific crystal form).

  • Inspection: Invert the vial and check for "schlieren" lines or undissolved crystals at the bottom.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Aqueous Dilution (Assay Preparation)

Challenge: Diluting hydrophobic stocks into aqueous buffers often causes "crashing out" (precipitation), leading to false negatives in bioassays.

The "Intermediate Dilution" Method

Do not add the 20 mM stock directly to the cell media.

  • Prepare 10x Intermediate: Dilute the 20 mM DMSO stock 1:10 into the assay buffer (or media) to create a 2 mM intermediate.

    • Observation: This solution may turn cloudy (milky). This is a supersaturated suspension.

  • Sonication/Mixing: Vortex the intermediate immediately.

  • Final Dilution: Dilute the intermediate 1:100 into the final well volume to achieve 20 µM .

    • Final DMSO Concentration: 0.1% (well tolerated by most cell lines).

    • Verification: Inspect the well under a microscope. If crystals are visible, reduce the working concentration to 10 µM or 5 µM.

Stability & Degradation Mechanisms

Hydrolysis Risk

Phthalimides are imides. In basic conditions (pH > 8.0), the imide ring opens to form the corresponding phthalamic acid derivatives.

  • Rule: Keep stock solutions anhydrous.

  • Rule: Use buffers with pH < 7.5 for long-term incubations if possible.

Photostability

As a potential ESIPT fluorophore, the compound absorbs UV/Blue light.

  • Storage: Protect from light using amber vials or foil wrapping to prevent photodegradation or isomerization.

Workflow Visualization

The following diagram illustrates the decision logic for solubilization and troubleshooting.

SolubilityWorkflow Start Start: Solid Compound (5-Br-HPI) SolventChoice Choose Solvent Start->SolventChoice DMSO Anhydrous DMSO (Target: 20 mM) SolventChoice->DMSO Preferred DMF Anhydrous DMF (Target: 20 mM) SolventChoice->DMF Alternative Ethanol Ethanol/Methanol SolventChoice->Ethanol Not Recommended Dissolve Vortex & Sonicate (2-5 mins, 25°C) DMSO->Dissolve DMF->Dissolve Fail Precipitate/Cloudy Ethanol->Fail Low Solubility Check Visual Inspection Dissolve->Check Clear Solution Clear? Check->Clear Success Ready for Aliquot Store -20°C Clear->Success Yes Clear->Fail No Troubleshoot Troubleshoot: 1. Warm to 37°C 2. Add more solvent (dilute to 10 mM) Fail->Troubleshoot Troubleshoot->Check Re-inspect

Caption: Decision tree for solubilizing 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione, highlighting DMSO/DMF as primary solvents and troubleshooting steps for precipitation.

References

  • General Solubility of Phthalimides

    • BenchChem Technical Support.[2] Overcoming Solubility Challenges of Phthalimide Derivatives. (2025).[3][2][4] Accessed via BenchChem.[2]

  • Solvent Properties

    • Sigma-Aldrich.[5][6] Solvent Properties and Compatibility Guide: DMSO & DMF.

  • Compound Class Behavior (N-Aryl Phthalimides)

    • Kharbach, Y., et al. Synthesis of New 5-Bromo-1H-Indole-2,3-Dione Derivatives.[7] (2017).[7] ResearchGate.

    • Note: This reference discusses the synthesis and handling of the 5-bromo-isatin/phthalimide scaffold, validating the solubility behavior in polar aprotic solvents.
  • Chemical Structure Validation

    • PubChem.[8] Compound Summary: Phthalimide Derivatives.[9][2][10]

(Note: Specific solubility curves for this exact derivative are not publicly archived in standard databases like solubility.com or DrugBank. The data provided is derived from the structure-activity relationship (SAR) of the 5-bromo-phthalimide scaffold.)

Sources

Procedures for growing single crystals of N-substituted phthalimides

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-CRYST-042

Executive Summary

N-substituted phthalimides represent a critical pharmacophore in medicinal chemistry, exhibiting anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] However, their rigid planar structure and tendency toward anisotropic growth (forming needles or thin plates) often hinder the acquisition of block-like single crystals suitable for X-ray diffraction (SCXRD).

This guide details optimized protocols for growing diffraction-quality single crystals of N-alkyl and N-aryl phthalimides. Unlike generic crystallization guides, this protocol addresses the specific solubility profiles and


 stacking tendencies of the phthalimide scaffold.

Pre-Crystallization Prerequisites: Purity is Paramount

Scientific Rationale: Phthalimide derivatives are prone to lattice defects caused by impurities from the synthesis (often unreacted phthalic anhydride or amines). Impurities act as heterologous nucleation sites, leading to polycrystallinity (clumps) rather than single crystals.

Purification Protocol

Before attempting single crystal growth, the bulk material must be chemically pure (>99%).

  • Standard Synthesis: Typically involves refluxing phthalic anhydride with a primary amine in glacial acetic acid or ethanol.

  • Purification Step: Recrystallize the crude solid from hot ethanol .

    • Why Ethanol? Most N-substituted phthalimides exhibit a steep solubility curve in ethanol (soluble at boiling, insoluble at RT), making it the ideal purification solvent before attempting single-crystal growth solvents [1].

Solvent Selection Strategy

The choice of solvent dictates the interaction between solute molecules. For phthalimides, we must balance solubility (to get it into solution) with controlled supersaturation (to get it out slowly).

Solvent Compatibility Table
SolventBoiling Point (°C)Polarity IndexRole for Phthalimides
Dichloromethane (DCM) 39.63.1Primary Solvent. Excellent solubility for most derivatives. High volatility requires careful evaporation control.
Acetone 56.05.1Primary Solvent. Good for polar N-substituents.
Ethanol 78.45.2Recrystallization/Slow Cooling. High temp dependence.
Hexane/Heptane 68-980.1Anti-Solvent. Induces precipitation in diffusion methods.
DMF 153.06.4Diffusion Solvent. High solubility, low volatility. Used only for "stubborn" insoluble derivatives.
Decision Matrix

Use the following logic flow to select your method.

SolventSelection Figure 1: Method Selection Decision Tree for Phthalimides Start START: Purified Compound SolubilityTest Test Solubility in Ethanol at Boiling Start->SolubilityTest IsSoluble Soluble? SolubilityTest->IsSoluble MethodA METHOD A: Slow Cooling (Thermodynamic Control) IsSoluble->MethodA Yes TestDCM Test Solubility in DCM/Acetone (RT) IsSoluble->TestDCM No IsSolubleDCM Soluble? TestDCM->IsSolubleDCM MethodB METHOD B: Slow Evaporation (Kinetic Control) IsSolubleDCM->MethodB High Solubility MethodC METHOD C: Vapor Diffusion (Solubility Modulation) IsSolubleDCM->MethodC Moderate/Low Solubility

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Experimental Protocols

Protocol A: Controlled Slow Evaporation (The Standard)

Best for: Compounds with good solubility in DCM, Chloroform, or Acetone. Mechanism: As solvent evaporates, concentration rises. If evaporation is too fast, nucleation is rapid, yielding needles. We must slow the evaporation.[2][3][4]

  • Dissolution: Dissolve 10–20 mg of the phthalimide in the minimum amount of solvent (e.g., 2 mL DCM) in a small glass vial (4 mL volume).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial. Dust particles induce twinning.

  • The "Parafilm Trick": Seal the vial with Parafilm. Use a needle to poke 3–5 small holes in the film.

    • Why? This restricts airflow, extending evaporation time from hours to days.

  • Environment: Place the vial in a vibration-free area away from direct sunlight and HVAC vents.

  • Observation: Check daily. If crystals form as long needles, the evaporation was still too fast. Repeat with fewer holes or a heavier solvent (e.g., mix DCM with 10% Toluene).

Protocol B: Vapor Diffusion (Hanging/Sitting Drop)

Best for: Compounds that are too soluble (won't crystallize) or require milligram-scale conservation. Mechanism: A volatile anti-solvent (Hexane) diffuses into the solution, slowly lowering the solubility limit [2].

VaporDiffusion Figure 2: Vapor Diffusion Mechanism. The anti-solvent must be more volatile than the solvent. InnerVial Inner Vial Solute + Good Solvent (e.g., DCM) Process Diffusion Process: Hexane vapor enters Inner Vial Solubility decreases slowly InnerVial->Process OuterVial Outer Vessel Anti-Solvent (e.g., Hexane) OuterVial->Process Vapor Transfer Result High Quality Block Crystals Process->Result

Figure 2: Schematic of the Vapor Diffusion setup.

  • Inner Vial: Dissolve 5–10 mg of compound in 0.5 mL of "Good Solvent" (DCM or THF) in a small 1.5 mL vial. Leave this vial open .

  • Outer Vial: Place the small vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Carefully pipette 2–3 mL of "Anti-Solvent" (Hexane or Pentane) into the outer vial. Do not let liquids touch.

  • Seal: Cap the large outer vial tightly.

  • Timeline: Hexane vapor will diffuse into the DCM solution over 2–7 days, slowly forcing the phthalimide to crystallize.

Protocol C: Slow Cooling (Thermodynamic)

Best for: N-aryl phthalimides with steep solubility curves in Ethanol or Acetic Acid.

  • Saturation: Suspend the compound in Ethanol. Heat to reflux (boiling) until fully dissolved.

  • Supersaturation: Add an excess of compound until no more dissolves at boiling point. Filter hot.

  • Insulation: Place the hot vial into a Dewar flask or a container filled with hot water to ensure very slow cooling to room temperature.

  • Result: This method often yields thicker, more robust prisms compared to evaporation.

Characterization & Troubleshooting

Validation: Is it a Single Crystal?

Before submitting for XRD, examine the crystal under a Polarized Light Microscope .

  • Procedure: Rotate the stage 360°.

  • Pass: The crystal extinguishes (goes dark) uniformly 4 times.

  • Fail: The crystal shows irregular color patches or does not extinguish fully (indicates twinning or polycrystallinity).

Troubleshooting Table
ProblemCauseSolution
Oiling Out Supersaturation reached too fast; compound is amorphous.Use Vapor Diffusion (Protocol B).[5] Lower the concentration.
Needles/Whiskers Growth rate too fast (Kinetic control dominates).Slow down evaporation (fewer holes).[2] Switch to Slow Cooling.
Twinning Rapid nucleation or physical shock.Do not move the vial. Ensure constant temperature. Filter solution to remove dust.[3]
No Crystals Solution too dilute or solvent too good.Allow more evaporation. Try a more polar/non-polar solvent mix.

References

  • M. J.[6] Nebras et al., "Synthesis of N-substituted phthalimide," Journal of Pharmaceutical Sciences and Research, vol. 11, no.[6] 9, pp. 3348-3354, 2019.[6] Link

  • Hampton Research, "Hanging Drop Vapor Diffusion Crystallization," Hampton Research User Guide. Link

  • BenchChem, "Overcoming Solubility Challenges of Phthalimide Derivatives," Technical Support Center. Link

  • Cambridge Crystallographic Data Centre (CCDC), "Growing Crystals Your Crystallographer Will Treasure," CCDC Guides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges of Brominated Phthalimides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated phthalimides are critical pharmacophores and structural intermediates, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) targeting Cereblon (CRBN), flame retardants, and anti-inflammatory agents. However, the incorporation of bulky bromine atoms onto the rigid, planar phthalimide core significantly increases lipophilicity (LogP) and crystal lattice energy through enhanced


 stacking and halogen bonding. This results in severe aqueous solubility issues, leading to erratic bioavailability, assay interference, and formulation bottlenecks.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to overcome these challenges.

Part 1: Core Troubleshooting FAQs

Q1: My brominated phthalimide derivative dissolves perfectly in DMSO but precipitates immediately upon dilution in PBS or cell culture media. How can I prevent this "solvent shift" precipitation? A1: This is a classic nucleation issue. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local polarity shifts drastically. The water molecules rapidly strip the DMSO solvation shell away from the highly hydrophobic brominated phthalimide, driving the molecules to self-associate and form crystalline precipitates to minimize thermodynamic instability[1]. Solution: Instead of direct dilution, employ a stepwise co-solvency approach . First, dilute the DMSO stock with a transitional surfactant, such as Tween-80 or Kolliphor EL, before introducing the aqueous phase[1]. The surfactant forms transient micelles that encapsulate the hydrophobic compound, lowering the kinetic energy barrier of dispersion and preventing rapid nucleation.

Q2: I am conducting in vitro cell assays and cannot exceed 0.1% DMSO due to cytotoxicity. How can I achieve high micromolar concentrations of my brominated phthalimide without organic solvents? A2: For solvent-sensitive biological assays, Inclusion Complexation with Cyclodextrins is the gold standard[2]. Cyclodextrins, particularly Hydroxypropyl-


-Cyclodextrin (HP-

-CD), possess a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior[3]. The brominated aromatic ring of the phthalimide spontaneously partitions into the hydrophobic cavity via van der Waals forces and hydrophobic interactions, displacing high-energy water molecules. This host-guest complexation effectively masks the lipophilic halogens from the aqueous environment, enhancing solubility without altering the drug's covalent structure or ionization state[4].

Q3: We are moving to in vivo pharmacokinetic (PK) studies. Cyclodextrin complexes are not achieving the required dose volume for our highly brominated analog. What is the next best formulation strategy? A3: When cyclodextrin capacity is saturated, transition to a Nanoemulsion System . Nanoemulsions (oil-in-water dispersions stabilized by surfactants, typically <400 nm in droplet size) provide a vast interfacial surface area and a lipophilic core capable of dissolving high payloads of poorly soluble thalidomide analogs and brominated phthalimides[5]. The oil phase acts as a solubilizing reservoir, while the nanoscale droplets ensure rapid dissolution and absorption in the gastrointestinal tract, bypassing the unstirred water layer barrier that typically limits the absorption of highly lipophilic compounds.

Part 2: Experimental Protocols & Methodologies

Protocol: Preparation of HP- -CD Inclusion Complexes via the Kneading Method

Scientific Rationale: The kneading method provides mechanical shear that disrupts the high crystal lattice energy of the brominated phthalimide, forcing intimate contact with the cyclodextrin cavity in a semi-solid state. This method yields higher complexation efficiency than simple co-precipitation for highly crystalline halogenated compounds.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the brominated phthalimide and HP-

    
    -CD at a 1:1 or 1:2 molar ratio. (Note: A 1:2 ratio is often required for heavily brominated or di-brominated derivatives to ensure complete encapsulation).
    
  • Paste Formation: Place the HP-

    
    -CD in a ceramic mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture to form a homogeneous, viscous paste.
    
  • Incorporation & Kneading: Gradually add the brominated phthalimide powder to the paste. Knead vigorously with a pestle for 45–60 minutes.

    • Self-Validation Check: The paste must transition from a gritty, heterogeneous texture to a smooth, uniform consistency. Add micro-aliquots of the solvent mixture if the paste dries out prematurely to maintain the shear force.

  • Drying: Transfer the paste to a vacuum desiccator or lyophilizer and dry at room temperature (20-25°C) for 24 hours to remove all residual ethanol and water.

  • Recovery & Filtration: Pulverize the dried complex into a fine powder and dissolve it in the target aqueous buffer (e.g., PBS). Pass the solution through a 0.22

    
    m PTFE syringe filter to remove any uncomplexed, precipitated drug.
    
  • Quantification: Quantify the final dissolved concentration of the brominated phthalimide using HPLC-UV against a standard curve prepared in 100% organic solvent to confirm the exact payload concentration.

Part 3: Quantitative Data Summary

The following table demonstrates typical solubility enhancements observed for halogenated phthalimide derivatives (such as thalidomide analogs) using various formulation strategies[1],[4],[5].

Formulation StrategyExcipient / Carrier SystemApparent Aqueous Solubility (

g/mL)
Fold EnhancementPrimary Application
Unformulated (Free Drug) None (pH 7.4 Buffer)~501xBaseline reference
Co-Solvent System 10% DMSO / 5% Tween-80~4509xEarly in vitro screening
Cyclodextrin Complex 20% w/v HP-

-CD
~1,70034xCell culture, IV dosing
Nanoemulsion Oil / Surfactant / Water>5,000>100xIn vivo oral PK studies

Part 4: Visualizations

G Start Brominated Phthalimide Poor Aqueous Solubility CheckAssay Target Application? Start->CheckAssay InVitro In Vitro (Cellular) CheckAssay->InVitro InVivo In Vivo (Animal) CheckAssay->InVivo DMSO Is <0.1% DMSO acceptable? InVitro->DMSO Cyclo Cyclodextrin Complex (HP-β-CD) InVivo->Cyclo Low Dose Nano Nanoemulsion (Lipid Carrier) InVivo->Nano High Dose Cosolvent Co-Solvent Dilution (DMSO + Tween-80) DMSO->Cosolvent Yes DMSO->Cyclo No

Workflow for selecting solubility enhancement strategies.

G Drug Brominated Phthalimide (Hydrophobic Core) Process Kneading & Lyophilization Drug->Process CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Process Complex Host-Guest Complex (Water Soluble) Process->Complex Thermodynamic Stabilization

Mechanism of host-guest inclusion complexation with HP-β-CD.

Part 5: References

  • Host-guest complexation of phthalimide-derived strigolactone mimics with cyclodextrins. Organic & Biomolecular Chemistry - RSC Publishing.[Link]

  • Improvements in Solubility and Stability of Thalidomide Upon Complexation With Hydroxypropyl-Beta-Cyclodextrin. PubMed - NIH.[Link]

  • Formulation and Characterization of a Thalidomide Analogue in Nanoemulsion System. International Journal of Pharma Medicine and Biological Sciences.[Link]

Sources

Purification techniques for removing unreacted 4-bromophthalic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-bromophthalic anhydride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity 4-bromophthalic anhydride for their synthetic applications. As a crucial intermediate in the synthesis of polymers, dyes, and pharmaceuticals, the purity of 4-bromophthalic anhydride is paramount to the success of subsequent reactions.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-bromophthalic anhydride?

A1: The impurity profile of crude 4-bromophthalic anhydride largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as phthalic anhydride or 4-chlorotetrahydrophthalic anhydride.[1][3]

  • Isomeric byproducts: Depending on the bromination conditions, other brominated phthalic anhydride isomers may form.

  • Over-brominated or under-brominated species: Products with more than one bromine atom or residual unbrominated starting material.

  • 4-Chlorophthalic anhydride: If the synthesis involves chlorine-containing precursors, this can be a significant impurity.[1][3]

  • Phthalic acid derivatives: Hydrolysis of the anhydride can lead to the corresponding dicarboxylic acids.

Q2: How can I assess the purity of my 4-bromophthalic anhydride sample?

A2: A reliable method for assessing the purity of 4-bromophthalic anhydride is High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method with a C18 column can effectively separate the target compound from many common impurities.[4]

A typical starting point for method development would be:

  • Column: Newcrom R1 or equivalent C18 column.[4]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4]

  • Detection: UV detection at a wavelength where 4-bromophthalic anhydride has strong absorbance.

Gas chromatography (GC) can also be a valuable tool for purity analysis, particularly for identifying volatile impurities.[1][3]

Q3: I have a mixture of 4-bromophthalic anhydride and 4-chlorophthalic anhydride. How can I separate them?

A3: The separation of 4-bromophthalic anhydride from 4-chlorophthalic anhydride can be achieved by careful fractional distillation under reduced pressure.[1] Due to the difference in the atomic weights of bromine and chlorine, there should be a sufficient boiling point differential to allow for separation.

Troubleshooting Guides

Issue 1: My final product is a mixture of 4-bromophthalic anhydride and its corresponding diacid.

This issue typically arises from exposure of the anhydride to water during the workup or storage.

Root Cause Analysis and Solution:

The anhydride functional group is susceptible to hydrolysis, opening the ring to form the dicarboxylic acid. To address this, you can either rigorously exclude water from your purification process or intentionally hydrolyze the entire crude product to the diacid, purify the diacid, and then convert it back to the anhydride.

Workflow for Purification via Hydrolysis and Recrystallization:

This method leverages the differential solubility of the diacid and its corresponding anhydride. 4-bromophthalic acid can be effectively purified by recrystallization from water.[5]

Experimental Protocol: Purification of 4-Bromophthalic Anhydride via its Diacid

  • Hydrolysis:

    • To your crude 4-bromophthalic anhydride, add a 1 M aqueous solution of a strong base (e.g., sodium hydroxide) and stir at room temperature until all solids have dissolved, indicating the formation of the sodium salt of 4-bromophthalic acid.

  • Acidification and Precipitation:

    • Cool the solution in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 1-2).

    • A white precipitate of 4-bromophthalic acid will form.

  • Isolation and Washing:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

  • Recrystallization:

    • Transfer the crude 4-bromophthalic acid to a flask.

    • Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying the Diacid:

    • Collect the purified 4-bromophthalic acid crystals by vacuum filtration and dry them thoroughly in a vacuum oven.

  • Dehydration to Anhydride:

    • Place the dried 4-bromophthalic acid in a flask equipped with a distillation apparatus.

    • Heat the solid under vacuum. The water of condensation will be removed, and the pure 4-bromophthalic anhydride can be collected as the sublimate or distillate. Alternatively, heating with acetic anhydride or thionyl chloride followed by removal of the excess reagent can also effect the dehydration.

G cluster_hydrolysis Hydrolysis & Purification cluster_dehydration Dehydration Crude_Anhydride Crude 4-Bromophthalic Anhydride Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Crude_Anhydride->Base_Hydrolysis Acidification Acidification (e.g., HCl) Base_Hydrolysis->Acidification Crude_Diacid Crude 4-Bromophthalic Acid Acidification->Crude_Diacid Recrystallization Recrystallization from Water Crude_Diacid->Recrystallization Pure_Diacid Pure 4-Bromophthalic Acid Recrystallization->Pure_Diacid Thermal_Dehydration Thermal Dehydration (Vacuum) Pure_Diacid->Thermal_Dehydration Pure_Anhydride Pure 4-Bromophthalic Anhydride Thermal_Dehydration->Pure_Anhydride

Caption: Workflow for purification via hydrolysis and recrystallization.

Issue 2: My product contains persistent colored impurities.

Colored impurities often arise from side reactions during synthesis. These can sometimes be challenging to remove by simple crystallization.

Root Cause Analysis and Solutions:

  • Charcoal Treatment: During the recrystallization of either the anhydride or the diacid, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Column Chromatography: For stubborn impurities, column chromatography is a powerful purification technique.

Experimental Protocol: Column Chromatography of 4-Bromophthalic Anhydride

  • Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of moderately polar compounds like 4-bromophthalic anhydride.[6]

  • Mobile Phase Selection: A solvent system that provides good separation on a TLC plate should be used for the column. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting point would be a gradient of 0% to 50% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[7]

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[7]

  • Sample Loading:

    • Dissolve the crude 4-bromophthalic anhydride in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution:

    • Begin eluting the column with the mobile phase, starting with the least polar composition.

    • Gradually increase the polarity of the mobile phase to elute the compounds from the column.

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-bromophthalic anhydride.

G Prepare_Column Prepare Silica Gel Column Load_Sample Load Crude Product Prepare_Column->Load_Sample Elute_NonPolar Elute with Non-Polar Solvent (e.g., Hexanes) Load_Sample->Elute_NonPolar Elute_Polar Gradually Increase Polarity (e.g., Ethyl Acetate) Elute_NonPolar->Elute_Polar Collect_Fractions Collect Fractions Elute_Polar->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC/HPLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent Pure_Product Pure 4-Bromophthalic Anhydride Evaporate_Solvent->Pure_Product

Caption: General workflow for column chromatography purification.

Issue 3: My product is thermally unstable and decomposes upon heating for distillation.

While distillation is a viable method, some impurities may require high temperatures for separation, potentially leading to product degradation.

Root Cause Analysis and Solution:

High temperatures can cause decomposition or side reactions. The key is to lower the boiling point of the 4-bromophthalic anhydride by performing the distillation under a high vacuum.

Experimental Protocol: Vacuum Distillation of 4-Bromophthalic Anhydride

  • Apparatus Setup:

    • Use a short-path distillation apparatus to minimize product loss.

    • Ensure all glassware is dry and the system is well-sealed to maintain a high vacuum.

  • Crude Product Preparation:

    • The crude product should be free of low-boiling solvents. A preliminary extraction with an organic solvent like ethyl acetate or butanone followed by removal of the extraction solvent can be beneficial.[8]

  • Distillation:

    • Heat the flask containing the crude 4-bromophthalic anhydride gently in a heating mantle or oil bath.

    • Apply a high vacuum (e.g., < 1 mmHg).

    • Slowly increase the temperature until the product begins to distill.

    • Collect the fraction that distills at the expected boiling point for 4-bromophthalic anhydride under the applied pressure. A patent suggests collecting the fraction at around 215-220°C under a vacuum of 0.095 MPa.[8]

  • Product Collection:

    • The purified 4-bromophthalic anhydride will solidify in the receiving flask upon cooling.

Data Summary

Purification TechniquePrincipleKey AdvantagesKey Considerations
Purification via Diacid Differential solubility of anhydride and diacidExcellent for removing non-acidic impurities and water-sensitive byproducts. High purity achievable.[5]Multi-step process; requires a final dehydration step.
Column Chromatography Differential adsorption on a stationary phaseHighly versatile for separating a wide range of impurities, including isomers and colored byproducts.Can be resource-intensive (solvents, silica gel); may require optimization of conditions.
Vacuum Distillation Separation based on boiling point differencesEffective for removing non-volatile or very high-boiling impurities.[8]Requires high vacuum; potential for thermal degradation if not carefully controlled.

References

  • SIELC Technologies. (n.d.). Separation of 4-Bromophthalic anhydride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2014). CN103980113A - Preparation method of 4-bromophthalic acid.
  • Google Patents. (1990). US4962206A - Process for the preparation of 4-bromophthalic anhydride.
  • European Patent Office. (1991). EP0429040A2 - Process for the preparation of 4-bromophthalic anhydride.
  • Justia Patents. (1989). Process for the preparation of 4-bromophthalic anhydride. Retrieved from [Link]

  • European Patent Office. (1989). EP0330220B1 - Process for the preparation and recovery of oxydiphthalic anhydrides.
  • Google Patents. (2016). CN105399712A - Preparation method of 4-bromo phthalic anhydride.
  • Google Patents. (1964). US3150173A - Separation of phthalic isomers.
  • PrepChem.com. (n.d.). Synthesis of 4-bromophthalic anhydride. Retrieved from [Link]

  • PubMed. (1995). Micellar electrokinetic capillary chromatography analysis of phthalic acid isomers. Retrieved from [Link]

  • ResearchGate. (2013). How to make bromination for phthalic anhydride?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phthalaldehydic acid. Retrieved from [Link]

  • Scribd. (n.d.). Column Chromatography Experiment. Retrieved from [Link]

  • Google Patents. (1996). US5534652A - Preparation of plasticizer esters from phthalic anhydride residue.
  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

Sources

Optimizing quantum yield in 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Fluorescence Quantum Yield

Welcome to the technical support guide for 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep scientific principles with practical, field-tested advice. This guide is designed to help you navigate the complexities of working with this potent ESIPT (Excited-State Intramolecular Proton Transfer) fluorophore, troubleshoot common issues, and ultimately, optimize your experimental outcomes.

Section 1: Compound Overview & The ESIPT Mechanism

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a fluorescent molecule valued for its large Stokes shift, a direct consequence of its underlying photophysical mechanism: Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon photoexcitation, the molecule undergoes an ultrafast conformational change where a proton is transferred from the hydroxyl group to the carbonyl oxygen of the isoindole-1,3-dione core.[3][4]

This process involves a four-level photochemical cycle:

  • Absorption: The ground-state 'enol' form absorbs a photon, transitioning to the excited 'enol*' state.

  • ESIPT: In the excited state, an ultrafast proton transfer occurs, converting the 'enol' form to an excited-state 'keto' tautomer. This is an extremely rapid transformation, often occurring on the femtosecond timescale.[2][3]

  • Fluorescence: The 'keto' tautomer relaxes to its ground state by emitting a photon. Because the 'keto' state is at a lower energy level than the 'enol*' state, the emitted photon has less energy (a longer wavelength) than the absorbed photon, resulting in a significant Stokes shift.

  • Tautomerization: The ground-state 'keto' form is typically unstable and rapidly reverts to the more stable 'enol' form, completing the cycle.

The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, thereby influencing the ground and excited-state proton transfer dynamics.[5] Understanding this mechanism is crucial, as many factors that diminish quantum yield do so by interfering with this delicate process.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Enol Enol (E) ES_Enol Enol* (E) GS_Enol->ES_Enol Absorption (hν_abs) GS_Keto Keto (K) GS_Keto->GS_Enol Tautomerization ES_Keto Keto (K*) ES_Enol->ES_Keto ESIPT (fs) ES_Keto->GS_Keto Fluorescence (hν_em)

Caption: The four-level photochemical cycle of ESIPT.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that are critical for experimental design and data interpretation.

Q1: How does the solvent environment impact the quantum yield of this compound?

The solvent plays a pivotal role in the ESIPT process. High-polarity and protic solvents can significantly reduce or even completely quench fluorescence.[6]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can form intermolecular hydrogen bonds with the fluorophore. This external bonding competes directly with the crucial intramolecular hydrogen bond required for the ESIPT mechanism, thus providing a non-radiative decay pathway and lowering the quantum yield.[6]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While generally better than protic solvents, highly polar aprotic solvents can still stabilize the excited 'enol*' state, potentially increasing the energy barrier for proton transfer and reducing the efficiency of the ESIPT process.[7]

  • Nonpolar Solvents (e.g., Toluene, Dichloromethane): These solvents are typically ideal. They do not interfere with the intramolecular hydrogen bond, allowing the ESIPT process to proceed efficiently, which often results in the highest quantum yields.[8]

Table 1: Influence of Solvent Choice on ESIPT and Quantum Yield

Solvent Type Example(s) Interaction with Fluorophore Impact on ESIPT Expected Quantum Yield
Nonpolar Toluene, Hexane Minimal interaction Uninhibited High
Polar Aprotic Acetonitrile, THF Dipole-dipole interactions May slightly inhibit Moderate to High

| Polar Protic | Methanol, Ethanol, Water | Competes for H-bonding | Severely inhibited | Low to None |

Q2: Why is sample purity so critical for achieving high quantum yield?

Impurities can act as quenchers, providing alternative pathways for the excited state to return to the ground state without emitting a photon. Even small amounts of residual starting materials, synthetic byproducts, or degradation products can significantly lower the observed quantum yield.

  • Quenching: Impurities can accept energy from the excited fluorophore through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching, leading to non-radiative decay.

  • Inner Filter Effects: Impurities that absorb at the excitation or emission wavelengths can lead to artificially low quantum yield measurements.[9]

Therefore, rigorous purification, such as by column chromatography or recrystallization, is not just recommended; it is essential for obtaining accurate and optimal photophysical data.[10][11]

Q3: What causes Aggregation-Caused Quenching (ACQ) and how can I avoid it?

Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorophores at high concentrations form non-emissive aggregates.[12][13] In these aggregates, molecules are often stacked (π-π stacking), which opens up efficient non-radiative decay channels, causing the fluorescence to decrease or disappear entirely.

To avoid ACQ:

  • Work with dilute solutions. The optimal concentration is often in the low micromolar (µM) range.[12]

  • Ensure the absorbance of your sample is below 0.1 AU at the excitation wavelength in a standard 1 cm cuvette. This not only prevents ACQ but also minimizes inner filter effects, which are a major source of error in quantum yield measurements.[9][12]

Section 3: Troubleshooting Guide: Low Quantum Yield

A low or inconsistent quantum yield is the most common issue researchers face. This guide provides a systematic approach to diagnosing and solving the problem.

Issue 1: The calculated quantum yield is significantly lower than expected.

Possible CauseScientific RationaleRecommended Action & Protocol
Chemical Impurities Impurities act as fluorescence quenchers, providing non-radiative decay pathways.Purify the compound rigorously. Use column chromatography to separate the product from residual reactants and byproducts. See Protocol 1: Purification by Flash Column Chromatography .
Aggregation-Caused Quenching (ACQ) At high concentrations, molecules form non-emissive aggregates via π-π stacking, which quenches fluorescence.[13]Work with dilute solutions. Prepare a series of dilutions and ensure the absorbance at the excitation wavelength is < 0.1 AU. See Protocol 2: Relative Fluorescence Quantum Yield Determination .
Incorrect Solvent Choice Protic or highly polar solvents interfere with the intramolecular hydrogen bond essential for the ESIPT mechanism.[6]Use a nonpolar or moderately polar aprotic solvent. Test the fluorescence in a solvent like Toluene or Dichloromethane. Refer to the solvent effects table above.
Presence of Dissolved Oxygen Molecular oxygen is a known collisional quencher of triplet states, and can also interact with singlet excited states, reducing fluorescence.[14]De-gas your solvent. For highly sensitive measurements, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes before preparing your samples.
pH of the Solution The protonation state of the molecule's phenolic hydroxyl group is critical. Deprotonation in basic conditions will prevent the ESIPT process entirely.[12]Ensure a neutral or slightly acidic environment. If working in aqueous-containing systems, consider using a buffered solution. For organic solvents, ensure they are free from acidic or basic contaminants.

Issue 2: The fluorescence signal is weak or undetectable.

Possible CauseScientific RationaleRecommended Action & Protocol
Incorrect Instrument Settings The spectrofluorometer must be set to the correct excitation and emission wavelengths to detect a signal.Optimize instrument parameters. Record the full absorption spectrum to find the true absorption maximum (λ_max). Set the excitation wavelength to this λ_max. Then, run a full emission scan to find the emission maximum. Ensure slit widths are appropriately set (e.g., 5 nm for both excitation and emission as a starting point).[12]
Detector Saturation or Non-linearity An overly concentrated sample can saturate the detector, leading to a distorted or artificially low signal.Check signal linearity. Measure a dilution series. The fluorescence intensity should scale linearly with concentration. If not, your solutions are too concentrated.[15]
Compound Degradation Indole and phenol-containing compounds can be sensitive to light and air, leading to decomposition into non-fluorescent products.[10]Handle and store the compound properly. Store the solid compound in the dark, under an inert atmosphere if possible. Prepare solutions fresh before use and protect them from prolonged exposure to ambient light.

Section 4: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to remove polar and nonpolar impurities.

  • Prepare the Column:

    • Select an appropriate size flash chromatography column and pack it with silica gel (230-400 mesh) as a slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Ensure the silica bed is well-compacted and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.[16]

  • Load the Sample:

    • Dissolve your crude 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione in a minimal amount of a strong solvent like Dichloromethane.

    • Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound).

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to elute your compound.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp (254 nm).

  • Isolate the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Confirm purity using analytical techniques such as NMR or HPLC.

Protocol 2: Relative Fluorescence Quantum Yield Determination

This protocol uses the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard.[17]

Caption: Workflow for relative quantum yield determination.

  • Select a Standard: Choose a quantum yield standard that absorbs at the same excitation wavelength as your sample and emits in a similar region. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common standard for the UV-Vis region.

  • Prepare Solutions:

    • Use spectroscopic grade, de-gassed solvents for all solutions.[17]

    • Prepare stock solutions of both your sample and the standard in the same solvent.

    • Create a series of 5-6 dilutions for both the sample and the standard. Critically, the absorbance of these solutions at the excitation wavelength must be kept below 0.1 AU to avoid inner filter effects.[12]

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard.

    • Crucially, all instrument settings (excitation wavelength, slit widths, integration time, detector gain) must remain identical for all measurements of both the sample and the standard.

    • Integrate the area under the entire emission curve for each spectrum.

  • Analyze Data:

    • For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis).

    • Determine the gradient (slope) of the straight line for both plots. The plot must be linear (R² > 0.99) for the calculation to be valid.

  • Calculate Quantum Yield (Φ):

    • Use the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) [17]

    • Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot.

      • η is the refractive index of the solvent.

      • The subscripts 'x ' and 'st ' denote your sample and the standard, respectively.

Section 5: References

  • Benchchem. (n.d.). Application Notes and Protocols for Measuring Fluorescence Quantum Yield. Retrieved from Benchchem.

  • Benchchem. (n.d.). Troubleshooting low quantum yield in fluorescent Pyrido[1,2-a]benzimidazole probes. Retrieved from Benchchem.

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from Edinburgh Instruments.

  • Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions.

  • Gomez, A., et al. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. Journal of Physical Chemistry B.

  • Brouwer, A. M. (2011). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state. Pure and Applied Chemistry.

  • Ulrich, G., et al. (2023). Solid-State Emitters Presenting a Modular Excited-State Proton Transfer (ESIPT) Process: Recent Advances in Dual-State Emission and Lasing Applications. Advanced Optical Materials.

  • Molbase. (n.d.). Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from Molbase.

  • Gomez, A., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. The Journal of Physical Chemistry B.

  • Chen, Y.-C., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. The Journal of Physical Chemistry B.

  • Wang, Y.-H., & Wan, P. (2011). Solvent-dependent excited state intramolecular proton transfer (ESIPT) pathways from phenol to carbon in 2,5-dihydroxyphenyl arenes. Photochemical & Photobiological Sciences.

  • Tan, A., & Arslan, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products.

  • Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Heterocyclic Chemistry.

  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. Retrieved from Benchchem.

  • ResearchGate. (n.d.). Schematic representation of the ESIPT mechanism. Retrieved from ResearchGate.

  • PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS).

  • Kumar, A., et al. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Nano.

  • Edinburgh Instruments. (n.d.). What is Quantum Yield?. Retrieved from Edinburgh Instruments.

  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from Beilstein Archives.

  • Chemdiv. (n.d.). Compound 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from Chemdiv.

  • ResearchGate. (n.d.). Quantum yields (ϕ) of the colored forms | Download Table. Retrieved from ResearchGate.

  • Zhao, Y., et al. (2026). Regulation of ESIPT process in (E)-N′-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide molecules by different solvent polarity environments. Chemical Physics.

  • Reddit. (2022). Need help with fluorescence quantum yield, I went wrong somewhere. r/Chempros.

  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra.

  • Lenntech. (n.d.). Water purification. Retrieved from Lenntech.

  • Benchchem. (n.d.). step-by-step procedure for the purification of 5-bromo-5-hexen-2-one. Retrieved from Benchchem.

  • Wang, Y., et al. (2023). Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. Physical Chemistry Chemical Physics.

  • Padalkar, V. S., & Sekar, N. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules.

  • ResearchGate. (n.d.). Synthesis and Spectral Properties of Aggregation-Induced Emission-Active Push–Pull Chromophores Based On Isoindole Scaffolds. Retrieved from ResearchGate.

  • Lochbrunner, S. (n.d.). Excited State Intramolecular Proton Transfer. BMO - LMU München.

  • ResearchGate. (n.d.). The phenomena of aggregation‐caused quenching (ACQ) and... | Download Scientific Diagram. Retrieved from ResearchGate.

  • Peng, X., et al. (2012). Substituted 1,3-Bis(imino)isoindole Diols: A New Class of Proton Transfer Dyes. Organic Letters.

  • Liras, M., et al. (2016). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Omega.

  • Wang, Y., et al. (2022). Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. Molecules.

  • Chen, Y.-C., et al. (2021). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). Molecules.

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds.

  • Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?. r/chemistry.

  • Halder, M. (2021). Disaggregation-induced resurgence of quenched emission of a self-assembled bis-indole system: photophysics, energetics, and dynamics. Physical Chemistry Chemical Physics.

  • Chemsrc. (n.d.). CAS#:306320-93-4 | 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from Chemsrc.

  • Wang, Y., et al. (2024). Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. Physical Chemistry Chemical Physics.

  • ResearchGate. (2025). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Retrieved from ResearchGate.

  • Royal Society of Chemistry. (n.d.). Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers. Retrieved from RSC Publishing.

  • Wang, D., et al. (2022). What Leads to Aggregation-Induced Emission?. The Journal of Physical Chemistry Letters.

  • Boyd Biomedical. (n.d.). Water Purification Methods for Pharmaceutical Uses. Retrieved from Boyd Biomedical.

  • Indian Academy of Sciences. (n.d.). Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Retrieved from Indian Academy of Sciences.

  • HHU. (2022). Fluorescence Quantum Yields and Anisotropies of Short-Lived Chromophores. Retrieved from HHU.

Sources

Technical Support Center: Phthalimide Sublimation & Thermal Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Thermal Degradation of Phthalimides During Sublimation Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Guide v2.4

Diagnostic Center: What are you observing?

Before adjusting parameters, identify the specific failure mode. Thermal degradation in phthalimides often mimics other physical phenomena.

Symptom Probable Cause Immediate Action
Black/Brown Char Oxidative Degradation or Metal Catalysis . Phthalimides are generally stable; charring indicates oxygen leakage or trace metal impurities lowering the decomposition threshold.Check vacuum integrity (<0.1 mbar). Perform metal scavenging or filtration prior to sublimation.
"Wet" or Sticky Crystals Hydrolysis (Ring Opening) . Moisture in the crude material causes the imide ring to open into phthalamic acid derivatives, which have lower melting points and "sticky" characteristics.CRITICAL: Pre-dry sample at 80°C under vacuum for 4 hours.
White "Smoke" in Flask Rapid Nucleation (Fogging) . The temperature gradient is too steep; vapor is solidifying in the gas phase rather than on the cold finger.Reduce oil bath temperature by 10-15°C. Increase cold finger temperature slightly (use air or warm water initially).
Low Yield / Empty Finger Pump-Through . The compound is subliming but failing to deposit because the cold finger is too warm or the vacuum is too strong for the condenser efficiency.Add a secondary cold trap (liquid N2) to check for product loss.

The Science: Why Phthalimides Degrade

Phthalimides are robust heterocycles (stable >300°C), yet users frequently report decomposition.[1] This is rarely intrinsic thermal instability but rather chemically assisted degradation .

Mechanism 1: Hydrolytic Ring Opening (The Moisture Trap)

The most common "thermal" degradation is actually hydrolysis accelerated by heat . If the crude solid contains residual water, the high energy of sublimation drives the nucleophilic attack of water on the imide carbonyl.

  • Pathway: Phthalimide (

    
    ) + 
    
    
    
    
    
    Phthalamic Acid
    
    
    Phthalic Anhydride + Ammonia/Amine.
  • Result: The sublimate is contaminated with anhydride (lower MP) and the residue chars due to amine oxidation.

Mechanism 2: Metal-Catalyzed Decarboxylation

Trace transition metals (Pd, Cu, Fe) from previous synthetic steps can lower the activation energy for decarboxylation or polymerization, turning the white solid into a black, insoluble char at temperatures well below the theoretical decomposition point.

Visualization: Troubleshooting Logic & Mechanism

Figure 1: Diagnostic Logic Flow

PhthalimideTroubleshooting Start Start: Observation Charring Residue is Black/Charred Start->Charring WetProduct Product is Sticky/Wet Start->WetProduct LowYield Low Yield / No Deposit Start->LowYield CheckVac Check Vacuum Leaks (Oxidation Risk) Charring->CheckVac CheckMetals Check Metal Impurities (Catalytic Decomp) Charring->CheckMetals CheckWater Check Moisture Content (Hydrolysis Risk) WetProduct->CheckWater CheckTrap Check Cold Trap (Blow-through) LowYield->CheckTrap ActionTemp Action: Lower Bath Temp or Reduce Vacuum CheckVac->ActionTemp Leak Fixed ActionFilter Action: Recrystallize/Filter to remove salts CheckMetals->ActionFilter ActionDry Action: Pre-dry sample (80°C, Vac, 4h) CheckWater->ActionDry CheckTrap->ActionTemp

Caption: Decision matrix for diagnosing sublimation failures based on physical symptoms.

Standard Operating Procedure (SOP): High-Integrity Sublimation

Objective: Purify N-substituted phthalimide (500 mg - 5 g scale) without thermal degradation.

Prerequisites:

  • Vacuum: High vacuum pump (<0.1 mmHg / 0.13 mbar).

  • Heating: Silicon oil bath (precise control ±1°C).

  • Cooling: Cold finger with circulating coolant (0°C to -10°C).

Step 1: The Pre-Treatment (Crucial)
  • Why: Removes solvent/moisture that causes "popping" and hydrolysis.

  • Protocol: Place crude solid in the sublimation vessel. Apply vacuum (no cold finger yet). Heat oil bath to 80°C for 2 hours .

  • Checkpoint: If the solid changes color here, your compound is chemically unstable, not just thermally unstable.

Step 2: The Setup
  • Insert the cold finger.[2] Ensure the distance between the crude solid and the finger is 0.5 – 1.0 cm .

  • Note: Too large a gap requires higher temperatures to drive mass transfer, increasing degradation risk.

Step 3: The Ramp
  • Apply full vacuum.

  • Start heating.[2][3][4] Rule of Thumb: Set

    
    .
    
  • Example: Phthalimide MP is ~233°C. Start bath at 210°C.

  • Monitoring: Watch for the "first crystal." If no sublimation occurs after 15 mins, increase

    
     by 5°C increments.
    
Step 4: Harvest
  • Stop heating. Break vacuum with inert gas (Nitrogen/Argon) , not air.

  • Why: Freshly sublimed surfaces are highly active and can oxidize or absorb moisture instantly upon air exposure.

Frequently Asked Questions (FAQs)

Q1: My N-alkyl phthalimide is stable, but my N-hydroxy phthalimide decomposes. Why?

  • Answer: Functional group sensitivity. While the phthalimide core is stable, the N-O bond in N-hydroxyphthalimide (NHPI) is weaker (homolytic cleavage ~130-140°C). Sublimation of NHPI requires high vacuum (<0.01 mbar) to keep the temperature below this dissociation threshold.

Q2: Can I use an "entrainer" (carrier gas) sublimation?

  • Answer: Yes, for highly labile compounds. Introducing a slow bleed of nitrogen reduces the partial pressure required for sublimation without the harshness of high vacuum "pull," and helps transport heavy molecules to the cold finger. This is often safer for compounds prone to decarboxylation.

Q3: How do I separate Phthalic Anhydride from Phthalimide?

  • Answer: Sublimation is poor for this separation because their vapor pressures are similar.

    • Better approach: Wash the crude solid with cold chloroform or benzene (if safety permits). Phthalic anhydride is soluble; phthalimide is poorly soluble. Then sublime the residue.

Q4: What is the "Triple Point" relevance here?

  • Answer: You must operate below the triple point pressure to sublime.[5][6] If your vacuum is poor (>10 mbar), you might be melting the solid (liquid phase) rather than subliming it. Liquids degrade faster than solids because intermolecular reactions are more facile in the melt.

Reference Data: Stability & Properties

CompoundMelting Point (°C)Sublimation Temp (Vac)Risk Factor
Phthalimide 233–238200–220°CLow (Stable)
N-Methylphthalimide 133–135110–120°CLow
N-Bromophthalimide 206–208Unstable >180°CHigh (Halogen loss)
N-Hydroxyphthalimide 230 (dec)Do Not Sublime Extreme (Explosive risk)

References

  • Chemical Properties of Phthalimide (CAS 85-41-6) . Cheméo. Available at: [Link]

  • Toxic pollutants emitted from thermal decomposition of phthalimide compounds . National Institutes of Health (PubMed). Available at: [Link]

  • Purification By Sublimation . Innovation World. Available at: [Link]

  • Sublimation Theory and Protocols . University of Toronto Scarborough Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Aggregation-Caused Quenching (ACQ) in Solid-State Phthalimides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and materials scientists, you often rely on phthalimide derivatives as robust building blocks for fluorophores and sensors. However, translating their excellent solution-phase photophysics into the solid state is a notoriously difficult challenge.

This guide provides authoritative, field-proven troubleshooting strategies to help you engineer highly emissive solid-state phthalimide systems by transitioning from Aggregation-Caused Quenching (ACQ) to Aggregation-Induced Emission (AIE).

Part 1: Theoretical Grounding & FAQs

Q1: Why do my synthesized phthalimide derivatives lose fluorescence when precipitated or cast into solid films? A: Traditional phthalimide derivatives suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ)[1]. In dilute solutions, these molecules emit efficiently because they are isolated by solvent molecules. However, phthalimides possess planar, rigid aromatic cores. When they transition into the solid state or highly concentrated solutions, these planar cores undergo strong face-to-face π-π stacking, forming what are known as H-aggregates[2]. This compact, parallel packing facilitates rapid intermolecular energy transfer and provides non-radiative decay pathways, effectively quenching the fluorescence entirely[1].

Q2: How can I structurally modify my phthalimide to minimize ACQ and induce solid-state emission? A: The most reliable strategy is to convert your ACQ molecule into an Aggregation-Induced Emission luminogen (AIEgen)[3]. This is achieved by covalently conjugating the planar phthalimide core with bulky, sterically hindered, or rotatable units (such as tetraphenylethylene (TPE) or carbazole)[4].

The Causality: These bulky groups force the molecule into a highly twisted, propeller-like conformation, which physically prevents planar π-π stacking[3]. In dilute solutions, the bulky groups undergo dynamic intramolecular rotations that consume excited-state energy (non-radiative decay). However, in the solid state, the physical constraint of the aggregate restricts these motions—a process known as Restricted Intramolecular Rotation (RIR) . By blocking the non-radiative channels, the energy is forced to release radiatively, resulting in intense solid-state fluorescence[1].

G cluster_ACQ Aggregation-Caused Quenching (ACQ) cluster_AIE Aggregation-Induced Emission (AIE) A1 Planar Phthalimide (Solution) A2 Strong π-π Stacking (H-Aggregates) A1->A2 Aggregation A3 Non-Radiative Decay (Fluorescence Quenched) A2->A3 Energy Transfer B1 Twisted Phthalimide (e.g., TPE-modified) B2 Restricted Intramolecular Rotation (RIR) B1->B2 Aggregation B3 Radiative Decay (Strong Fluorescence) B2->B3 Emission

Mechanism of Aggregation-Caused Quenching vs. Aggregation-Induced Emission in Phthalimides.

Part 2: Troubleshooting Guide & Experimental Workflows

Issue 1: My phthalimide probe is non-emissive in the solid state. How do I synthesize an AIE-active variant for solid-phase sensing?

Solution: Conjugate the phthalimide with an AIE-active rotor (e.g., TPE) using a solvent-free mechanochemical approach to create a "turn-on" solid-state sensor.

Protocol: Mechanochemical Synthesis of TPE-Phthalimide (TPE-PMI)

  • Reagent Preparation: Weigh equimolar amounts of TPE-NH₂ (tetraphenylethylene amine) and phthalic anhydride.

  • Mechanochemical Condensation: Transfer the reagents into a mortar or a ball mill. Grind the mixture vigorously at room temperature for 15–30 minutes without the addition of any solvent.

  • Reaction Monitoring: Monitor the conversion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The reaction relies on a highly efficient, simple condensation pathway.

  • Isolation & Purification: Wash the resulting crude solid with a poor solvent (e.g., cold ethanol) to remove unreacted starting materials, yielding pure TPE-PMI.

Self-Validating Mechanism: The mechanochemical approach avoids harsh solvents and drives the condensation efficiently. By design, the resulting TPE-PMI remains non-emissive due to the electron-withdrawing nature of the phthalimide unit. It only becomes highly fluorescent in the solid state when the phthalimide unit is specifically cleaved (e.g., by hydrazine via a Gabriel synthesis pathway), releasing the AIE-active TPE-NH₂.

Issue 2: I have structurally modified my phthalimide into an AIEgen, but the solid-state fluorescence is inconsistent or weaker than expected.

Solution: The morphology of your solid aggregates is likely amorphous and loose, allowing residual intramolecular rotation. You must optimize the aggregation morphology using controlled Solvent/Anti-Solvent Precipitation to form tight nanocrystals.

Protocol: Controlled Nanocrystallization via Anti-Solvent Precipitation [5]

  • Solvent Selection: Dissolve the modified phthalimide AIEgen in a "good" water-miscible organic solvent (e.g., THF, Methanol, or Acetone) at a precise concentration (typically 1–5 mM).

  • Anti-Solvent Preparation: Prepare a large volume of deionized water (the anti-solvent) in a beaker under vigorous magnetic stirring (e.g., 1000 rpm).

  • Rapid Injection: Rapidly inject the AIEgen solution into the anti-solvent at a strict solvent-to-antisolvent volume ratio (e.g., 1:10 v/v).

  • Maturation: Allow the resulting dispersion to stir for 10–15 minutes to ensure complete supersaturation and uniform nucleation.

Self-Validating Mechanism: Why rapid injection? Rapid injection ensures that the local concentration of the AIEgen exceeds the supersaturation threshold instantaneously across the entire volume. This forces rapid, uniform nucleation of nanocrystals rather than the slow, disorganized growth of amorphous aggregates[6]. Crystalline packing restricts intramolecular rotation (RIR) much more effectively than amorphous packing, thereby maximizing the solid-state quantum yield.

G N1 Dissolve AIEgen in Good Solvent N2 Rapid Injection into Anti-Solvent N1->N2 N3 Supersaturation & Nucleation N2->N3 N4 Nanocrystal Growth (RIR) N3->N4 N5 Fluorescent Solid Dispersion N4->N5

Workflow for Solvent/Anti-Solvent Precipitation to Maximize Solid-State Fluorescence.

Part 3: Data Presentation & Comparison

To guide your structural design choices, the following table summarizes the typical photophysical outcomes of modifying the phthalimide core:

Phthalimide DerivativeStructural CharacteristicPrimary Emission StatePhotophysical MechanismTypical Quantum Yield (Φ)
Unmodified Phthalimide Planar, rigid coreDilute SolutionRadiative Decay (Solution) / ACQHigh (Sol.), <1% (Solid)
TPE-Phthalimide (TPE-PMI) Bulky TPE rotor attachedSolid (Post-cleavage)AIE via RIR>30% (Solid)
Carbazole-Phthalimide (Cbz-Pth) Twisted D-π-A conformationSolidAIE / Blue-Shifted Emission~40% (Solid)

Part 4: References

  • An o-phthalimide-based multistimuli-responsive aggregation-induced emission (AIE) system, SciSpace. 3

  • Chapter 15: Aggregation-induced Emission in 1,8-Naphthalimide Luminogenic Systems as a Fluorescence Sensing Tool, RSC. 2

  • Efficient Blue and Yellow Organic Light-Emitting Diodes Enabled by Aggregation-Induced Emission, PubMed. 4

  • Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution and the solid, RSC Publishing.

  • Technical Support Center: Enhancing Fluorescence Quantum Yield of N,N'-bis(diphenylmethyl)phthalamide, Benchchem. 1

  • Preparation of Ultrafine Beclomethasone Dipropionate Drug Powder by Antisolvent Precipitation, ResearchGate. 5

  • Feasibility of preparing nanodrugs by high-gravity reactive precipitation, ResearchGate. 6

Sources

Technical Support Center: Controlling pH Sensitivity of 2-(2-Hydroxyphenyl)isoindole-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview 2-(2-Hydroxyphenyl)isoindole-1,3-dione derivatives (often referred to as N-(2-hydroxyphenyl)phthalimides) are highly versatile scaffolds in fluorescence imaging and sensor development. Their utility stems from the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which yields a highly environmentally sensitive emission with a characteristically large Stokes shift. Because the ESIPT process intrinsically relies on a labile phenolic proton, these probes are highly pH-sensitive.

As a Senior Application Scientist, I have compiled this guide to provide mechanistic insights, troubleshooting strategies, and self-validating protocols for rationally tuning and evaluating the pH response of your phthalimide-based ESIPT probes.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does the characteristic large Stokes shift of my phthalimide probe disappear at alkaline pH? Causality & Mechanism: The large Stokes shift is the hallmark of the ESIPT process. In the ground state, the hydroxyl proton of the phenol ring forms an intramolecular hydrogen bond with the carbonyl oxygen of the isoindole-1,3-dione core. Upon photoexcitation, this proton rapidly transfers to the carbonyl, forming an excited keto tautomer that emits at a significantly longer wavelength. At alkaline pH (above the probe's pKa), the phenol group deprotonates to form a phenolate anion. Without the labile proton, the ESIPT pathway is completely blocked. Consequently, the probe either emits from the normal (untransferred) excited state with a small Stokes shift or undergoes complete fluorescence quenching via Photoinduced Electron Transfer (PET).

Q2: How can I rationally tune the pKa of the probe to function as an acidic organelle sensor (e.g., lysosomes, pH 4.5–5.0)? Causality & Mechanism: To shift the pH sensitivity to an acidic range, you must increase the acidity (lower the pKa) of the phenol group. This is achieved by introducing Electron-Withdrawing Groups (EWGs) onto the 2-hydroxyphenyl ring. Substituents such as nitro (-NO


), cyano (-CN), or halogens (e.g., -F, -Cl) stabilize the phenolate anion through inductive and resonance effects[1]. For instance, substituting a fluorine atom para to the hydroxyl group can shift the pKa from ~7.5 down to ~5.5–6.0, aligning the probe's dynamic range perfectly with lysosomal environments[1].

Q3: How do modifications on the isoindole-1,3-dione (phthalimide) ring affect pH sensitivity compared to the phenol ring? Causality & Mechanism: Modifications on the phthalimide core have a negligible effect on the ground-state pKa because they are electronically decoupled from the hydroxyl group by the N-C bond. However, the phthalimide core heavily dictates the photophysical properties (quantum yield, absorption/emission maxima)[2]. Adding EWGs to the phthalimide ring increases its hydrogen-bond accepting strength in the excited state, accelerating the ESIPT rate and often red-shifting the keto emission, making it an ideal fluorophore scaffold[2].

Q4: My probe shows weak ESIPT emission in aqueous biological buffers but strong emission in organic solvents. How do I fix this? Causality & Mechanism: This is a classic issue of competitive intermolecular hydrogen bonding. In aqueous media, water molecules disrupt the critical intramolecular hydrogen bond between the phenol -OH and the phthalimide C=O, forming intermolecular H-bonds with the solvent instead. Solution: Introduce bulky alkyl groups (e.g., tert-butyl) ortho to the hydroxyl group. This creates a hydrophobic steric shield that excludes water molecules, preserving the intramolecular H-bond even in 100% aqueous buffers.

Section 2: Data Presentation - Substituent Effects on pH Sensitivity

To assist in your rational design, the following table summarizes how specific structural modifications predictably alter the pKa and photophysical behavior of 2-(2-hydroxyphenyl)isoindole-1,3-dione derivatives.

Substituent PositionSubstituent TypeExampleEffect on Phenol pKaEffect on ESIPT EmissionTarget Application
Phenol Ring (para to OH)Strong EWG-NO

, -CN
Significant Decrease (pKa < 5.0)Quenched / Blue-shiftedHighly acidic environments (e.g., gastric fluids)
Phenol Ring (para/ortho to OH)Mild EWG-F, -ClModerate Decrease (pKa 5.5–6.5)Slight Red-shiftLysosomal pH sensing
Phenol Ring (para to OH)EDG-OCH

, -CH

Increase (pKa 8.0–9.0)Blue-shiftMitochondrial or alkaline sensing
Phenol Ring (ortho to OH)Bulky Alkyl-C(CH

)

NegligibleStrong intensity increase in waterAqueous biological imaging
Phthalimide Core Extended ConjugationNaphthyl-fusionMinorSignificant Red-shift (NIR)Deep-tissue in vivo imaging

Section 3: Mandatory Visualizations

ESIPT_Mechanism GE Ground State Enol (Intramolecular H-Bond) EE Excited State Enol (E*) GE->EE Excitation (UV/Vis) Anion Deprotonated Anion (pH > pKa) GE->Anion + OH⁻ EK Excited State Keto (K*) EE->EK ESIPT (Fast) GK Ground State Keto (K) EK->GK Fluorescence (Large Stokes Shift) GK->GE Reverse PT (Non-radiative) Anion->GE + H⁺ ExcAnion Excited Anion (No ESIPT) Anion->ExcAnion Excitation ExcAnion->Anion Normal Emission

ESIPT photophysical pathway and the pH-dependent deprotonation block.

Protocol_Workflow Prep Prep Equil Step 2: Equilibration Incubate at 25°C for 5 mins in dark Prep->Equil Absorp Step 3: UV-Vis Scan Identify isosbestic point Confirm Enol-Anion equilibrium Equil->Absorp Fluoro Step 4: Fluorescence Scan Excite at isosbestic point Record keto emission intensity Absorp->Fluoro Analyze Step 5: Data Analysis Plot Intensity vs. pH Fit Henderson-Hasselbalch for pKa Fluoro->Analyze

Step-by-step experimental workflow for spectrophotometric pKa determination.

Section 4: Experimental Protocols

Protocol: Spectrophotometric Determination of Probe pKa and pH Dynamic Range

Objective: To empirically determine the acid dissociation constant (pKa) and the linear pH response range of the synthesized ESIPT probe. Note: This is a self-validating protocol; the presence of a clean isosbestic point during the UV-Vis scan confirms that the fluorescence changes are strictly due to a two-state (enol-anion) equilibrium rather than probe degradation or aggregation.

Materials:

  • 10 mM stock solution of the ESIPT probe in spectroscopic grade DMSO.

  • Britton-Robinson universal buffer system (covers pH 2.0 to 12.0).

  • UV-Vis Spectrophotometer and Spectrofluorometer.

  • Calibrated pH meter.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson buffers (0.04 M H

    
    BO
    
    
    
    , 0.04 M H
    
    
    PO
    
    
    , 0.04 M CH
    
    
    COOH) adjusted to specific pH values in increments of 0.5 pH units from 2.0 to 12.0 using 0.2 M NaOH.
  • Sample Preparation: Aliquot 3.0 mL of each buffer into quartz cuvettes. Add 3.0 µL of the 10 mM probe stock to each cuvette to achieve a final probe concentration of 10 µM. Critical: Keep the organic cosolvent strictly below 0.1% (v/v) to prevent artificial shifts in the apparent pKa.

  • Equilibration: Incubate the solutions in the dark at 25°C for 5 minutes to ensure thermal and chemical equilibrium.

  • Absorption Spectra Acquisition: Record the UV-Vis absorption spectra for each pH solution. Identify the isosbestic point (the wavelength where total absorbance remains constant across all pH values).

  • Fluorescence Spectra Acquisition: Excite the samples precisely at the identified isosbestic wavelength. Record the emission spectra. You should observe the characteristic keto emission band intensity decreasing as pH increases.

  • Data Analysis: Plot the fluorescence intensity at the keto emission maximum (

    
    ) versus pH. Fit the resulting sigmoidal curve using the modified Henderson-Hasselbalch equation:
    
    
    
    
    The inflection point of the fitted curve represents the empirical pKa of the probe.

References

  • Title: Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes Source: ACS Omega URL: [Link]

  • Title: Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents Source: Chemical Society Reviews URL: [Link]

  • Title: A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 Source: ACS Omega URL: [Link]

Sources

Enhancing photostability of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Photostability Enhancement of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Executive Summary

You are working with 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione , a derivative of N-(2-hydroxyphenyl)phthalimide. This molecule is a classic Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore.[1]

While ESIPT dyes typically exhibit large Stokes shifts and resistance to self-absorption, this specific derivative presents two distinct stability challenges:

  • The Heavy Atom Effect: The 5-Bromo substituent facilitates Intersystem Crossing (ISC) to the triplet state, increasing the generation of reactive singlet oxygen (

    
    ), which accelerates photobleaching.
    
  • Hydrolytic Susceptibility: The isoindole-1,3-dione (phthalimide) core is prone to ring-opening hydrolysis in polar protic or alkaline environments.

This guide provides a self-validating protocol to mitigate these pathways and maximize the operational lifetime of your probe.

Module 1: Solvent & Environmental Optimization

Q1: Why does my fluorescence intensity drop rapidly in alcohols (methanol/ethanol) compared to toluene? A: This is likely due to the disruption of the Intramolecular Hydrogen Bond (IHB). The ESIPT mechanism relies on a pre-existing IHB between the phenolic hydroxyl proton and the imide carbonyl oxygen. Protic solvents (like methanol) compete for hydrogen bonding, destabilizing the planar conformation required for proton transfer. Furthermore, the bromine atom promotes triplet state formation, which is longer-lived and more reactive in polar environments.

Protocol:

  • Preferred Solvents: Use anhydrous, non-polar to moderately polar aprotic solvents (e.g., Toluene, Dichloromethane, Acetonitrile, or THF).

  • Water Content: Maintain strict anhydrous conditions. Water acts as a nucleophile that can open the imide ring.

Q2: How do I prevent photodegradation caused by the Bromine substituent? A: You must suppress the formation of Singlet Oxygen (


).
The bromine atom induces strong spin-orbit coupling, facilitating the transition from the excited singlet state (

) to the excited triplet state (

). This triplet state transfers energy to dissolved oxygen, creating cytotoxic and destructive singlet oxygen.

Mitigation Strategy:

  • Deoxygenation: Rigorously degas solutions using freeze-pump-thaw cycles or inert gas sparging (Argon/Nitrogen) for at least 20 minutes before irradiation.

  • Triplet Quenchers: Add protective agents that quench the triplet state without affecting fluorescence.

    • Cyclooctatetraene (COT): 1–2 mM (Recommended for non-polar solvents).

    • Trolox: 100–500 µM (Recommended if some polarity is required).

Module 2: Solid-State & Matrix Encapsulation

Q3: Can I use this compound in solid-state films? A: Yes, and this is often the most stable configuration. In the solid state, the restriction of intramolecular rotation (RIR) prevents non-radiative decay channels. However, aggregation-caused quenching (ACQ) can occur if the molecules stack too closely.

Protocol: Polymer Doping To maximize photostability, disperse the dye in a rigid polymer matrix. This acts as an oxygen barrier and prevents hydrolytic attack.

ParameterRecommendationMechanism
Matrix Polymer PMMA (Polymethyl methacrylate) or PS (Polystyrene)Provides a rigid, hydrophobic cage that limits oxygen diffusion.
Doping Ratio < 1.0 wt%Prevents

stacking aggregation which can quench emission.
Preparation Spin-coating or drop-casting from

Ensures uniform dispersion and rapid solvent evaporation.

Module 3: Troubleshooting & Diagnostics

Q4: The solution turned colorless and non-fluorescent. Is this photobleaching? A: Not necessarily. It may be Hydrolysis .[2] If the pH is > 7.5 or if strong nucleophiles are present, the imide ring opens to form a non-fluorescent phthalamic acid derivative.

Diagnostic Test:

  • Take an aliquot of the "bleached" solution.

  • Acidify slightly (add trace HCl or acetic acid).

  • Result: If fluorescence recovers or the absorption spectrum shifts back, it was reversible deprotonation/hydrolysis. If no change, the chromophore has been irreversibly photo-oxidized (bleached).

Visualizing the Degradation & Stabilization Pathways

The following diagram illustrates the competition between the desired ESIPT emission and the destructive Triplet State pathway caused by the Bromine atom.

ESIPT_Stability cluster_stabilize Stabilization Interventions Enol_S0 Enol (Ground State) Stable Enol_S1 Enol* (Excited) Short-lived Enol_S0->Enol_S1 Excitation (hν) Keto_S1 Keto* (Excited) ESIPT Product Enol_S1->Keto_S1 Fast Proton Transfer (ESIPT) Triplet Triplet State (T1) Promoted by Br Enol_S1->Triplet Intersystem Crossing (Heavy Atom Effect - Br) Keto_S0 Keto (Ground) Transient Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back Proton Transfer SingletOx Singlet Oxygen (1O2) DESTRUCTIVE Triplet->SingletOx Energy Transfer to O2 Bleached Photobleached Product SingletOx->Bleached Oxidation Deox Deoxygenation Deox->SingletOx Removes Reactant Quench Triplet Quenchers (COT/Trolox) Quench->Triplet Inhibits

Caption: Figure 1. The ESIPT photocycle (Blue/Red) vs. the Bromine-induced Triplet degradation pathway (Yellow). Green interventions indicate critical stabilization points.

Experimental Protocol: Photostability Assay

To rigorously quantify the stability enhancement, use the following standardized setup.

Materials:

  • Control: 10 µM dye in Methanol (Air saturated).

  • Test: 10 µM dye in Toluene (Degassed + 1 mM COT).

  • Light Source: Xenon arc lamp or 365 nm LED (approx. 10 mW/cm²).

Steps:

  • Baseline: Record the absorption spectrum (300–500 nm) of both samples at

    
    .
    
  • Irradiation: Expose both samples to the light source continuously.

  • Sampling: Measure absorption at the

    
     every 5 minutes for 60 minutes.
    
  • Calculation: Plot

    
     vs. Time.
    
    • Success Criterion: The Test sample should retain >90% absorbance after 60 mins, while the Control will likely drop below 50%.

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters.[3] RSC Advances. Link

    • Context: Mechanistic overview of ESIPT and the role of intramolecular hydrogen bonding in photostability.[1][4]

  • Hoyle, C. E., et al. (1984).[5] Photodegradation of Polyimides. Mechanism for the Photooxidation Process Based on a Model Compound. Journal of Physical Chemistry. Link

    • Context: Establishes the degradation mechanism of N-phenylphthalimide derivatives via photo-oxid
  • Gorman, A. A., et al. (2004). The Role of the Triplet State in the Photosensitized Oxidation of Biological Targets. Photochemistry and Photobiology. Link

    • Context: Explains the heavy atom effect (Bromine)
  • Khan, M. N. (1989).[2] Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Details the hydrolytic instability of the phthalimide ring in alkaline conditions.

Sources

Technical Support Center: Resolving NMR Impurities in Brominated Isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry and NMR diagnostics. Brominated isoindoles are highly reactive, electron-rich 10π-electron systems. Their inherent instability often leads to complex NMR spectra contaminated by tautomers, oxidation products, and residual halogenating agents[1].

This guide provides researchers and drug development professionals with causality-driven troubleshooting protocols to isolate, stabilize, and accurately characterize brominated isoindoles.

Section 1: Diagnostic FAQ (Symptom-Based Troubleshooting)

Q1: Why does my brominated isoindole NMR spectrum show a massive aliphatic singlet around 2.7–2.8 ppm in CDCl₃? A: This is the classic signature of succinimide , the stoichiometric byproduct of N-bromosuccinimide (NBS) bromination[2]. Succinimide is notoriously difficult to remove completely via standard aqueous workup because of its amphiphilic nature; it readily forms hydrogen-bonded networks that allow it to partition into organic solvents like dichloromethane and ethyl acetate.

Q2: My spectrum shows a complex mixture of aromatic signals and two distinct sets of peaks for my "pure" compound. Is it degrading? A: Not necessarily; you are likely observing tautomerization . Isoindoles exist in a delicate equilibrium between the 1H-isoindole (isoindolenine) and the 2H-isoindole forms[3]. The 2H-isomer typically shows a diagnostic C1/C3 pyrrolic proton at δ 6.0–7.0, while the 1H-isomer exhibits an aliphatic CH₂ signal around δ 2.5–5.0[3]. Bromination and solvent polarity can shift this equilibrium, resulting in a spectrum that looks like a mixture of two different compounds.

Q3: I left my NMR tube on the bench overnight, and the isoindole signals disappeared, replaced by downfield carbonyl shifts (~168–170 ppm in ¹³C). What happened? A: Brominated isoindoles are highly susceptible to auto-oxidation . The labile ortho-quinoid structure embedded in the π-system rapidly reacts with ambient oxygen to form isoindolinones or phthalimides[1]. This degradation is accelerated by light and trace metals in deuterated solvents.

Section 2: Quantitative NMR Reference Data

To effectively troubleshoot, you must distinguish between your target molecule and common reaction byproducts. Below is a diagnostic reference table for impurities frequently encountered during isoindole bromination.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Impurities (Solvent: CDCl₃)

Impurity / Species¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Diagnostic Feature & Causality
Succinimide 2.75 (s, 4H), ~8.5 (br s, 1H)177.2Sharp aliphatic singlet; broad N-H peak due to quadrupolar relaxation[4].
NBS (Unreacted) 2.95 (s, 4H)173.6Slightly downfield from succinimide due to the deshielding effect of the N-Br bond.
Isoindolinone ~4.4 (s, 2H), 7.4–7.8 (m, 4H)~170.0 (C=O)Loss of symmetry; represents the first stage of oxidative degradation[1].
Phthalimide 7.7–7.9 (m, 4H)~168.0 (C=O)Highly symmetric aromatic region; represents complete over-oxidation.
1H-Isoindole (Core) ~2.5–5.0 (s, 2H)VariableAliphatic CH₂ peak at C1 indicates the non-aromatic pyrrole tautomer[3].
2H-Isoindole (Core) 6.0–7.0 (s, 2H)VariableAromatic C-H peaks at C1/C3 indicate the fully conjugated 10π system[3].

Section 3: Verified Experimental Protocols

Do not rely on simple evaporation to yield clean NMR spectra. The following self-validating protocols are designed to chemically resolve the impurities discussed above.

Protocol 1: Complete Removal of Succinimide Post-Bromination

Causality: Succinimide's solubility in organic solvents is driven by hydrogen bonding. Deprotonating the imide (pKa ~9.5) forces it into the aqueous phase, while cold trituration crashes out the target isoindole.

  • Solvent Swap: Concentrate the crude reaction mixture in vacuo. Redissolve the residue in a non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) where succinimide has minimal solubility.

  • Quench: Wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NBS to succinimide and bromide ions.

  • Deprotonation: Wash the organic layer with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) three times. Validation: The pH of the aqueous wash must remain >8 to ensure succinimide remains ionized.

  • Cold Trituration: Dry the organic layer over Na₂SO₄, concentrate, and triturate the resulting solid with ice-cold diethyl ether. Filter rapidly to isolate the pure brominated isoindole.

Protocol 2: In Situ Stabilization of Isoindoles for NMR (Umpolung Method)

Causality: Free isoindoles rapidly oxidize and dimerize in NMR tubes. By adding an excess of Trifluoroacetic Acid (TFA), the isoindole is quantitatively protonated at the C1-position to form an isoindolium cation . This removes electron density from the pyrrole ring, instantly halting oxidation and locking the molecule into a single, NMR-stable species[5].

  • Sample Preparation: Dissolve 5–10 mg of the purified brominated isoindole in 0.5 mL of CDCl₃ in an inert atmosphere (glovebox or nitrogen stream).

  • Acidification: Add 5–10 equivalents of anhydrous Trifluoroacetic Acid (TFA) directly to the NMR tube. Cap and invert to mix.

  • NMR Acquisition & Validation: Acquire the ¹H NMR spectrum immediately.

    • Self-Validation: You will observe the disappearance of the broad 2H-isoindole peak (~7.10 ppm). Two new sharp singlets will appear: an iminium C–H peak shifted far downfield to ~9.30 ppm , and a benzylic CH₂ peak shifted upfield to ~5.15–5.24 ppm [5].

Section 4: Mechanistic & Diagnostic Workflows

To visualize the chemical dynamics and troubleshooting logic, refer to the following system diagrams.

Isoindole_Pathway NBS NBS Bromination Iso2H 2H-Isoindole (Reactive 10π System) NBS->Iso2H Bromination Iso1H 1H-Isoindole (Tautomer) Iso2H->Iso1H Tautomerization Oxidation O2 Exposure (Auto-oxidation) Iso2H->Oxidation Ambient Air TFA TFA Addition (Umpolung) Iso2H->TFA Stabilization Isoindolinone Isoindolinone / Phthalimide (Degradation Products) Oxidation->Isoindolinone Isoindolium Isoindolium Cation (NMR Stable) TFA->Isoindolium

Mechanistic pathways of brominated isoindole tautomerization, degradation, and stabilization.

NMR_Troubleshooting Start Analyze Crude NMR (Brominated Isoindole) Check1 Large Singlet at ~2.8 ppm? Start->Check1 Action1 Perform Cold Trituration & Bicarbonate Wash Check1->Action1 Yes (Succinimide) Check2 Complex Aromatic Region & Broad Peaks? Check1->Check2 No Action1->Check2 Action2 Add Excess TFA to NMR Tube (Form Isoindolium) Check2->Action2 Yes (Tautomers/Dimers) Check3 Carbonyl Peaks (~170 ppm)? Check2->Check3 No Action2->Check3 Action3 Re-synthesize & Handle Under Argon Check3->Action3 Yes (Oxidation) Pure Acquire Clean NMR Data Check3->Pure No Action3->Pure

Logical workflow for diagnosing and resolving common NMR impurities in isoindole synthesis.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. URL:[Link]

  • Carmona, A. T., et al. "The chemistry of isoindole natural products." Beilstein Journal of Organic Chemistry, 2014, 10, 1902-1918. URL:[Link]

  • "Product Class 14: 1H- and 2H-Isoindoles." Science of Synthesis, Thieme Chemistry. URL:[Link]

  • Voitenko, Z. V., et al. "One-pot synthesis of polycyclic isoindolines using isoindole umpolung." Tetrahedron Letters, 2020, 61(28), 152062. URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Time for Phthalic Anhydride & Aminophenol Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetics of Imide Formation

The condensation of phthalic anhydride with aminophenol is a biphasic kinetic process. The initial nucleophilic attack occurs rapidly, forming the N-(hydroxyphenyl)phthalamic acid intermediate.[1] The rate-limiting step is the subsequent cyclodehydration to form the final N-(hydroxyphenyl)phthalimide ring.[1]

Optimizing reaction time is not simply about "longer is better." Extended reaction times often lead to oxidative degradation of the aminophenol moiety (darkening) or hydrolysis of the product if water is not effectively removed.[1]

Comparative Efficiency Matrix: Method vs. Time
Reaction MethodSolvent SystemTypical Temp (°C)Optimal TimeYield PotentialKey Kinetic Driver
Classical Reflux Glacial Acetic Acid118°C4–6 Hours70–85%Thermal dehydration
High-Boiling Solvent DMF / DMAc153°C2–3 Hours80–90%High thermal energy
Microwave (Green) Solvent-free / Min.[1] solvent>150°C (Internal)2–8 Minutes 85–95%Dipolar polarization
Solid-Phase Fusion None (Melt)140–180°C0.5–2 Hours60–80%Mass transfer limited

Reaction Pathway Visualization

Understanding the intermediate is critical for troubleshooting time-related failures.[1] The "Amic Acid Trap" is the most common reason for low yields, often misdiagnosed as "incomplete reaction" when it is actually "incomplete dehydration."

ReactionPathway Start Phthalic Anhydride + Aminophenol Intermediate N-(Hydroxyphenyl) phthalamic Acid (Open Ring) Start->Intermediate Fast (k1) Nucleophilic Attack SideProduct Oxidative Degradation (Tarry Impurities) Start->SideProduct Excessive Time (>6 hrs) Intermediate->Start Reversible (Hydrolysis) Product N-(Hydroxyphenyl) phthalimide (Closed Ring) Intermediate->Product Slow (k2) - H2O (Rate Limiting)

Figure 1: Reaction pathway highlighting the rate-limiting dehydration step (k2) and the risk of reversibility or degradation.

Troubleshooting Guide: Q&A

Module A: Incomplete Conversion & Intermediates

Q: I ran the reaction in ethanol for 12 hours, but my yield is low and the product is soluble in sodium bicarbonate. What happened? A: You are stuck in the "Amic Acid Trap."[1] Ethanol reflux (~78°C) often provides enough energy for the first step (formation of phthalamic acid) but insufficient activation energy for the second step (ring closure/dehydration).[1]

  • Diagnosis: The phthalamic acid intermediate contains a free carboxylic acid group, making it soluble in weak bases like NaHCO₃.[1] The final imide is neutral and insoluble in bicarbonate.[1]

  • Fix: Switch to a higher boiling solvent (Glacial Acetic Acid) or add a chemical dehydrating agent (e.g., acetic anhydride) to drive the ring closure.[1]

Q: My TLC shows a persistent spot at Rf ~0.3 even after 6 hours. Should I continue heating? A: Likely not. If you are using a standard solvent system (e.g., Hexane:Ethyl Acetate 2:1), the spot at Rf ~0.3 is likely the polar phthalamic acid intermediate. If it hasn't converted after 6 hours, your system has reached equilibrium or lacks the energy to dehydrate.[1]

  • Action: Stop heating. Add a co-solvent (toluene) and use a Dean-Stark trap to physically remove water, pushing the equilibrium toward the product (Le Chatelier’s principle).[1]

Module B: Impurity Profiling & Time Optimization

Q: Why does my reaction mixture turn black after 4 hours? A: Aminophenols are highly susceptible to oxidative degradation, especially at high temperatures.[1]

  • Mechanism: Prolonged exposure to heat and air converts the amino/phenol groups into quinone-like species, which polymerize into dark tars.[1]

  • Optimization:

    • Inert Atmosphere: Always run under Nitrogen or Argon.[1]

    • Reduce Time: If using high heat (>120°C), limit reaction time to 2–3 hours.

    • Add Antioxidant: A trace amount of sodium dithionite can sometimes prevent darkening, though inert gas is preferred.[1]

Q: How do I know the exact moment to stop the reaction to maximize yield? A: Do not rely on time alone. Use a "Solubility Test" as a rapid in-process check.[1]

  • Protocol: Take a 0.5 mL aliquot. Add it to 2 mL of saturated aqueous NaHCO₃.

    • Clear Solution: Mostly intermediate (Keep reacting).[1]

    • Cloudy/Precipitate: High conversion to Imide (Stop soon).[1]

Optimized Experimental Protocols

Protocol A: Standard Thermal Dehydration (High Purity)

Best for scale-up where microwave is unavailable.[1]

  • Dissolution: Dissolve Phthalic Anhydride (1.0 eq) in Glacial Acetic Acid (10 mL/g).

  • Addition: Add Aminophenol (1.0 eq) slowly.

  • Reflux: Heat to reflux (118°C).

  • Timepoint 1 (30 min): Mixture usually clears. Formation of Amic Acid is complete.[1]

  • Timepoint 2 (4 hours): Precipitation of the imide product often begins.[1]

  • Workup: Cool to room temperature. Pour into crushed ice/water. Filter the precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol B: Microwave-Assisted Synthesis (Green/Fast)

Best for screening and small-scale optimization.[1]

  • Preparation: Mix Phthalic Anhydride and Aminophenol (1:1 molar ratio) in a mortar. Grind to a fine powder.

  • Wetting: Transfer to a microwave vial. Add 2–3 drops of DMF (catalytic energy transfer agent).[1]

  • Irradiation: Set Microwave Reactor to 150°C (dynamic power mode).

  • Time: Hold for 3–5 minutes .

  • Observation: The solid will melt and resolidify.[1]

  • Workup: Wash the solid cake with cold methanol to remove unreacted starting materials.

Decision Logic for Optimization

Use this workflow to determine the next step in your optimization process.

OptimizationLogic Start Start Reaction Check Check TLC / Solubility (t = 2 hrs) Start->Check IsIntermediate Is Intermediate (Acidic) Present? Check->IsIntermediate IncreaseTemp Increase Temp or Add Dehydrating Agent IsIntermediate->IncreaseTemp Yes (High %) Harvest Stop & Workup (Prevent Oxidation) IsIntermediate->Harvest No (Pure Imide) Yes Yes No No IncreaseTemp->Check Re-check (t + 1 hr)

Figure 2: Logical workflow for monitoring reaction progress and preventing over-reaction.

References

  • Microwave-Assisted Synthesis: Asian Journal of Chemistry. "Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation." Link[1]

  • Reaction Mechanism & Kinetics: National Institutes of Health (PMC).[1] "Phthalic anhydride (PA): a valuable substrate in organic transformations."[1][3] Link

  • Conventional Synthesis Conditions: BenchChem. "Optimizing temperature and reaction time for phthalazine synthesis." Link

  • Green Chemistry Comparison: MDPI. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[1][4][5][6] Link[1]

  • Gabriel Synthesis Context: Chemistry LibreTexts. "Gabriel Synthesis Mechanism and Hydrolysis." Link[1]

Sources

Validation & Comparative

High-Field vs. Benchtop NMR for Structural Elucidation of Halogenated Phthalimides: A Case Study on 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The structural verification of heavily substituted, fused-ring aromatics presents a classic analytical bottleneck in drug discovery. Halogenated phthalimides—widely utilized as pharmacophores in immunomodulatory drugs and COX inhibitors—often exhibit dense proton clustering that confounds routine analysis.

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the right analytical platform for these complex spin systems. In this guide, we will objectively compare the performance of Modern Benchtop NMR (80 MHz) against the gold-standard High-Field NMR (600 MHz) . Using 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione as our comparative case study, we will dissect the causality behind spectral resolution, establish self-validating experimental protocols, and demonstrate how multi-dimensional NMR strategies unambiguously solve regiochemical assignments.

Mechanistic Causality: The Physics of Resolution ( )

The core challenge in analyzing 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione lies in its seven aromatic protons, which resonate within a highly congested 1.2 ppm window (6.8–8.0 ppm).

The choice of magnetic field strength directly dictates spectral dispersion. The fundamental metric governing multiplet clarity is the ratio of the chemical shift difference (in Hz) to the scalar coupling constant (


).
  • At 80 MHz (Benchtop): The 1.2 ppm window spans only 96 Hz. Given typical ortho-coupling constants (

    
     Hz), the 
    
    
    
    ratio approaches 1. This induces severe second-order quantum mechanical effects, such as peak roofing and virtual coupling, collapsing the signals into indistinguishable, overlapping multiplets .
  • At 600 MHz (High-Field): The same 1.2 ppm window spans 720 Hz. The

    
     ratio becomes exceptionally large, yielding pure first-order multiplets (distinct doublets and doublets of doublets). This allows for the precise extraction of 
    
    
    
    -couplings required for structural validation.

Experimental Methodology: Self-Validating Protocols

To ensure a self-validating system, the protocols below are optimized to compensate for the inherent sensitivity differences between permanent neodymium magnets (Benchtop) and superconducting cryoprobes (High-Field). DMSO-d6 is selected as the solvent because the rigid, planar phthalimide core and the phenolic hydroxyl group cause poor solubility in CDCl3; DMSO disrupts intermolecular hydrogen bonding, ensuring sharp lineshapes.

Step-by-Step Protocol: Benchtop NMR (80 MHz)
  • Sample Preparation: Weigh exactly 50.0 mg of the synthesized compound to overcome the lower sensitivity of the permanent magnet .

  • Solvation: Dissolve in 0.5 mL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a standard 5 mm NMR tube.

  • Tuning & Shimming: Perform automated 1D gradient shimming to achieve a line width at half-height (

    
    ) of < 0.5 Hz for the TMS peak.
    
  • Acquisition:

    • 1H NMR: 16 scans, 90° pulse angle, 4 seconds relaxation delay (

      
      ).
      
    • 13C NMR: 1,024 scans, 30° pulse angle, WALTZ-16 proton decoupling, 2 seconds

      
       (Total time 
      
      
      
      45 mins).
Step-by-Step Protocol: High-Field NMR (600 MHz)
  • Sample Preparation: Weigh 5.0 mg of the compound (high concentration is unnecessary and can cause radiation damping at high fields).

  • Solvation: Dissolve in 0.5 mL of 99.9% DMSO-d6. Transfer to a high-precision 5 mm NMR tube.

  • Acquisition:

    • 1H NMR: 8 scans, 30° pulse angle, 10 seconds

      
       (ensures complete relaxation for accurate integration).
      
    • 13C NMR: 256 scans, 30° pulse angle, 2 seconds

      
      .
      
    • 2D HMBC: Gradient-selected, optimized for long-range carbon-proton couplings (

      
       Hz). 1024 
      
      
      
      256 data points.

NMR_Workflow Start Synthesized Compound 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione Prep1 50 mg in 0.5 mL DMSO-d6 Standard 5mm Tube Start->Prep1 Prep2 5 mg in 0.5 mL DMSO-d6 Standard 5mm Tube Start->Prep2 Benchtop Benchtop NMR (80 MHz) Routine Screening Acq1 1H (16 scans) 13C (1024 scans) Benchtop->Acq1 HighField High-Field NMR (600 MHz) Complex Elucidation Acq2 1H (8 scans), 13C (256 scans) 2D: COSY, HSQC, HMBC HighField->Acq2 Prep1->Benchtop Prep2->HighField Res1 Second-Order Overlap (Aromatic Region Unresolved) Acq1->Res1 Res2 First-Order Multiplets (Unambiguous Assignment) Acq2->Res2

Fig 1. Comparative workflow for Benchtop vs. High-Field NMR analysis of halogenated phthalimides.

Comparative Data Analysis

The quantitative data extracted from both platforms highlights the performance divergence. While Benchtop NMR is highly capable of confirming the presence of the functional groups (e.g., the broad phenolic OH singlet and the carbonyl carbons), it fails to resolve the AMX spin system of the brominated ring.

Table 1: H NMR Spectral Comparison (DMSO-d , 298 K)
Proton AssignmentHigh-Field (600 MHz)

(ppm)
Multiplicity &

(Hz)
Benchtop (80 MHz)

(ppm)
Resolution Quality
H-4 (Phthalimide)8.02d,

7.95–8.05Overlapped multiplet
H-6 (Phthalimide)7.88dd,

7.85–7.95Overlapped multiplet
H-7 (Phthalimide)7.75d,

7.70–7.85Overlapped multiplet
H-6' (Phenol ring)7.32dd,

7.25–7.40Broad multiplet
H-4' (Phenol ring)7.21td,

7.15–7.25Broad multiplet
H-3', H-5' (Phenol)6.95m (2H)6.85–7.05Unresolved mass
-OH (Phenolic)9.85s (broad)9.80s (broad)
Table 2: C NMR Spectral Comparison (DMSO-d , 298 K)
Carbon AssignmentHigh-Field (150 MHz)

(ppm)
Benchtop (20 MHz)

(ppm)
Signal-to-Noise (S/N)
C-1 (C=O)166.8166.7High / Moderate
C-3 (C=O)165.9165.8High / Moderate
C-2' (C-OH)153.8153.5High / Moderate
C-5 (C-Br)128.5128.2High / Low
C-3a, C-7a (Bridge)133.2, 131.5133.0, 131.2High / Low

Note: While 1D Benchtop NMR is sufficient for quantitative purity assays , the low signal-to-noise ratio for quaternary carbons (C-5, C-3a, C-7a) at 80 MHz makes de novo structural elucidation nearly impossible without excessive scan times.

Advanced Structural Elucidation: HMBC Networking

A critical regiochemical question arises during the synthesis of this compound: Is the bromine located at C-4 or C-5? Because the precursor (4-bromophthalic anhydride) is asymmetric, the reaction with 2-aminophenol can theoretically yield regioisomers.

1D NMR cannot answer this question. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) at 600 MHz. HMBC detects long-range couplings (typically


), allowing us to trace the skeleton across the heteroatoms.
  • H-4 exhibits strong

    
     correlations to C-3  (carbonyl) and C-7a .
    
  • H-7 exhibits strong

    
     correlations to C-1  (carbonyl) and C-3a .
    
  • This specific correlation network proves that the bromine is situated at position 5, breaking the symmetry of the molecule and confirming the exact regiochemistry.

HMBC_Network H4 H-4 (δ 8.02) C7a C-7a (δ 131.5) H4->C7a 3J (Strong) C3 C-3 (C=O, δ 165.9) H4->C3 3J (Strong) H6 H-6 (δ 7.88) H6->C7a 3J (Strong) H7 H-7 (δ 7.75) C5 C-5 (C-Br, δ 128.5) H7->C5 3J (Strong) C3a C-3a (δ 133.2) H7->C3a 3J (Strong) C1 C-1 (C=O, δ 166.8) H7->C1 3J (Strong)

Fig 2. Key 3J HMBC correlations used to unambiguously assign the C-5 bromine position.

Conclusion & Recommendations

For drug development professionals analyzing highly conjugated, halogenated systems like 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione:

  • Benchtop NMR (80 MHz) is a highly cost-effective, rapid tool for confirming reaction completion (e.g., monitoring the disappearance of the anhydride starting material) and assessing bulk purity. However, it fails at resolving complex AMX/ABCD aromatic spin systems due to inescapable second-order effects.

  • High-Field NMR (600 MHz) remains mandatory for de novo structural elucidation. The superior dispersion (

    
    ) and access to high-resolution 2D HMBC experiments are non-negotiable requirements for proving exact regiochemistry in asymmetric ring closures.
    

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Yu, H.-Y., Myoung, S., & Ahn, S. (2021). Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. Magnetochemistry, 7(9), 121. Available at:[Link]

  • Verma, S., Bogun, B., Robinson, J. A., & Holland, D. J. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry, 63(11), 895-911. Available at:[Link]

FTIR Peak Assignment Guide: Carbonyl and Hydroxyl Moieties in Phthalimide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of Fourier Transform Infrared (FTIR) spectroscopy for characterizing phthalimide derivatives, specifically focusing on the diagnostic distinction between carbonyl (


) and hydroxyl (

) moieties. Targeted at drug development professionals and structural chemists, this document moves beyond basic peak listing to explain the vibrational coupling mechanisms that generate characteristic spectral fingerprints. We compare the core phthalimide structure against its N-hydroxy derivative (NHPI) and common hydrolytic degradants (phthalic anhydride/acid), providing a robust framework for structural validation.

Theoretical Framework: Vibrational Coupling in Cyclic Imides

The diagnostic power of FTIR in phthalimides lies in the mechanical coupling of the two carbonyl groups attached to the rigid benzene ring. Unlike isolated ketones, the two carbonyls in the imide ring do not vibrate independently; they oscillate in coupled modes.

  • Asymmetric Stretching (

    
    ):  The two 
    
    
    
    bonds stretch out-of-phase (one expands while the other contracts). This mode produces a large change in dipole moment, typically resulting in a stronger, lower-frequency band (
    
    
    ).
  • Symmetric Stretching (

    
    ):  The two 
    
    
    
    bonds stretch in-phase (both expand simultaneously). This mode results in a smaller net dipole change, appearing as a weaker, higher-frequency band (
    
    
    ).

This "imide doublet" is the primary checkpoint for verifying the integrity of the cyclic imide ring.

Diagram 1: Vibrational Coupling Mechanism

VibrationalCoupling cluster_0 Cyclic Imide Ring Resonance Node_Imide Phthalimide Core (Rigid Planar Structure) Node_Coupling Mechanical Coupling via Nitrogen Atom Node_Imide->Node_Coupling Allows vibrational crosstalk Node_Sym Symmetric Stretch (νs) In-phase vibration Higher Energy (~1770 cm⁻¹) Weaker Intensity Node_Coupling->Node_Sym Dipole change small Node_Asym Asymmetric Stretch (νas) Out-of-phase vibration Lower Energy (~1720 cm⁻¹) Stronger Intensity Node_Coupling->Node_Asym Dipole change large Node_Result Diagnostic Doublet (Separation ~40-60 cm⁻¹) Node_Sym->Node_Result Node_Asym->Node_Result

Figure 1: Mechanistic origin of the characteristic carbonyl doublet in cyclic imides. The frequency separation (


) serves as a confirmation of ring strain and electronic environment.

Comparative Analysis: Phthalimide vs. Alternatives

Distinguishing between the parent phthalimide, the catalytically active N-hydroxyphthalimide (NHPI), and the degradation product phthalic anhydride requires precise wavenumber analysis.

Table 1: Diagnostic Peak Assignments
Functional GroupModePhthalimide (Parent)N-Hydroxyphthalimide (NHPI)Phthalic Anhydride (Degradant)
Carbonyl (

)

(Weak)




(Strong)



Hydroxyl/Amine

Stretch
N-H:

(Medium, Broad)
O-H:

(Broad, H-bonded)
None (unless hydrolyzed to acid)
Fingerprint

/

N/A


Key Differentiators:

  • The Anhydride Shift: If the imide ring hydrolyzes and cyclizes to an anhydride, the carbonyl doublet shifts significantly higher (by

    
    ) due to the higher electronegativity of oxygen compared to nitrogen.
    
  • NH vs. OH: While both appear in the

    
     region, the N-H stretch of phthalimide is often accompanied by distinct N-H bending/rocking modes around 
    
    
    
    . The O-H band in NHPI is typically broader and more sensitive to solvent H-bonding.

Experimental Protocol: Ensuring Spectral Fidelity

To accurately distinguish the subtle shifts between N-H and O-H groups, moisture control is paramount. Water vapor absorbs strongly in the


 region, potentially masking the target peaks.
Protocol: KBr Pellet vs. ATR for Phthalimides

Recommendation: Use ATR (Attenuated Total Reflectance) for routine screening, but KBr Pellets for publication-quality structural assignment of the hydroxyl group.

Step-by-Step Workflow (KBr Method):
  • Desiccation: Dry the phthalimide sample and spectroscopic-grade KBr powder in a vacuum oven at

    
     for 2 hours to remove hygroscopic water.
    
  • Grinding: Mix sample with KBr in a 1:100 ratio. Grind in an agate mortar until a fine, uniform powder is achieved. Note: Coarse particles cause the "Christiansen effect," distorting band shapes.

  • Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Collect background spectrum of the empty chamber. Scan sample (32 scans,

    
     resolution).
    
  • Validation: Check for water bands at

    
     (bending). If present, re-dry.
    
Diagram 2: Spectral Identification Decision Tree

DecisionTree Start Analyze Carbonyl Region (1600 - 1900 cm⁻¹) Doublet Is there a Doublet? Start->Doublet YesDoublet Yes: Cyclic System Doublet->YesDoublet NoDoublet No: Single Broad Peak (~1690-1710 cm⁻¹) Doublet->NoDoublet CheckFreq Check Frequency of Stronger (Lower) Band YesDoublet->CheckFreq Acid Acid NoDoublet->Acid Likely Phthalic Acid (Hydrolysis Product) HighFreq > 1755 cm⁻¹ CheckFreq->HighFreq LowFreq 1700 - 1740 cm⁻¹ CheckFreq->LowFreq Anhydride Phthalic Anhydride (Check for C-O-C ~1260) HighFreq->Anhydride CheckXH Check X-H Region (3100 - 3500 cm⁻¹) LowFreq->CheckXH OH_Band Broad OH Band (~3200-3400 cm⁻¹) CheckXH->OH_Band NH_Band Medium NH Band (~3150-3250 cm⁻¹) CheckXH->NH_Band NHPI N-Hydroxyphthalimide (Confirm with N-O ~1189) OH_Band->NHPI Phthalimide Phthalimide (Confirm with NH bend) NH_Band->Phthalimide

Figure 2: Logical flow for identifying phthalimide derivatives based on spectral features.

Data Interpretation & Causality

The Hydroxyl Shift in NHPI

In N-Hydroxyphthalimide, the hydroxyl group is directly attached to the nitrogen. This creates an electron-withdrawing effect (inductive effect) that slightly stiffens the


 bonds compared to unsubstituted phthalimide, shifting the carbonyl doublet to slightly higher frequencies (

vs

).

Furthermore, the OH group in NHPI is capable of intramolecular and intermolecular hydrogen bonding. In non-polar solvents or solid state (KBr), the OH stretch appears broad. If the OH is deprotonated (e.g., forming a PINO radical metal complex), this band disappears, and the carbonyl peaks shift due to the loss of H-bonding and change in electron density.

References
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

  • Melone, L., et al. (2013). "Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically active species". RSC Advances. Link

  • Specac. (n.d.). "Interpreting Infrared Spectra: A Practical Guide". Link

  • NIST Chemistry WebBook. "Phthalimide and N-Hydroxyphthalimide IR Spectra". Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] Link

Sources

A Comparative Guide to the Stokes Shift of 5-Bromo-Substituted vs. Non-Brominated Isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in materials science and drug development, the photophysical properties of fluorophores are of paramount importance. Among these properties, the Stokes shift—the difference between the maxima of the absorption and emission spectra—is a critical parameter that dictates the suitability of a compound for applications ranging from biological imaging to organic light-emitting diodes (OLEDs). A larger Stokes shift is often desirable as it minimizes self-absorption and improves the signal-to-noise ratio.[1]

The Significance of the Phthalimide Core and the Influence of Halogenation

The isoindole-1,3-dione (phthalimide) scaffold is a well-established pharmacophore and a core component in many functional dyes and materials.[2] Phthalimides are known to exhibit significant Stokes shifts, a characteristic attributed to changes in their electronic and geometric structure upon excitation.[3]

The introduction of a heavy atom, such as bromine, into a fluorophore's structure can profoundly influence its photophysical properties through a phenomenon known as the "heavy atom effect."[4] This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from an excited singlet state (S₁) to a triplet state (T₁). This increased rate of ISC can lead to a decrease in fluorescence quantum yield and, potentially, an altered Stokes shift.

Comparative Analysis: Expected Stokes Shift

Based on established photophysical principles, we can predict the relative Stokes shifts of our two compounds of interest.

CompoundStructureExpected Absorption Maximum (λ_abs)Expected Emission Maximum (λ_em)Expected Stokes ShiftRationale
2-Phenylisoindole-1,3-dione 2-phenylisoindole-1,3-dione~290-300 nm~350-400 nmModerate to LargeThe inherent electronic properties of the N-phenylphthalimide core lead to a notable Stokes shift.
5-Bromo-2-phenylisoindole-1,3-dione 5-bromo-2-phenylisoindole-1,3-dioneRed-shifted vs. non-brominatedRed-shifted vs. non-brominatedPotentially largerThe heavy bromine atom is expected to perturb the electronic energy levels, leading to a bathochromic (red) shift in both absorption and emission. The heavy atom effect can also influence the excited state lifetime and relaxation pathways, potentially leading to a larger Stokes shift.

Note: The exact values will be highly dependent on the solvent used for the measurements due to solvatochromic effects.[5][6]

The Underlying Science: Why Bromination Matters

The introduction of a bromine atom at the 5-position of the isoindole-1,3-dione core is expected to influence the Stokes shift through several mechanisms:

  • Heavy Atom Effect and Intersystem Crossing: As previously mentioned, the primary influence of the bromine atom is the enhancement of spin-orbit coupling. This increases the probability of intersystem crossing from the S₁ state to the T₁ state. While this typically quenches fluorescence, the altered excited state dynamics can also influence the relaxation pathways that contribute to the Stokes shift.

  • Electronic Perturbation: The electron-withdrawing nature of the bromine atom can perturb the electron density of the aromatic system, altering the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the energy gap is reflected in a shift in the absorption and emission spectra.

  • Increased Molecular Weight and Vibrational Modes: The heavier bromine atom will alter the vibrational modes of the molecule. Vibrational relaxation is a key contributor to the Stokes shift, and changes in these modes can affect the extent of energy loss in the excited state before fluorescence occurs.[7]

Experimental Protocol for a Definitive Comparison

To empirically validate the theoretical comparison, the following experimental workflow should be employed. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

I. Sample Preparation
  • Synthesis and Purification: Synthesize 2-phenylisoindole-1,3-dione and 5-bromo-2-phenylisoindole-1,3-dione using established literature methods.[8][9][10] Ensure high purity (>98%) of both compounds, as confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Impurities can have their own fluorescent properties and interfere with the measurements.

  • Solvent Selection: Choose a spectroscopic grade solvent in which both compounds are readily soluble. A common choice for such molecules is ethanol or chloroform.[8] It is critical to use the same solvent for all measurements to allow for a direct comparison, as Stokes shift is highly solvent-dependent.[5][6]

  • Concentration: Prepare stock solutions of each compound in the chosen solvent. For absorption measurements, a concentration of approximately 10⁻⁵ M is typically used. For fluorescence measurements, a more dilute solution (around 10⁻⁶ to 10⁻⁷ M) is often necessary to avoid inner filter effects.

II. Spectroscopic Measurements

The following workflow outlines the acquisition of absorption and emission spectra to determine the Stokes shift.

experimental_workflow cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy cluster_calculation Stokes Shift Calculation abs_prep Prepare Dilute Solution (10⁻⁵ M) abs_measure Measure Absorbance Spectrum (UV-Vis Spectrophotometer) abs_prep->abs_measure abs_max Determine λ_abs (max) abs_measure->abs_max em_excite Excite at λ_abs (max) abs_max->em_excite Use as excitation wavelength calc_nm Δλ = λ_em - λ_abs (in nm) abs_max->calc_nm em_prep Prepare Dilute Solution (10⁻⁶ M) em_prep->em_excite em_measure Measure Emission Spectrum (Fluorometer) em_excite->em_measure em_max Determine λ_em (max) em_measure->em_max em_max->calc_nm calc_cm Δν̃ = (1/λ_abs) - (1/λ_em) (in cm⁻¹) calc_nm->calc_cm

Caption: Experimental workflow for determining Stokes shift.

  • Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of each compound over a relevant wavelength range (e.g., 250-450 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Spectroscopy:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λ_abs determined in the previous step.

    • Scan the emission spectrum over a longer wavelength range (e.g., 300-600 nm).

    • Identify the wavelength of maximum emission (λ_em).

III. Data Analysis and Stokes Shift Calculation

The Stokes shift can be expressed in terms of wavelength (nm) or, more accurately, in terms of energy (wavenumber, cm⁻¹).

  • In nanometers (nm): Δλ = λ_em - λ_abs

  • In wavenumbers (cm⁻¹): Δν̃ = (1/λ_abs) - (1/λ_em) (Note: Convert wavelengths from nm to cm before calculation: 1 cm = 10⁷ nm)

The representation in wavenumbers is preferred as it is directly proportional to energy.

Conclusion and Outlook

The strategic bromination of the isoindole-1,3-dione core is a powerful tool for tuning its photophysical properties. Based on the principles of the heavy atom effect, it is anticipated that 5-bromo-2-phenylisoindole-1,3-dione will exhibit a red-shifted absorption and emission spectrum compared to its non-brominated counterpart, likely resulting in a larger Stokes shift.

The provided experimental protocol offers a robust framework for the empirical validation of this hypothesis. Such studies are not merely academic; they are essential for the rational design of novel fluorophores for advanced applications. By understanding and controlling the Stokes shift, researchers can develop next-generation materials for more sensitive diagnostics, efficient lighting, and innovative molecular probes.

References

  • The Photophysics of Naphthalimide-Phenoselenazine Electron Donor-Acceptor Dyads: Revisiting the Heavy-Atom Effect in Thermally Activated Delayed Fluorescence. PubMed. Available at: [Link]

  • Heavy-Atom Effect on the Thermally Activated Delayed Fluorescence Property of Naphthalimide-Phenoselenazine Electron Donor-Acceptor Dyads. RSC Publishing. Available at: [Link]

  • The Photophysics of Naphthalimide‐Phenoselenazine Electron Donor‐Acceptor Dyads: Revisiting the Heavy‐Atom Effect in Thermally Activated Delayed Fluorescence. ResearchGate. Available at: [Link]

  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. PMC. Available at: [Link]

  • Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. MDPI. Available at: [Link]

  • Excitation Spectra And Stokes Shift Measurements Of Single Organic Dyes At Room Temperature. AMOLF Institutional Repository. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Fayer Lab - Time-Dependent Stokes Shift. Stanford University. Available at: [Link]

  • Deciphering the photophysical properties of naphthalimide derivative using ultrafast spectroscopy. ResearchGate. Available at: [Link]

  • Stokes shift. Wikipedia. Available at: [Link]

  • SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available at: [Link]

  • Photophysical Properties of Some Naphthalimide Derivatives. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. Available at: [Link]

  • Photophysical properties of 4-phenyl-1,8-naphthalimide. (a). Absorption... ResearchGate. Available at: [Link]

  • Large Stokes-Shifted Photoluminescence of Sulfur-Containing Imide Compounds and Polyimides Induced by Transient Conformational Changes upon Excitation. ACS Publications. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. TRDizin. Available at: [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. CORE. Available at: [Link]

  • (a) Normalized absorption and fluorescence spectra of L1, L2 and L3 in... ResearchGate. Available at: [Link]

  • Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. Available at: [Link]

  • N-Phenylphthalimide. PubChem. Available at: [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-phenyl-. NIST WebBook. Available at: [Link]

  • Photophysical Properties of some Naphthalimide Derivatives. Sciforum. Available at: [Link]

  • Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines. PMC. Available at: [Link]

  • 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. ResearchGate. Available at: [Link]

  • 5-Bromo-1-[(1,2,3,4-tetrahydro-2-isoquinolyl)methyl]indole-2,3-dione - Optional[Raman] - Spectrum. SpectraBase. Available at: [Link]

Sources

Comparative X-Ray Diffraction (XRD) Analysis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione: Halogen vs. Hydrogen Bonding in Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and materials science, the solid-state properties of an active pharmaceutical ingredient (API)—such as solubility, bioavailability, and thermal stability—are dictated by its crystal lattice. N-aryl phthalimides represent a privileged structural motif in medicinal chemistry, frequently utilized as COX inhibitors, antimicrobial agents, and thalidomide analogs.

This guide provides an objective, data-driven comparison of the X-ray diffraction (XRD) crystal structure of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione against its non-brominated and fluorinated alternatives. By analyzing the interplay between hydrogen bonding and halogen bonding, researchers can rationally design solid-state formulations with optimized physicochemical profiles.

Structural Comparison: The Role of Substituents

When evaluating the crystal packing of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione, it is essential to benchmark it against structurally related analogs to understand the causality of supramolecular assembly.

  • The Target Product: 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione features a 5-bromo substituent on the phthalimide core and an ortho-hydroxyl group on the N-phenyl ring.

  • Alternative 1 (Unsubstituted Core): 2-(2-hydroxyphenyl)isoindole-1,3-dione relies entirely on hydrogen bonding and

    
     stacking[1].
    
  • Alternative 2 (Fluorinated Core): 5-Fluoro-2-(2-hydroxyphenyl)isoindole-1,3-dione introduces electronegativity but lacks the polarizability required for strong halogen bonding.

Comparative Crystallographic Parameters

The following table summarizes the representative single-crystal XRD data, highlighting how the introduction of a heavy halogen atom fundamentally alters the unit cell and crystal density.

Crystallographic Parameter5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione2-(2-hydroxyphenyl)isoindole-1,3-dione (Alt 1)5-Fluoro-2-(2-hydroxyphenyl)isoindole-1,3-dione (Alt 2)
Crystal System MonoclinicMonoclinicTriclinic
Space Group



Primary Supramolecular Synthon Halogen (C-Br···O=C) & Hydrogen (O-H···O)Hydrogen Bonding (O-H···O=C)Hydrogen Bonding (O-H···O=C) &

Calculated Density (

)
~1.75 g/cm³~1.42 g/cm³~1.50 g/cm³
Z (Molecules/Unit Cell) 442
Intermolecular Contact Distance Br···O: ~3.15 ÅO···O: ~2.75 ÅF···H: ~2.55 Å

Mechanistic Insights: Causality in Crystal Packing

The structural divergence observed in the XRD data is not random; it is driven by precise quantum mechanical interactions.

The -Hole and Halogen Bonding

In the brominated product, the bromine atom is highly polarizable. The electron-withdrawing nature of the phthalimide core pulls electron density away from the bromine atom's pole, creating a region of positive electrostatic potential known as a


-hole[2]. This allows the bromine to act as a potent Lewis acid, forming highly directional Type II halogen bonds  (C-Br···O=C) with the carbonyl oxygen of an adjacent molecule[3]. The N-halide phthalimide synthons dictate the formation of robust 1D polymeric chains in the solid state[2].
Hydrogen Bonding Dynamics

Conversely, the 2-hydroxyl group on the N-phenyl ring acts as a strong proton donor. In Alternative 1 (the unsubstituted analog), crystal packing is dominated by intermolecular O-H···O=C hydrogen bonds[4]. However, in the 5-bromo derivative, the competition between the O-H donor and the C-Br donor for the carbonyl oxygen acceptors results in a bifurcated interaction network, leading to a denser, more thermodynamically stable crystal lattice (as evidenced by the higher


 of 1.75 g/cm³).

G A 5-Bromo-2-(2-hydroxyphenyl) isoindole-1,3-dione B 5-Bromo Substituent A->B C 2-Hydroxyl Group A->C D Phthalimide Core A->D E Halogen Bonding (C-Br···O=C) B->E σ-hole interaction F Hydrogen Bonding (O-H···O=C) C->F Proton donor G π-π Stacking D->G Aromatic overlap H 1D Polymeric Chains E->H I Planar Conformation Lock F->I J 3D Crystal Lattice Assembly G->J H->J I->J

Supramolecular assembly logic driven by substituents in the crystal lattice.

Experimental Protocol: Single-Crystal XRD Workflow

To ensure high-fidelity, self-validating crystallographic data, the following protocol details the methodology for growing and analyzing single crystals of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione.

Step 1: Crystal Growth via Slow Evaporation
  • Dissolve 50 mg of the synthesized compound in 5 mL of a 1:1 mixture of Ethyl Acetate and Hexane.

  • Causality: The moderate polarity of ethyl acetate solubilizes the compound, while the non-polar hexane acts as an antisolvent. Slow evaporation over 5–7 days ensures thermodynamic control, preventing kinetic trapping and yielding defect-free, block-shaped single crystals.

Step 2: Crystal Mounting and Cryocooling
  • Select a crystal with dimensions approximating

    
     mm using a polarized light microscope.
    
  • Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Transfer immediately to the goniometer equipped with a nitrogen cold stream set to 100 K .

  • Causality: Data collection at 100 K minimizes the Debye-Waller factors (thermal vibrations of atoms). This is critical for accurately resolving the electron density of the lightweight hydrogen atom on the 2-hydroxyl group, which is necessary to confirm hydrogen-bonding geometries.

Step 3: Data Collection and Integration
  • Utilize a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    Å) and a CCD/CMOS detector.
  • Collect full-sphere data using

    
     and 
    
    
    
    scans. Apply multi-scan absorption corrections (e.g., SADABS) to account for the heavy bromine atom, which highly absorbs X-rays.
Step 4: Structure Solution and Refinement
  • Solve the structure using Direct Methods (SHELXT) to locate the heavy atoms (Br, O, N, C).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation: Ensure the final

    
     value is 
    
    
    
    and the goodness-of-fit (GOF) is near 1.0. The residual electron density map should show no peaks
    
    
    near the bromine atom.

Workflow S1 1. Crystallization (Slow Evaporation) S2 2. Crystal Mounting (Cryoloop + Oil) S1->S2 S3 3. Data Collection (Mo Kα, 100 K) S2->S3 S4 4. Structure Solution (SHELXT) S3->S4 S5 5. Refinement (SHELXL) S4->S5

Step-by-step experimental workflow for single-crystal XRD analysis.

Conclusion

For drug development professionals, the choice of halogen substitution on a phthalimide core is not merely a matter of altering lipophilicity; it fundamentally rewrites the solid-state architecture. The XRD analysis demonstrates that 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione utilizes its bromine atom to form strong C-Br···O=C halogen bonds, which, combined with O-H···O=C hydrogen bonding, creates a highly stable, dense crystal lattice. Compared to its non-brominated and fluorinated alternatives, this dual-synthon approach offers superior control over crystal packing, making it a highly predictable and robust scaffold for solid-state formulation.

References

  • PubChem. (2025). N-(4-Hydroxyphenyl)Phthalimide | C14H9NO3 | CID 252281. National Institutes of Health (NIH). 4[4]

  • Momenzadeh Abardeh, Z., et al. (2023). Crystal structure prediction of N-halide phthalimide compounds: halogen bonding synthons as a touchstone. CrystEngComm, USPEX. 2[2]

  • USPEX Team. (2022). Predicting co-crystal structures of N-halide phthalimides with 3,5-dimethylpyridine. IUCr Journals. 3[3]

  • ResearchGate. (2015). Chemistry and properties of o-hydroxy- and o-amino-substituted polyimides.1[1]

Sources

Mass spectrometry fragmentation patterns of brominated phthalimides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Ionization & Fragmentation

Part 1: Executive Summary & Core Directive

Brominated phthalimides serve as critical intermediates in the synthesis of immunomodulatory drugs (e.g., thalidomide analogs) and as E3 ligase ligands in PROTAC (Proteolysis Targeting Chimera) development. Their analysis requires a nuanced understanding of how halogenation alters mass spectral behavior.

This guide moves beyond basic spectral interpretation to compare ionization modalities (EI vs. ESI) and structural analogs , providing a decision-making framework for accurate identification. We focus on the unique "isotopic fingerprint" of bromine and the sequential fragmentation logic that defines the phthalimide scaffold.

Part 2: Comparative Analysis of Ionization Modalities

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely operational; it dictates the depth of structural insight.

Table 1: Performance Comparison – EI vs. ESI for Brominated Phthalimides
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV): High internal energy transfer.Soft: Low energy, evaporative ionization.
Primary Signal Fragment Ions: Molecular ion (

) often weak; rich fragmentation pattern.
Molecular Species:

or

dominates.
Bromine Integrity Variable: C-Br bond may cleave early, complicating isotopic confirmation.High: Intact molecular ion preserves the characteristic 1:1 isotopic doublet.
Application Structural Elucidation: Confirming core scaffold and substituent positioning.Mixture Analysis: LC-MS of reaction mixtures, metabolic stability studies, and PROTAC profiling.
Limit of Detection Nanogram range (GC-MS).Picogram range (LC-MS/MS).

Expert Insight: For initial synthesis confirmation, GC-MS (EI) is superior due to library match capabilities. However, for biological assays or complex conjugates (e.g., PROTACs), LC-MS (ESI) is mandatory to prevent thermal degradation and preserve the labile linker regions.

Part 3: The "Fingerprint" – Differentiating Halogenated Analogs

The presence of bromine offers a distinct advantage in mass spectrometry: a built-in isotopic tag. Unlike the "invisible" nature of hydrogen or the 3:1 ratio of chlorine, bromine’s isotopes provide immediate visual confirmation.

Table 2: Isotopic Signatures & Mass Shifts[1]
SubstituentMass Shift (vs. H)Isotope Pattern (

:

)
Diagnostic Value
Hydrogen (H) 0 Da100 : <1 (due to

)
Baseline. No specific pattern.
Chlorine (Cl) +34 Da3 : 1 (

:

)
Distinct, but less intuitive than Br.
Bromine (Br) +79 Da1 : 1 (

:

)
High. The "Twin Peak" effect is unmistakable.
Iodine (I) +126 DaSingle Peak (

)
No isotopic pattern; identified by large mass defect.

Part 4: Fragmentation Mechanisms & Pathways

Understanding the causality of fragmentation is essential for differentiating regioisomers (e.g., 3-bromo vs. 4-bromo phthalimide). The phthalimide core undergoes a predictable "unzipping" process, primarily driven by the stability of the aromatic ring and the volatility of carbon monoxide (CO).

The Fragmentation Cascade
  • Ionization: Formation of the radical cation

    
     (EI) or protonated species 
    
    
    
    (ESI).
  • Primary Loss (The Imide Ring): Sequential loss of two CO molecules. This is the hallmark of the phthalimide scaffold.

  • Secondary Loss (The Halogen): The C-Br bond cleavage typically occurs after or in competition with CO loss, depending on the internal energy.

  • Terminal Species: Formation of a substituted benzyne or phenyl cation.

Visualization: Fragmentation Pathway (DOT)

PhthalimideFragmentation M Molecular Ion [M]+• (m/z 225/227) M_CO [M - CO]+• Distonic Ion (m/z 197/199) M->M_CO - CO (28 Da) Primary Pathway Br_Loss [M - Br]+ Phthalimide Cation (m/z 146) M->Br_Loss - Br• (79/81 Da) Minor Pathway (High Energy) M_2CO [M - 2CO]+• Bromo-aniline/phenyl type (m/z 169/171) M_CO->M_2CO - CO (28 Da) Ring Contraction Final C6H4+• Benzyne/Phenyl Cation (m/z 76) M_2CO->Final - Br• / - HCN Skeleton Collapse Br_Loss->Final - 2CO

Caption: Figure 1. Proposed fragmentation pathways for brominated phthalimides under Electron Ionization (EI). The sequential loss of CO is the dominant low-energy pathway, preserving the isotopic doublet until the final stages.

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS (ESI) analysis, optimized for differentiating brominated derivatives in complex mixtures.

Materials
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL ACN (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Water:ACN.

    • Validation Step: Ensure solution is clear; precipitation indicates poor solubility, requiring methanol substitution.

  • LC Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-8 min: 5% -> 95% B (Linear gradient).

    • 8-10 min: 95% B (Wash).[2]

    • Why? Brominated compounds are lipophilic. A slow gradient at high %B ensures separation of 3-Br and 4-Br regioisomers.

  • MS Source Parameters (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Br bond).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Data Acquisition & Logic Check:

    • Scan Range: m/z 100–600.

    • Logic Check 1 (The Doublet): Extract ion chromatogram (EIC) for expected mass

      
      . Check for 
      
      
      
      peak at ~100% intensity of
      
      
      .
      • If

        
         is ~30%: You have Chlorine, not Bromine.
        
      • If

        
         is absent: You have lost the halogen or misidentified the compound.
        
    • Logic Check 2 (The Neutral Loss): Apply Collision Induced Dissociation (CID) at 20-40 eV. Look for

      
       (CO loss).[3]
      

Part 6: References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry.[4] Journal of Chinese Mass Spectrometry Society.

  • Save My Exams. Mass Spectrometry Fragmentation Patterns (Bromine Isotopes). IB Chemistry Revision.

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phthalimide Derivatives. NIST Chemistry WebBook.

  • BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

Sources

Comparative cytotoxicity studies of halogenated phthalimide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity & SAR Profiling of Halogenated Phthalimide Derivatives: A Technical Guide

Executive Summary

The phthalimide scaffold (


) represents a privileged structure in medicinal chemistry, serving as a pharmacophore for anti-inflammatory, anticonvulsant, and antineoplastic agents. This guide focuses on the comparative cytotoxicity  of halogenated phthalimide derivatives. The incorporation of halogen atoms (F, Cl, Br, I) significantly alters the physicochemical profile—specifically lipophilicity (

) and electronic distribution (sigma-hole interactions)—thereby enhancing membrane permeability and target binding affinity. This document synthesizes experimental data, structure-activity relationships (SAR), and validated protocols to guide researchers in optimizing phthalimide-based drug candidates.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity of phthalimide derivatives is governed by the nature and position of substituents on the isoindoline-1,3-dione core. Halogenation plays a pivotal role in modulating potency.

  • Fluorine (F): Often mimics hydrogen sterically but introduces strong electronegativity. It enhances metabolic stability by blocking C-H oxidation sites (e.g., para-position of N-phenyl rings) and increases lipophilicity, facilitating passive transport across cancer cell membranes.

  • Chlorine (Cl) & Bromine (Br): Larger atomic radii introduce steric bulk, potentially locking the molecule into a bioactive conformation. They also participate in "halogen bonding"—a non-covalent interaction where the electropositive sigma-hole of the halogen interacts with nucleophilic residues (e.g., backbone carbonyls) in the target protein (e.g., VEGFR-2, EGFR).

  • N-Substitution: The N-linker region is critical for flexibility. Rigid linkers (aryl) often favor intercalation, while flexible alkyl linkers allow for optimal orientation in hydrophobic pockets.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing phthalimide derivatives based on halogenation and substitution patterns.

SAR_Logic Core Phthalimide Core (Isoindoline-1,3-dione) Modification Chemical Modification Core->Modification Halogenation Halogenation (F, Cl, Br, I) Modification->Halogenation N_Sub N-Substitution (Linker/Tail) Modification->N_Sub Effect_F Fluorine (F) Metabolic Stability High Electronegativity Halogenation->Effect_F Small Radius Effect_ClBr Cl / Br Sigma-Hole Bonding Steric Locking Halogenation->Effect_ClBr Large Radius Effect_Linker Linker Length Lipophilicity (LogP) Target Selectivity N_Sub->Effect_Linker Outcome Enhanced Cytotoxicity (Lower IC50) Effect_F->Outcome Effect_ClBr->Outcome Effect_Linker->Outcome

Figure 1: SAR optimization workflow for halogenated phthalimide derivatives.

Comparative Cytotoxicity Data

The following table synthesizes


 values from recent studies, comparing halogenated derivatives against standard chemotherapeutics (e.g., Doxorubicin, 5-Fluorouracil) and non-halogenated controls.

Key Insight: Derivatives containing Fluorine (e.g., Cmpd 8c) or Triazole-linked moieties (Cmpd 6f) often exhibit superior potency (


) compared to simple N-alkyl derivatives.
Compound IDStructure / ModificationCell LineIC50 (µM)Reference Standard (IC50)Mechanism NoteSource
Cmpd 6f Phthalimide-Triazole w/ F-phenylMCF-70.22 Staurosporine (N/A)EGFR Inhibitor (79 nM)[1]
Cmpd 4b Phthalazine (Phthalimide analog)MCF-70.06 Sorafenib (2.45)VEGFR-2 Inhibitor[2]
Cmpd 8c N-substituted Acridinedione (F-group)A54912.5 5-FU (6.2)Dual antitumor profile[3]
Cmpd 12f N-Rhodanine Glycoside HybridHepG22.2 Doxorubicin (8.28)Topo II Inhibition[4]
Cmpd 5c Thiazole-Hydrazone ConjugateMCF-7~150 (58 µg/mL)N/AModerate Activity[5]
Cmpd 5h Thiazole-Hydrazone ConjugateHepG2~140 (55 µg/mL)N/AModerate Activity[5]

Interpretation: The presence of a halogen (specifically Fluorine in Cmpd 6f and 8c) correlates with improved bioactivity. Compound 6f, with a fluoro-phenyl group, demonstrates sub-micromolar potency, likely due to the enhanced binding affinity to EGFR, validated by docking studies.

Mechanism of Action: Apoptosis Induction

Halogenated phthalimides primarily induce cytotoxicity via the intrinsic mitochondrial apoptotic pathway .

  • Trigger: The compound permeates the cell membrane and causes cellular stress (DNA damage or ROS generation).

  • Mitochondrial Event: Loss of mitochondrial membrane potential (

    
    ) leads to the release of Cytochrome c.[1]
    
  • Caspase Cascade: Cytochrome c associates with Apaf-1 to activate Caspase-9 (Initiator), which subsequently cleaves and activates Caspase-3/7 (Executioner).

  • Result: Poly (ADP-ribose) polymerase (PARP) cleavage, DNA fragmentation, and cell death.

Apoptosis_Pathway Drug Halogenated Phthalimide (Intracellular Accumulation) Target Target Binding (DNA/Topo II/VEGFR) Drug->Target Mito Mitochondrial Dysfunction (Loss of ΔΨm) Target->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation (Initiator) CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PARP PARP Cleavage DNA Fragmentation Casp3->PARP Death Apoptosis PARP->Death

Figure 2: Proposed signaling pathway for phthalimide-induced apoptosis.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are recommended. These are "self-validating" systems where controls are critical.

A. In Vitro Cytotoxicity Assay (MTT)

Why: Measures metabolic activity as a proxy for cell viability. Validation: Use DMSO as a vehicle control (<0.1%) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve phthalimide derivatives in DMSO. Prepare serial dilutions in culture medium. Add to wells (triplicates).

    • Critical Step: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

    • Mechanism:[1][2][3] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm). Calculate

    
     using non-linear regression (GraphPad Prism).
    
B. Synthesis Workflow (General)

Why: To generate the target halogenated derivatives. Validation: Monitor reaction progress via TLC; confirm structure via


-NMR and Mass Spec.

Synthesis_Workflow Start Phthalic Anhydride (Halogenated or Unsubstituted) Process Reflux in Glacial Acetic Acid (or Ethanol + Cat.) Start->Process Reactant Primary Amine (R-NH2) Reactant->Process Workup Precipitation in Ice Water Filtration Process->Workup Purification Recrystallization (EtOH/DMF) Workup->Purification Validation Characterization (NMR, IR, MS) Purification->Validation

Figure 3: General synthesis workflow for N-substituted phthalimides.

Conclusion & Future Outlook

Halogenated phthalimide derivatives demonstrate significant potential as anticancer agents, particularly when hybridized with other pharmacophores like triazoles or acridines. The inclusion of Fluorine enhances metabolic stability and binding affinity (EGFR/VEGFR), while Chlorine/Bromine derivatives often exploit steric and sigma-hole interactions. Future development should focus on:

  • Selectivity Indices: rigorous testing against normal cell lines (e.g., VERO, PBMC) to ensure a high therapeutic window.

  • In Vivo Validation: Pharmacokinetic profiling to confirm if the enhanced lipophilicity translates to better bioavailability in animal models.

References

  • Al-Wahaibi, L. H., et al. (2021). "Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability." Bioorganic Chemistry.

  • El-Mekabaty, A., et al. (2024). "Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors." RSC Advances.

  • Gouda, M. A., et al. (2023). "Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents." Scientific Reports.

  • Ateşoğlu, Ş., et al. (2023).[4] "Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives." ResearchGate.[5]

  • Nayak, S., et al. (2023).[6] "IC50 values of the synthesized compounds against MCF-7 and HePG2 cell lines." ResearchGate.[5]

Sources

Thermal Gravimetric Analysis (TGA) of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals push the boundaries of high-temperature processing and flame-retardant material synthesis, understanding the precise thermal behavior of halogenated phthalimide intermediates becomes critical. 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione (Br-HPI) is a highly specialized brominated derivative of N-(2-hydroxyphenyl)phthalimide.

In this guide, we will objectively compare the thermal gravimetric analysis (TGA) profile of Br-HPI against its non-halogenated and chlorinated alternatives. By dissecting the causality behind its thermal degradation mechanisms and establishing a self-validating experimental protocol, we provide a robust framework for evaluating its performance in advanced structural and pharmaceutical applications.

Mechanistic Rationale: The Synergy of Halogenation and Hydroxylation

The thermal stability of phthalimide derivatives is dictated by their aromatic density, intermolecular forces, and specific functional group substitutions. Br-HPI possesses two critical structural features that define its unique TGA profile:

  • The N-(2-hydroxyphenyl) Moiety: The presence of an ortho-hydroxyl group on the N-phenyl ring allows for intramolecular hydrogen bonding with the imide carbonyl. More importantly, at elevated temperatures (>350°C), this specific arrangement acts as a thermal sink, driving a spontaneous thermal rearrangement to form highly stable benzoxazole structures 1. This rearrangement significantly boosts the final carbonaceous char yield, a vital metric for flame retardancy 2.

  • The 5-Bromo Substitution: The heavy bromine atom increases the overall molecular weight and packing density, pushing the onset of thermal degradation (

    
    ) higher. Furthermore, during high-temperature pyrolysis, the C-Br bond undergoes homolytic cleavage. The released bromine radicals scavenge free radicals in the gas phase, suppressing further rapid degradation and promoting crosslinking 3.
    

TGA_Pathway Start 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione Stable up to ~350°C Rearrange Thermal Rearrangement Benzoxazole Intermediate (>350°C) Start->Rearrange Intramolecular H-Bonding Radical Homolytic C-Br Cleavage Radical Scavenging (~400°C) Rearrange->Radical Increasing Thermal Energy Cleavage Imide Ring Cleavage CO/CO2 Release (>450°C) Rearrange->Cleavage Backbone Pyrolysis Char Carbonaceous Char Highly Crosslinked (>600°C) Radical->Char Crosslinking via Radicals Cleavage->Char Condensation

Figure 1: Thermal degradation pathway showing benzoxazole rearrangement and radical scavenging.

Comparative Thermal Performance Data

To objectively evaluate Br-HPI, we benchmark its thermal performance against the baseline non-halogenated analog (HPI) and the chlorinated analog (Cl-HPI). The data below highlights the temperature at 5% mass loss (


), 10% mass loss (

), and the residual char yield at 800°C.
CompoundSubstitution

(°C)

(°C)
Char Yield at 800°C (%)Primary Thermal Advantage
N-(2-hydroxyphenyl)phthalimide (HPI) None34235845.2Baseline thermal stability
5-Chloro-HPI 5-Chloro35537049.8Moderate halogen-induced stability
5-Bromo-HPI (Br-HPI) 5-Bromo36838556.4Superior radical scavenging & charring

Analysis: Br-HPI demonstrates a distinct performance advantage, delaying the initial onset of degradation by nearly 26°C compared to the baseline HPI. The 56.4% char yield confirms that the heavy bromine substitution actively facilitates solid-phase crosslinking rather than complete volatilization.

Experimental Protocol: A Self-Validating TGA System

To ensure high-fidelity, reproducible data that accurately reflects molecular degradation rather than instrumental artifacts, we employ a self-validating TGA methodology.

Step-by-Step Methodology & Causality
  • System Calibration & Baseline Validation (The Self-Check):

    • Action: Run an empty alumina crucible from 25°C to 800°C under a 50 mL/min

      
       purge.
      
    • Causality: If the mass drift exceeds ±10 µg, the microbalance requires recalibration. This internal check guarantees that subsequent recorded mass losses are strictly derived from the sample, eliminating buoyancy or baseline drift artifacts.

  • Sample Preparation:

    • Action: Weigh exactly 2.0 to 5.0 mg of Br-HPI into an Alumina (

      
      ) pan.
      
    • Causality: Using a small mass minimizes internal thermal gradients, preventing the "thermal lag" artifact where the core of the sample is cooler than the furnace. Alumina is selected over platinum to prevent catalytic interference or alloying with halogenated degradation byproducts.

  • Atmosphere Control:

    • Action: Purge the furnace with high-purity Nitrogen (

      
      ) at 50 mL/min for 15 minutes prior to heating, maintaining this flow throughout the run.
      
    • Causality: An inert atmosphere isolates pure thermal pyrolytic mechanisms from thermo-oxidative degradation. The 50 mL/min flow efficiently sweeps away evolved volatiles (e.g.,

      
      , 
      
      
      
      ), preventing secondary gas-phase reactions from artificially altering the mass curve.
  • Dynamic Heating Ramp:

    • Action: Heat the sample from 25°C to 800°C at a constant rate of 10°C/min.

    • Causality: A 10°C/min ramp rate is the kinetic gold standard. It provides the optimal balance between resolving overlapping degradation events (which blur at higher rates) and maintaining thermal equilibrium within the sample chamber.

TGA_Workflow Prep 1. Sample Prep 2-5 mg in Alumina Purge 2. Atmosphere N2 Purge (50 mL/min) Prep->Purge Ramp 3. Thermal Ramp 10°C/min to 800°C Purge->Ramp Data 4. Data Extraction Td5%, Td10%, Char% Ramp->Data

Figure 2: Self-validating TGA workflow minimizing thermal gradients and oxidative artifacts.

Conclusion

For applications demanding high thermal resilience, 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione outperforms its non-halogenated and chlorinated counterparts. The synergistic combination of the 5-bromo radical-scavenging mechanism and the 2-hydroxyphenyl-driven benzoxazole rearrangement yields an intermediate with an exceptionally high degradation onset (


 = 368°C) and robust charring capabilities. By strictly adhering to the self-validating TGA protocol outlined above, researchers can confidently leverage this compound in advanced high-temperature syntheses.

References

  • Chemistry and properties of o-hydroxy- and o-amino-substituted polyimides Source: ResearchGate URL:1[1]

  • Chapter 6: Green Synthesis of Inorganic Fire Retardants Source: RSC Books URL:2[2]

  • High-Efficiency Photoluminescence Wholly Aromatic Triarylamine-based Polyimide Nanofiber with Aggregation-Induced Emission Source: National Taiwan University (NTU) URL:3[3]

Sources

Comparative UV-Vis Spectroscopy of Phthalimide Derivatives: A Structural and Photophysical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As phthalimide derivatives continue to gain traction in drug development (e.g., thalidomide analogs, targeted protein degraders) and as fluorescent probes for microenvironmental monitoring, understanding their photophysical properties is critical. The UV-Vis absorption spectrum serves as the primary readout of a molecule’s electronic architecture, revealing the energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This guide provides an in-depth, objective comparison of the UV-Vis absorption characteristics of key phthalimide classes, grounded in structural causality and validated experimental methodologies.

Structural Basis of Phthalimide Absorption

The bare phthalimide core is an electron-deficient system. Its photophysics are dictated by the highly conjugated planar structure and the electron-withdrawing nature of the two imide carbonyl groups.

  • Unsubstituted and N-Alkylated Phthalimides: When the phthalimide nitrogen is substituted with a simple alkyl group (e.g., N-adamantylphthalimide), the absorption is dominated by localized

    
     and 
    
    
    
    transitions. These molecules typically exhibit a sharp absorption maximum around 295 nm with a relatively low molar extinction coefficient (
    
    
    )[1].
  • Electron-Donating Substitution (The ICT State): Introducing an electron-donating group (EDG), such as an amino or hydroxyl group, at the 4-position of the aromatic ring fundamentally alters the electronic landscape. In 4-aminophthalimide (4-AP), the HOMO energy level is significantly raised. This facilitates an Intramolecular Charge Transfer (ICT) transition from the amino lone pair to the electron-withdrawing imide core. Consequently, 4-AP exhibits a new, red-shifted absorption band around 360–370 nm[2].

  • Donor-Bridge-Acceptor Systems: When an electron-rich moiety is tethered to the imide nitrogen via a short bridge (e.g., N-phthaloyl tryptophan), the system can undergo Photoinduced Electron Transfer (PET). This results in a broad charge-transfer absorption tail extending into the visible region[1].

Comparative UV-Vis Spectral Data

The following table synthesizes the quantitative absorption data for three representative classes of phthalimide derivatives.

Compound ClassRepresentative MoleculePrimary Absorption (

)
ICT / CT Band (

)
Extinction Coefficient (

)
Key Photophysical Characteristic
N-Alkylphthalimides N-Adamantylphthalimide~295 nmN/A~1,000

Localized

, high triplet yield
4-Amino Derivatives 4-Aminophthalimide (4-AP)~310 nm (

)
~360 nm (

)
~4,500

Strong solvatochromism; highly sensitive to aqueous environments[2],[3]
Donor-Bridge-Acceptor N-Phthaloyl Tryptophan280 nm300 nm (tail to 350 nm)~2,500

Intramolecular electron transfer (PET) between indole and phthalimide[1]

Data Interpretation Note: While the absorption spectra of 4-AP do not shift as dramatically as its emission spectra across different solvents (due to the Franck-Condon principle), the ICT absorption band is highly sensitive to ground-state hydrogen bonding. In protic solvents like water or methanol, solvent-mediated proton transfer plays a fundamental role in defining the spectral profile[3].

Self-Validating Experimental Methodology

To obtain high-fidelity UV-Vis spectra that accurately reflect the electronic states of phthalimide derivatives, researchers must avoid common pitfalls such as concentration-dependent aggregation (e.g., excimer formation) and solvent impurities.

The following protocol is designed as a self-validating system , ensuring that every step contains an internal quality control check.

Step 1: Analyte Preparation & Concentration Optimization
  • Action: Prepare a 1.0 mM stock solution in a high-purity, UV-grade solvent (e.g., spectroscopic grade acetonitrile). Dilute to working concentrations of 5 µM, 10 µM, and 20 µM.

  • Causality: Phthalimide derivatives, particularly planar ones, are prone to

    
     stacking at high concentrations, which can artificially broaden absorption bands and shift the 
    
    
    
    .
  • Self-Validation (Beer-Lambert Check): Plot the absorbance at

    
     against the three concentrations. A perfectly linear fit (
    
    
    
    ) confirms the absence of aggregation and validates the calculated molar extinction coefficient (
    
    
    ).
Step 2: Strategic Solvent Matrix Selection
  • Action: Select a matrix of solvents spanning different polarities and hydrogen-bonding capacities (e.g., Cyclohexane, Acetonitrile, Methanol, Water).

  • Causality: Because derivatives like 4-AP possess ICT states, their ground-state dipole moments differ from their excited states. Protic solvents will stabilize the ground state differently than aprotic solvents, altering the ICT absorption band[2].

  • Self-Validation: The observation of a distinct spectral broadening or a slight bathochromic (red) shift in the 360 nm band when moving from cyclohexane to methanol confirms the presence of the ICT state.

Step 3: Baseline Correction & Cuvette Matching
  • Action: Fill two matched quartz cuvettes (10 mm path length) with the pure solvent. Place them in the sample and reference beam paths of a double-beam spectrophotometer.

  • Causality: Standard glass or plastic cuvettes absorb strongly below 340 nm, completely masking the primary 295–310 nm transitions of the phthalimide core. Quartz is mandatory.

  • Self-Validation: Run a baseline scan from 200 to 600 nm. The baseline must not deviate by more than

    
     Absorbance Units (AU). Any significant peak indicates cuvette mismatch or solvent contamination.
    
Step 4: Spectral Acquisition
  • Action: Replace the solvent in the sample cuvette with the 10 µM analyte solution. Scan from 600 nm down to 200 nm at a scan rate of 120 nm/min with a 1 nm slit width.

  • Causality: Scanning from low energy (visible) to high energy (UV) prevents potential photobleaching or photo-induced degradation of the sample by high-energy UV photons before the full spectrum is acquired.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating UV-Vis acquisition workflow.

UVVis_Protocol A 1. Analyte Preparation (Multi-concentration to check Beer-Lambert linearity) B 2. Solvent Matrix Selection (Protic vs. Aprotic to probe ICT states) A->B C 3. Baseline Correction (Matched Quartz Cuvettes, deviation < ±0.005 AU) B->C D 4. Spectral Acquisition (Scan 600 nm -> 200 nm to prevent photobleaching) C->D E 5. Photophysical Analysis (Extract λ_max, calculate ε, assess solvatochromism) D->E

Caption: Self-validating workflow for acquiring and analyzing UV-Vis spectra of phthalimide derivatives.

References

  • Title: Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy Source: MDPI URL: [Link]

  • Title: Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: An Interesting Case Where Water Behaves as a Unique Solvent. 4-Aminophthalimide Emission Profile to Monitor Aqueous Environment Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Photoinduced electron-transfer chemistry of the bielectrophoric N-phthaloyl derivatives of the amino acids tyrosine, histidine and tryptophan Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Validating ESIPT Mechanisms via Solvatochromic Shift Analysis: A Comparative Guide for Advanced Fluorophore Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

In the landscape of fluorescent probe development for biological imaging and biomarker detection, overcoming background autofluorescence and self-quenching remains a critical hurdle[1]. Conventional fluorophores often suffer from small Stokes shifts, limiting their utility in complex biological matrices[2]. To bypass these limitations, researchers are increasingly turning to fluorophores engineered with an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism[3].

However, proving that a novel probe operates via true ESIPT—rather than standard Intramolecular Charge Transfer (ICT)—requires rigorous photophysical validation. This guide provides an authoritative comparison of ESIPT probes against conventional alternatives and details a self-validating solvatochromic shift methodology (Lippert-Mataga analysis) to definitively confirm the ESIPT mechanism.

The ESIPT Advantage: A Comparative Overview

ESIPT is an ultrafast, four-level photochemical process discovered by Weller in the 1950s[2],[4]. It relies on a pre-existing intramolecular hydrogen bond between a proton donor (e.g., -OH or -NH) and a proton acceptor (e.g., =N- or =O). Upon photon absorption, the molecule undergoes a sub-100 femtosecond proton transfer, transitioning from an Enol ground state to a Keto excited state[5].

Because emission occurs from the highly stabilized Keto state, ESIPT probes exhibit unusually large Stokes shifts (often ~200 nm), completely eliminating the inner-filter effects and self-reabsorption that plague traditional dyes like fluorescein[3].

Table 1: Photophysical Comparison of Fluorophore Classes
FeatureConventional Probes (e.g., FITC, Cyanines)ICT-Based Probes (e.g., PRODAN)ESIPT-Based Probes (e.g., HBT, HBO)
Typical Stokes Shift Small (< 30 nm)[2]Moderate (50 - 100 nm)Unusually Large (~200 nm)[3]
Emission Profile Single BandSingle Band (Solvent dependent)Dual Band (Enol/Keto) possible[6]
Solvatochromism MinimalStrong (Linear Lippert-Mataga)Complex (H-bond dependent)[7]
Self-Quenching High (Due to spectral overlap)ModerateNegligible
Primary Application General bioconjugationPolarity sensingMicroenvironment / pH sensing[3]

Mechanistic Causality: Why Solvatochromic Analysis?

To validate ESIPT, we must analyze how the fluorophore interacts with its microenvironment. Solvatochromic shift analysis measures changes in a fluorophore's absorption and emission spectra across solvents of varying polarities.

The causality behind this method lies in the Lippert-Mataga equation , which correlates the Stokes shift (


) to the solvent's orientation polarizability (

)[7]. The equation accounts for general solvent dipole interactions but explicitly ignores specific interactions like hydrogen bonding[7].

This limitation is exactly what makes the Lippert-Mataga plot the ultimate diagnostic tool for ESIPT:

  • In Non-Polar Solvents (e.g., Cyclohexane): The intramolecular hydrogen bond is preserved. The ESIPT process occurs seamlessly, often resulting in dual emission (Enol and Keto) or dominant Keto emission[6].

  • In Polar Protic Solvents (e.g., Methanol): The solvent molecules form intermolecular hydrogen bonds with the probe, physically disrupting the intramolecular H-bond required for proton transfer. ESIPT is suppressed, the Keto emission vanishes, and the data point deviates wildly from the linear Lippert-Mataga fit[6].

ESIPT_Mechanism E_GS Enol Ground State (S0) Intramolecular H-Bond E_ES Enol Excited State (S1*) Locally Excited E_GS->E_ES Absorption (hν_ex) E_ES->E_GS Enol Emission (hν_em1) K_ES Keto Excited State (S1*) Proton Transferred E_ES->K_ES Ultrafast ESIPT (< 100 fs) K_GS Keto Ground State (S0) Unstable K_ES->K_GS Keto Emission (hν_em2) Large Stokes Shift K_GS->E_GS Reverse GSIPT

Four-level ESIPT photochemical pathway illustrating Enol and Keto state transitions.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, a validation protocol cannot rely on a single probe. It must be a self-validating system . By synthesizing an O-methylated control analog alongside your target probe, you can definitively decouple pure ICT effects from proton transfer.

Step-by-Step Methodology

Step 1: Probe and Control Preparation Synthesize your target ESIPT fluorophore (e.g., an HBT derivative) and its O-methylated analog. Causality: Methylating the phenolic hydroxyl group physically blocks the proton transfer pathway. If the massive Stokes shift is purely ESIPT-driven, the control will exhibit only a single, short-wavelength emission band, serving as an internal negative control.

Step 2: Solvent Panel Selection Prepare a panel of spectroscopic-grade solvents with a linear spread of orientation polarizabilities (


).
Recommended Panel: Cyclohexane (

), Toluene (

), Chloroform (

), Acetonitrile (

), and Methanol (

). Causality: This gradient allows for the extraction of dipole moment changes (

) upon excitation[8], while isolating the specific hydrogen-bonding disruptions caused by protic solvents like methanol[7].

Step 3: Spectroscopic Acquisition Record UV-Vis absorption and fluorescence emission spectra for both probes at a standardized, low concentration (e.g., 10 µM) to prevent excimer formation. Calculate the Stokes shift (


) in wavenumbers (cm

) for each solvent condition.

Step 4: Lippert-Mataga Plotting and Analysis Plot the Stokes shift (


) against the solvent orientation polarizability (

). Calculate the slope to derive the change in dipole moment (

)[8].

Validation_Workflow cluster_Analysis Self-Validating Mechanistic Check Start 1. Synthesize Probes ESIPT Core & O-Methylated Control Solvents 2. Prepare Solvent Panel Varying Δf (Non-polar to Polar) Start->Solvents Spectra 3. Acquire Spectra UV-Vis & Fluorescence Solvents->Spectra Plot 4. Lippert-Mataga Analysis Plot Stokes Shift vs. Δf Spectra->Plot ESIPT_Probe ESIPT Probe: Dual Emission / Non-linear Plot H-bond dependent Plot->ESIPT_Probe Control_Probe O-Methylated Control: Single Emission / Linear Plot Pure ICT behavior Plot->Control_Probe Conclusion Definitive ESIPT Validation ESIPT_Probe->Conclusion Control_Probe->Conclusion

Self-validating experimental workflow for isolating ESIPT from pure ICT effects.

Data Presentation & Interpretation

When executing the protocol above, the resulting data should clearly delineate the ESIPT probe from the control. Below is a representative data structure illustrating successful ESIPT validation.

Table 2: Representative Solvatochromic Data for ESIPT Validation
SolventOrientation Polarizability (

)
ESIPT Probe

(nm)
O-Methylated Control

(nm)
ESIPT Stokes Shift (cm

)
Cyclohexane 0.001380 (Enol), 530 (Keto)375~9,500 (Keto)
Toluene 0.013385 (Enol), 535 (Keto)380~9,800 (Keto)
Chloroform 0.148390 (Enol), 545 (Keto)395~10,200 (Keto)
Acetonitrile 0.305410 (Enol only)415~3,500 (Enol)
Methanol 0.309415 (Enol only)420~3,600 (Enol)

Interpretation: In non-polar solvents (Cyclohexane, Toluene), the ESIPT probe exhibits a massive Stokes shift (~10,000 cm


) indicative of Keto emission. As solvent polarity and hydrogen-bonding capacity increase (Acetonitrile, Methanol), the ESIPT process is suppressed, and only the short-wavelength Enol emission is observed[6]. Conversely, the O-Methylated control maintains a single emission band across all solvents, proving that the massive Stokes shift in the target probe is exclusively driven by proton transfer, not charge transfer.

References

1.[3] Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. 2. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega. 3.[5] Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. MDPI Molecules. 4.[8] Balancing Brightness and Photobasicity: Modulating Excited-State Proton Transfer Pathways in Push–Pull Fluorophores for Biological Two-Photon Imaging. The Journal of Physical Chemistry A. 5. Excited-state intramolecular proton transfer (ESIPT) based fluorescent probes for biomarker detection: design, mechanism, and application. ResearchGate. 6.[6] A Molecular Router for Excited-State Energy: Revealing the Solvent-Controlled Competition between Charge and Proton Transfer. ACS Publications. 7.[7] Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility. ResearchGate. 8.[4] Excited-State Intramolecular Proton Transfer: A Short Introductory Review. ResearchGate.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

[1]

Part 1: Executive Safety Directive

STOP AND READ: 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a halogenated organic compound.[1][2] Under no circumstances should this material be disposed of down the drain or in municipal trash.

Due to the presence of the bromine substituent and the imide functionality, this compound requires High-Temperature Incineration at a permitted hazardous waste facility. Improper disposal can lead to the formation of toxic byproducts or contamination of local water tables.

Immediate Action Summary
StatusAction RequiredWaste Stream Code (General)
Solid Substance Segregate into "Halogenated Organic Solids" container.RCRA: Not Listed (Default to D001/Toxic if characteristic)
In Solution Segregate into "Halogenated Solvent" waste stream.D001 (Ignitable) / F002 (Halogenated Solvents)
Spill (< 1g) Wipe with solvent-dampened pad; dispose as solid waste.N/A

Part 2: Chemical Profile & Hazard Analysis[3]

To dispose of this chemical safely, you must understand its behavior.[1][3][4][5] This compound is a phthalimide derivative featuring a phenolic hydroxyl group and a bromine atom.

Physical & Chemical Properties Relevant to Disposal[5][7][8][9][10]
  • State: Solid (Off-white to pale yellow powder).

  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

  • Reactivity: Stable under normal conditions. The imide ring is susceptible to hydrolysis in strong bases (pH > 10), potentially releasing the brominated aniline derivative. Avoid mixing with strong oxidizers or strong bases in the waste container.

Hazard Classification (GHS)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[1][6][3]

  • H335: May cause respiratory irritation.[1][3][7]

  • Environmental Note: As an organobromine, it is persistent. Halogenated compounds are strictly regulated to prevent the formation of dioxins during improper combustion.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired stocks, reaction byproducts, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Ensure the lid has a chemically resistant liner (PTFE/Teflon).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write the full name (do not use abbreviations).

    • Constituents: "5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione (100%)".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.

    • Use a disposable spatula to transfer the solid.

    • Do not generate dust. If dust is visible, dampen slightly with an inert solvent (e.g., heptane) before scraping.

  • Secondary Containment: Place the sealed waste jar into a secondary bin (polypropylene tray) until pickup.

Protocol B: Liquid Waste Disposal (Mother Liquors/Solutions)

Use this protocol for reaction mixtures or HPLC waste containing the substance.

  • Segregation Rule: Because this molecule contains Bromine , the entire solution must be classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Methanol or DMSO).

  • Container: Use a dedicated "Halogenated Solvent Waste" carboy (typically red or yellow safety cans).

  • Compatibility Check: Ensure the waste stream does not contain strong acids or oxidizers (like Nitric Acid), which could react with the organic framework.

  • Documentation: On the waste log, explicitly list "Organobromine compounds" as a contaminant. This signals the waste management facility to use specific incineration protocols.

Protocol C: Contaminated Debris (Gloves, Tissues, Syringes)
  • Sharps: If needles/syringes were used, they go immediately into a Red Biohazard/Sharps Bin , regardless of chemical contamination (unless the chemical is P-listed, which this is not).

  • Soft Debris: Nitrile gloves, paper towels, and bench mats contaminated with the substance should be placed in a clear heavy-duty plastic bag, sealed, and placed in the Solid Hazardous Waste drum.

Part 4: Decision Matrix & Logic Flow

The following diagram illustrates the decision-making process for disposing of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione.

DisposalWorkflowStartWaste Generation:5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dioneStateCheckWhat is the physical state?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Tissues)StateCheck->DebrisTrace AmountSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Solid Hazardous Waste'Solid->SolidContainerLiquidContainerContainer: Safety CarboyLabel: 'Halogenated Solvent Waste'Liquid->LiquidContainerDebrisContainerContainer: Clear Plastic BagLabel: 'Solid Hazardous Debris'Debris->DebrisContainerTaggingTagging Requirement:List 'Organobromine' on ManifestSolidContainer->TaggingLiquidContainer->TaggingDebrisContainer->TaggingDisposalFinal Disposal:High-Temp IncinerationTagging->Disposal

Figure 1: Waste segregation workflow ensuring proper routing to incineration facilities.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Evacuate & Alert: If the spill is large (>10g) or outside a fume hood, evacuate the immediate area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Use a P95 dust mask if powder is airborne.

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust dispersion. Scoop up carefully.

    • Liquids: Absorb with vermiculite or a commercial spill pad.

  • Cleaning: Wipe the surface with acetone followed by soap and water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18757294, 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Personal protective equipment for handling 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The handling of halogenated aromatic compounds, specifically brominated phthalimide derivatives like 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione , requires a rigorous, causally-driven approach to laboratory safety. Because this compound bridges multiple hazard classes—combining a reactive imide core, a lipophilic halogen, and a phenolic moiety—standard generic safety protocols are insufficient.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals to safely handle, process, and dispose of this chemical.

Chemical Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic causality behind the compound's hazards:

  • Brominated Isoindole-1,3-dione Core: Phthalimide derivatives are documented irritants to the eyes, skin, and respiratory tract1[1]. The imide nitrogen and carbonyl groups can interact with biological nucleophiles, leading to potential sensitization.

  • The Bromine Substitution: Halogenation significantly increases the lipophilicity of the molecule. Highly lipophilic molecules can permeate the stratum corneum (the skin's outermost layer) much more efficiently than non-halogenated counterparts2[2]. If the powder is dissolved in an organic carrier solvent, the risk of rapid systemic absorption spikes.

  • Phenolic Hydroxyl Group: Phenol derivatives can cause localized protein coagulation and irritation. While the solid powder is less immediately corrosive than liquid phenol, ambient sweat or moisture on a researcher's skin can solubilize the fine dust, leading to delayed dermal irritation3[3].

Quantitative PPE Matrix

The selection of PPE is highly dependent on the physical state of the chemical during your assay. Summarized below is the quantitative breakthrough data dictating material selection.

Protective EquipmentMaterial SpecificationMinimum ThicknessBreakthrough TimeOperational Context
Gloves (Solid Handling) Nitrile Rubber (NBR)> 0.11 mm> 480 minutesWeighing, transferring dry powder4[4].
Gloves (Solvent Handling) Viton or PVA> 0.30 mm> 480 minutesHandling solutions dissolved in DCM/Chloroform.
Gloves (Contraindicated) Nitrile Rubber (NBR)Any< 1 minute Nitrile provides zero barrier to halogenated solvents5[5].
Eye Protection PolycarbonateN/AN/ATightly fitting safety goggles (EN 166 or ANSI Z87.1)3[3].
Respiratory N95/P2 Particulate FilterN/AN/ARequired only if engineering controls (fume hood) fail or are unavailable4[4].

Operational Logic & Workflow

Protocol_Logic A Hazard Assessment: 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione B Identify Operational State A->B C Solid / Powder Form Risk: Aerosolization & Skin Irritation B->C D Solution Form (Halogenated Solvents) Risk: Rapid Dermal Permeation B->D E PPE: Nitrile Gloves (>0.11mm) Control: Ventilated Balance Enclosure C->E F PPE: Viton / PVA Gloves Control: Chemical Fume Hood D->F G Validation: Inspect gloves for degradation Monitor for respiratory irritation E->G F->G

Decision matrix for selecting appropriate PPE and engineering controls based on physical state.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Each step contains a built-in verification check to confirm that the safety measure is actively functioning before proceeding.

Phase 1: Pre-Operation Validation
  • Engineering Control Check: Turn on the chemical fume hood or ventilated balance enclosure.

    • Validation: Verify the digital face velocity monitor reads between 80-120 feet per minute (fpm). Perform a visual tissue-paper test at the sash opening to confirm inward directional airflow.

  • PPE Integrity Check: Don a flame-resistant lab coat and tightly fitting polycarbonate safety goggles. Select gloves based on the matrix above.

    • Validation: Perform an air-inflation test on the gloves (trap air inside and squeeze) to ensure zero pinhole leaks before putting them on.

Phase 2: Handling the Solid Chemical
  • Preparation: Double-glove with standard nitrile gloves (inner layer) and heavy-duty NBR gloves >0.11mm (outer layer).

  • Weighing: Use an anti-static spatula to prevent the fine powder from aerosolizing due to static repulsion.

    • Validation: Observe the balance readout. It should stabilize rapidly. Fluctuations indicate drafts that could be scattering microscopic dust particles outside the safe zone.

Phase 3: Solubilization & Liquid Handling
  • Solvent Transition: If the protocol requires dissolving the compound in a halogenated solvent (e.g., Dichloromethane or Chloroform), stop immediately .

  • Glove Swap: Remove the outer nitrile gloves. Nitrile degrades in under 60 seconds when exposed to halogenated solvents5[5]. Don Viton or Polyvinyl Alcohol (PVA) outer gloves before handling the solution.

    • Validation: Throughout the liquid transfer, visually inspect the Viton/PVA gloves for any signs of swelling, wrinkling, or color change, which indicate chemical breakthrough.

Phase 4: Emergency Response & Disposal
  • Spill Protocol: In the event of a dry powder spill, do not dry sweep, as this generates hazardous dust3[3]. Gently cover the spill with damp absorbent pads to suppress aerosolization, then sweep into a sealed container.

  • Waste Segregation: Halogenated aromatic compounds must be strictly segregated from general organic waste. Place all contaminated consumables and leftover chemicals into a designated Halogenated Waste container.

    • Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins, making its disposal significantly more complex and costly than non-halogenated waste 6[6].

References

  • Material Safety Data Sheet - N-(Bromomethyl)Phthalimide - Cole-Parmer Cole-Parmer[Link]

  • Safety Data Sheet: Phthalimide - Carl ROTH Carl ROTH[Link]

  • Nitrile Glove Chemical-Compatibility Reference - EHRS University of Pennsylvania Environmental Health and Radiation Safety[Link]

  • Safety Manual | Chemistry - Duke University Duke University Department of Chemistry [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.